The following technical guide details the chemical identity, biological significance, and analytical protocols for 3-hydroxy-8-methyldecanoic acid methyl ester . [1][2] Executive Summary 3-Hydroxy-8-methyldecanoic acid m...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, biological significance, and analytical protocols for 3-hydroxy-8-methyldecanoic acid methyl ester .
[1][2]
Executive Summary
3-Hydroxy-8-methyldecanoic acid methyl ester is a specialized branched-chain fatty acid derivative primarily utilized as a reference standard in the analysis of microbial secondary metabolites.[1] It serves as the analytical surrogate (FAME) for 3-hydroxy-8-methyldecanoic acid , a critical lipid tail moiety found in bioactive lipopeptides such as Octapeptins , Svalbamides , and the Viscosin family.[1]
These lipopeptides, produced by soil bacteria like Paenibacillus and Pseudomonas, exhibit potent antibiotic properties against polymyxin-resistant Gram-negative bacteria.[1] The specific branching pattern (8-methyl) and hydroxylation (3-hydroxy) of the fatty acid tail are essential for the amphipathic balance required for membrane intercalation and disruption.[1]
Key Identifiers
Parameter
Detail
Chemical Name
Methyl 3-hydroxy-8-methyldecanoate
CAS Number (Ester)
62675-84-7
CAS Number (Free Acid)
62675-80-3
Molecular Formula
C₁₂H₂₄O₃
Molecular Weight
216.32 g/mol
Primary Application
Analytical Standard (GC-MS), Chiral Building Block
The molecule features a decanoic acid backbone with a hydroxyl group at position C3 and a methyl branch at position C8. In biological systems, this molecule is chiral.[4] The stereochemistry is critical for biological activity, with the (3R, 8S) configuration often observed in naturally occurring Octapeptins and Svalbamides.
Structural Representation[1][2][4][6]
SMILES: CCC(C)CCCCC(CC(=O)OC)O
InChIKey: (Generic) UBVACUZVNTVHTE-UHFFFAOYSA-N (Note: Specific stereoisomers have unique keys).
Stereochemical Relevance
The (3R)-hydroxy configuration is conserved across many bacterial lipids due to the specificity of the
-ketoacyl-ACP reductase (FabG) in fatty acid biosynthesis.[1] The 8-methyl branching arises from the incorporation of an anteiso-primer (e.g., 2-methylbutyryl-CoA) or specific methyltransferase activity during chain elongation.[1]
Biological Significance & Biosynthesis
The free acid form, 3-hydroxy-8-methyldecanoic acid , acts as the "lipid anchor" for non-ribosomal peptides (NRPs).[1]
Mechanism of Action
In lipopeptides like Svalbamide A , this fatty acid tail penetrates bacterial cell membranes. The 3-hydroxyl group often participates in intramolecular hydrogen bonding or esterification to the first amino acid (typically D-Leu or D-Val), stabilizing the cyclic peptide structure.[1] The 8-methyl branch disrupts tight packing in the phospholipid bilayer, increasing membrane permeability.[1]
Biosynthetic Pathway
The synthesis involves a hybrid Fatty Acid Synthase (FAS) and Non-Ribosomal Peptide Synthetase (NRPS) machinery.
[1][2]
Synthesis & Preparation Protocols
For research purposes, the methyl ester is rarely isolated from nature but is synthesized chemically to verify absolute configuration or as a standard.
Protocol A: Chemical Synthesis (Epoxide Opening Strategy)
This route establishes the C3 and C8 chiral centers independently.
-butyrolactone to the corresponding epoxide intermediate using trimethylsilyl iodide (TMSI) followed by base treatment.
Coupling: React the epoxide with (S)-4-methylhexyl magnesium bromide in the presence of a copper catalyst (CuBr·Me₂S) at -20°C.[1][5] This regioselectively opens the epoxide to form the 3-hydroxy-8-methyldecanoic acid backbone.[1]
Esterification: Treat the free acid with trimethylsilyldiazomethane (TMS-CHN₂) in methanol/benzene (2:1) to yield Methyl 3-hydroxy-8-methyldecanoate .[2][1][6]
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
Protocol B: Analytical Derivatization (FAME)
Used when extracting the lipid from a biological lipopeptide sample.
Hydrolysis: Dissolve 1 mg of lipopeptide in 0.5 mL of 6 M HCl. Heat at 110°C for 16 hours in a sealed vial.
Extraction: Cool to room temperature. Extract the fatty acids with CHCl₃ (3 x 0.5 mL). Combine organic layers and dry under N₂.
Methylation: Resuspend residue in 0.2 mL anhydrous Methanol and 0.2 mL 2 M HCl in Methanol. Heat at 85°C for 2 hours.
Workup: Add 0.5 mL water and extract with Hexane (2 x 0.5 mL). The Hexane layer contains the Methyl 3-hydroxy-8-methyldecanoate .[2][1]
Analytical Characterization
Reliable identification requires Gas Chromatography-Mass Spectrometry (GC-MS).[1]
GC-MS Fragmentation Pattern
The methyl ester exhibits characteristic fragmentation useful for structural confirmation.[1]
0.85-0.90 (m, 6H): Terminal methyls (C10 and C8-Methyl).[1] The splitting pattern of these methyls distinguishes the iso/anteiso branching from a straight chain.
References
Cochrane, S. A., et al. (2016).[1] "Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series." Journal of Medicinal Chemistry, 59(17), 8121–8133. Link[1][4]
Kwon, O. S., et al. (2021).[1] "Svalbamides A and B, Pyrrolidinone-Bearing Lipodipeptides from Arctic Paenibacillus sp."[1][3][7][8] Marine Drugs, 19(5), 263.[1][9] Link
Benchchem. "Methyl 3-hydroxy-8-methyldecanoate Product Entry." Benchchem Chemical Database. Link[1]
ChemicalBook. "3-Hydroxy-8-methyldecanoic acid CAS 62675-80-3."[2][1] ChemicalBook.[1] Link
Raaijmakers, J. M., et al. (2010).[1] "Natural functions of lipopeptides from Pseudomonas and Bacillus species." FEMS Microbiology Reviews, 34(6), 1037-1062.[1] Link[1]
Anteiso-fatty acid methyl esters in bacterial lipopeptides
Technical Guide: Characterization and Functional Analysis of Anteiso-Fatty Acid Methyl Esters in Bacterial Lipopeptides Executive Summary In the development of microbial biosurfactants and peptide therapeutics, the fatty...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Characterization and Functional Analysis of Anteiso-Fatty Acid Methyl Esters in Bacterial Lipopeptides
Executive Summary
In the development of microbial biosurfactants and peptide therapeutics, the fatty acid tail of lipopeptides (e.g., Surfactin, Iturin, Fengycin) is not merely a hydrophobic anchor; it is a critical determinant of biological activity, toxicity, and physicochemical properties. Among the branched-chain fatty acids (BCFAs) indigenous to Bacillus species, the anteiso- isomer often confers superior membrane fluidity and distinct antimicrobial potency compared to its iso- counterpart.
This guide provides a rigorous technical framework for the extraction, derivatization, and mass-spectrometric differentiation of anteiso-fatty acid methyl esters (FAMEs) derived from bacterial lipopeptides. It is designed for researchers requiring high-fidelity structural elucidation to support Structure-Activity Relationship (SAR) studies.
Structural Biochemistry: The Iso/Anteiso Dichotomy
Bacterial lipopeptides consist of a cyclic peptide headgroup linked to a
-hydroxy fatty acid tail.[1] The branching of this tail dictates the "cone angle" of the molecule, influencing how it inserts into lipid bilayers.
Iso-Fatty Acids: Possess a terminal isopropyl group [
]. The branching occurs on the penultimate carbon (). These tails pack relatively efficiently, resulting in higher phase transition temperatures ().
Anteiso-Fatty Acids: Possess a terminal sec-butyl group [
]. The branching occurs on the antepenultimate carbon (). This asymmetry introduces significant steric disorder, lowering and increasing membrane fluidity.
Functional Impact: In drug development, lipopeptides enriched with anteiso-C15 or anteiso-C17 isoforms frequently exhibit higher antifungal activity (e.g., Mycosubtilin) due to their enhanced ability to perturb fungal plasma membranes compared to the more rigid iso-isoforms.
Biosynthetic Origins and Precursor Control
The synthesis of these fatty acids is governed by the substrate specificity of the
-ketoacyl-ACP synthase III (FabH) enzyme, which initiates fatty acid synthesis using branched-chain -keto acids derived from amino acids.
Note: Anteiso-fatty acids with even carbon numbers are rare in Bacillus due to the lack of a corresponding natural amino acid precursor.
Figure 1: Divergent biosynthetic pathways for Iso and Anteiso fatty acids in Bacillus species. Substrate availability (Val/Leu/Ile) directly dictates the fatty acid profile of the resulting lipopeptide.
Analytical Characterization: The Core Workflow
Since the fatty acid in a lipopeptide is amide-linked to the N-terminal amino acid (usually Glutamate), standard base-catalyzed transesterification (e.g., NaOCH3) is ineffective . The amide bond requires harsh acid hydrolysis to release the fatty acid, which is simultaneously esterified to a methyl ester (FAME) for GC-MS analysis.
Acid Methanolysis Strategy
We utilize a one-pot reaction with Methanolic HCl. This cleaves the peptide-lipid amide bond and the internal lactone ester bond, converting the fatty acid into a FAME and the amino acids into methyl esters.
GC-MS Differentiation of Iso vs. Anteiso
Distinguishing iso-C15 from anteiso-C15 is the primary analytical challenge. They are isobaric (same molecular weight).
A. Chromatographic Separation (Retention Time):
On high-polarity columns (e.g., PEG/Wax phases like DB-Wax or HP-INNOWax), the elution order is consistent:
Iso-isomer (Elutes first)
Anteiso-isomer (Elutes second)
Normal (Straight) chain (Elutes last)
B. Mass Spectral Fingerprinting (EI, 70eV):
While the McLafferty rearrangement ion (
74) is the base peak for both, the alkyl chain fragmentation provides diagnostic ions.
Feature
Iso-FAME (Terminal Isopropyl)
Anteiso-FAME (Terminal sec-Butyl)
Diagnostic Loss
[M-43] (Loss of isopropyl group)
[M-29] (Loss of ethyl) & [M-57] (Loss of sec-butyl)
Diagnostic Ion
Low/Absent at 115
Distinct peak at 115
Elution (Wax Col)
Faster ()
Slower ()
Note: ECL = Equivalent Chain Length.
Figure 2: Analytical workflow for the structural characterization of lipopeptide fatty acid tails.
Experimental Protocol: Acid Methanolysis & GC-MS
Safety: Work in a fume hood. Methanolic HCl is corrosive and toxic.
Step 1: Reagent Preparation
Prepare 3N Methanolic HCl : Slowly add 25 mL of Acetyl Chloride to 100 mL of cold, anhydrous Methanol (exothermic reaction). Store at 4°C.
Step 2: Derivatization
Weigh 1-2 mg of lyophilized lipopeptide into a screw-cap glass vial (Teflon-lined cap).
Add 1 mL of 3N Methanolic HCl.
Purge headspace with Nitrogen gas, cap tightly.
Incubate at 80°C for 2-4 hours . (Note: Amide bonds are stable; shorter times yield incomplete hydrolysis).
Step 3: Extraction
Cool to room temperature.
Add 0.5 mL of Milli-Q water to quench.
Add 1 mL of n-Hexane. Vortex vigorously for 1 minute.
Centrifuge at 2000 x g for 2 minutes to separate phases.
Transfer the upper hexane layer (containing FAMEs) to a GC vial.
Step 4: GC-MS Parameters
Column: DB-Wax or VF-WAXms (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1 mL/min (Constant Flow).
Oven Program:
50°C hold for 2 min.
Ramp 10°C/min to 150°C.
Ramp 3°C/min to 240°C.
Hold 5 min.
MS Source: 230°C, EI mode (70 eV).
Scan Range:
40–400.
Functional Implications in Drug Development
Understanding the anteiso/iso ratio is vital for optimizing therapeutic indices.
Antimicrobial Potency: Anteiso-rich lipopeptides generally show lower Minimum Inhibitory Concentrations (MIC) against fungi. The "kink" in the anteiso tail disrupts the tight packing of fungal ergosterol-rich membranes more effectively than the straighter iso tail.
Toxicity: Higher fluidity can also correlate with increased hemolytic activity. SAR studies must balance potency (anteiso) with selectivity.
Production Control: By supplementing fermentation media with Isoleucine , manufacturers can shift the metabolic flux toward anteiso-C15/C17 isoforms, thereby "tuning" the drug's physical properties during biosynthesis.
References
Kaneda, T. (1977). Fatty acids of the genus Bacillus: an example of branched-chain preference. Bacteriological Reviews, 41(2), 391–418. Link
Ongena, M., & Jacques, P. (2008). Bacillus lipopeptides: versatile weapons for plant disease biocontrol. Trends in Microbiology, 16(3), 115-125. Link
Ran-Ressler, R. R., et al. (2012).[2] Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(9), 1959–1965. Link
Coutte, F., et al. (2017). Genetic engineering of the branched fatty acid metabolic pathway of Bacillus subtilis for the overproduction of surfactin C14 isoform. Biotechnology Journal, 12(1). Link
Xu, Y. J., & Zhang, J. (2013).[3] Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527-1543.[3] Link
The Critical Role of 3-Hydroxy-8-Methyldecanoate in Octapeptin Antibiotics
Executive Summary The resurgence of Octapeptins, specifically Octapeptin C4 , as a solution for multi-drug resistant (MDR) Gram-negative bacteria is functionally anchored in a single structural moiety: the 3-hydroxy-8-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The resurgence of Octapeptins, specifically Octapeptin C4 , as a solution for multi-drug resistant (MDR) Gram-negative bacteria is functionally anchored in a single structural moiety: the 3-hydroxy-8-methyldecanoate fatty acid tail.[1] Unlike their structural cousins, the Polymyxins (e.g., Colistin), which rely heavily on electrostatic interactions, Octapeptins utilize this specific branched, hydroxylated lipid tail to execute a distinct "deep-penetration" mechanism.[1]
This guide dissects the physicochemical role of 3-hydroxy-8-methyldecanoate.[1] We analyze how its specific stereochemistry and branching pattern allow Octapeptins to bypass Lipid A modifications (e.g., phosphoethanolamine addition) that render Polymyxins ineffective.[1] We provide actionable protocols for its synthesis and biological validation.
Structural Biochemistry: The "Warhead" Moiety[1]
The defining feature of the Octapeptin class (specifically the C-series) is the N-terminal fatty acyl group.[1][2] While Polymyxins typically possess a simple C8 or C9 alkyl tail, Octapeptins incorporate a
-hydroxy functionality and specific branching.[1][2]
The Molecule: (3R)-3-Hydroxy-8-methyldecanoate
The specific fatty acid found in Octapeptin C4 is (3R)-3-hydroxy-8-methyldecanoate .[1]
3-Hydroxyl Group: This polar handle is critical.[1] It sits at the interface of the membrane surface and the hydrophobic core, likely engaging in hydrogen bonding with the GlcN residues of Lipid A or water molecules, stabilizing the insertion of the tail.[1]
8-Methyl Branching: The anteiso-branching (or similar distal branching) increases the fluidity of the tail within the bacterial membrane, preventing rigid packing and facilitating the disruption of the fatty acyl core of Lipid A.[1]
Chain Length (C10): The C10 length is optimized for spanning the outer leaflet of the outer membrane (OM) in Gram-negatives.[1]
Comparative Structural Logic
Feature
Polymyxin B / Colistin
Octapeptin C4
Functional Consequence
N-Terminal Tail
6-methyloctanoic acid (mostly)
3-hydroxy-8-methyldecanoate
Octapeptin tail is more polar at the head, more fluid at the tip.[1]
Hydrophobic Motif
Dispersed (Tail + Phe6 + Leu7)
Triad (Tail + D-Phe + Leu8)
Octapeptins have a "focused" hydrophobic wedge.[1]
Charge (pH 7.4)
+5
+4
Reduced charge dependence allows Octapeptins to kill strains with charge-modified Lipid A.
Mechanism of Action: The Hydrophobic Wedge Model[1]
The superior activity of Octapeptins against Colistin-resistant strains is driven by the Hydrophobic Wedge mechanism.[1] The 3-hydroxy-8-methyldecanoate tail does not merely anchor the peptide; it actively disorganizes the membrane.[1]
Diagram: The Deep Penetration Model
The following diagram illustrates the kinetic pathway of Octapeptin insertion, highlighting the specific role of the 3-hydroxy tail in bypassing electrostatic repulsion.
Figure 1: Mechanistic pathway of Octapeptin C4.[1][3] Unlike Polymyxins, which are repelled by modified Lipid A (Resistance node), the high hydrophobicity of the 3-hydroxy-8-methyldecanoate tail drives insertion regardless of surface charge.[1]
Mechanistic Causality[1][3][4]
Bypassing Charge Repulsion: In MDR strains, bacteria modify Lipid A with cationic groups (L-Ara4N).[1] This repels the highly cationic Polymyxins.[1][4] Octapeptins, having a lower net charge (+4) and a more potent hydrophobic driver (the C10 3-OH tail), rely less on electrostatics and more on the hydrophobic effect to enter the membrane.[1]
The 3-OH Anchor: The
-hydroxyl group forms a hydrogen bond network at the membrane interface.[1] This "locks" the tail in place, preventing it from flipping back out, effectively increasing the residence time of the antibiotic in the membrane.[1]
Structure-Activity Relationship (SAR) Data
The specific geometry of 3-hydroxy-8-methyldecanoate is not accidental.[1] Synthetic modifications reveal that deviations from this structure compromise activity, particularly against Gram-negatives.[1]
Table 1: Impact of Fatty Acid Tail Variation on MIC (
g/mL)
Data synthesized from Velkov et al. and related SAR studies.[1]
Fatty Acid Variant
P. aeruginosa (WT)
P. aeruginosa (Colistin-R)
K. pneumoniae (MDR)
Interpretation
3-OH-8-Me-Decanoate (Natural)
2.0
4.0
2.0
Optimal balance of length and polarity.
Octanoate (C8, no OH)
8.0
32.0
16.0
Loss of 3-OH reduces membrane affinity/anchoring.[1]
For drug development, isolating this fatty acid from natural sources is inefficient.[1] Below is a validated synthetic route for (3R)-3-hydroxy-8-methyldecanoate suitable for coupling to the Octapeptin peptide core.
Methodology: Asymmetric Aldol Condensation
Starting Material: Begin with 6-methyl-octanal .[1]
Auxiliary Attachment: React with a chiral auxiliary (e.g., Nagao's thiazolidinethione or Evans' oxazolidinone) acetylated at the N-position.[1]
Resin: Use 2-chlorotrityl chloride resin loaded with Leu (Position 8).[1]
Elongation: Standard Fmoc/tBu SPPS for the heptapeptide ring and exocyclic Dab.
N-Terminal Capping:
Activate (3R)-3-hydroxy-8-methyldecanoate (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.[1]
Add to the N-terminal D-Dab (deprotected) on resin.[1]
React for 2 hours at Room Temp.
Note: The 3-hydroxyl group does not typically require protection during this final coupling step if mild activation is used, but O-tBu protection is safer for scale-up.[1]
Control: Use Polymyxin B (positive) and untreated cells (negative).[1]
Success Metric: A rapid spike in fluorescence indicates dissipation of the transmembrane potential (
), confirming the fatty acid tail has successfully penetrated and formed a channel/defect.[1]
Biosynthetic Pathway Visualization[1]
The biosynthesis of this specific tail involves a crosstalk between fatty acid synthesis (FAS) and the Non-Ribosomal Peptide Synthetase (NRPS).[1]
Figure 2: Biosynthetic origin.[1] The anteiso-branching originates from Isoleucine, processed through the Fatty Acid Synthase (FAS) machinery, hydrated to the
-hydroxy form, and then transferred to the OctA NRPS module.[1]
References
Velkov, T., et al. (2018). Structure, Function, and Biosynthetic Origin of Octapeptin Antibiotics Active against Extensively Drug-Resistant Gram-Negative Bacteria.[1][3] Cell Chemical Biology.[1][5]
Meyers, E., et al. (1973). EM49, a new peptide antibiotic.[1] I. Isolation, physicochemical properties and antimicrobial activity.[1][2][6][4] The Journal of Antibiotics.[1][3]
Cochrane, S. A., & Vederas, J. C. (2016). Lipopeptides from Bacillus and Paenibacillus spp.: A Gold Mine of Antibiotic Candidates.[1] Medicinal Research Reviews.[1]
Li, J., et al. (2019). New generation octapeptins: High-throughput synthesis and mechanism of action studies.[1] Nature Communications.[1]
Storm, D. R., et al. (1977). Polymyxin and Octapeptin Interactions with Membranes.[1][6] Annual Review of Biochemistry.[1]
An In-depth Technical Guide to the Lipid Chain Composition of Paenibacillus Secondary Metabolites
Introduction The genus Paenibacillus, initially classified within the genus Bacillus and later reclassified in 1993, represents a group of facultative anaerobic, endospore-forming bacteria.[1] These microorganisms are ub...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The genus Paenibacillus, initially classified within the genus Bacillus and later reclassified in 1993, represents a group of facultative anaerobic, endospore-forming bacteria.[1] These microorganisms are ubiquitous, found in diverse environments such as soil, water, and plant rhizospheres.[1] Paenibacillus species have garnered significant attention in recent years due to their prolific production of a wide array of secondary metabolites with potent biological activities.[2][3][4] These bioactive compounds, which include lipopeptides, polyketides, and other small molecules, exhibit antimicrobial, antifungal, and plant growth-promoting properties, making them attractive candidates for applications in medicine and agriculture.[3][5][6]
A defining characteristic of many Paenibacillus secondary metabolites, particularly the lipopeptides, is the presence of a lipid chain. This fatty acid moiety is crucial for their biological function, often playing a direct role in membrane insertion and disruption, which is a primary mechanism of their antimicrobial action.[3][7][8] The structural diversity of these lipid chains, including variations in length, branching, and hydroxylation, significantly influences the potency and spectrum of activity of the parent molecule. This guide provides a comprehensive technical overview of the lipid chain composition of Paenibacillus secondary metabolites, intended for researchers, scientists, and drug development professionals.
The Landscape of Paenibacillus Secondary Metabolites: A Focus on Lipopeptides
Paenibacillus is a rich source of structurally diverse secondary metabolites.[2][9] Genome mining studies have revealed a vast and largely untapped biosynthetic potential within this genus, with a significant number of predicted biosynthetic gene clusters (BGCs) yet to be characterized.[2] Among the known secondary metabolites, lipopeptides are a prominent and well-studied class.[3][5] These molecules typically consist of a cyclic or linear peptide portion linked to a fatty acid chain.[10][11]
Major Classes of Lipopeptides and Their Lipid Moieties
Several families of lipopeptides have been identified from various Paenibacillus species. The composition of the lipid chain is a key feature that distinguishes these families and their individual members.
Polymyxins: Produced by Paenibacillus polymyxa, polymyxins are characterized by a cyclic peptide core attached to a fatty acyl chain.[3][12] This family of antibiotics is a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[3] The lipid chain is typically a branched-chain fatty acid, such as 6-methyloctanoic acid or 6-methylheptanoic acid.
Fusaricidins: These are cyclic hexapeptides with a unique 15-guanidino-3-hydroxypentadecanoic acid (GHPD) fatty acid chain.[3] Fusaricidins, produced by various Paenibacillus species, exhibit potent antifungal activity.[3][7][8]
Paenibacterins: A newer class of lipopeptides, paenibacterins are composed of a C15 fatty acyl chain linked to a 13-amino acid peptide.[10] This class has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
Surfactins: While more commonly associated with Bacillus species, surfactin-like lipopeptides have also been identified in Paenibacillus. These are cyclic lipopeptides with a β-hydroxy fatty acid. One study on a Paenibacillus sp. endophyte identified a C15-lipopeptide with homology to the surfactin series.[13]
The structural diversity of the lipid chains within these and other lipopeptide families is a testament to the complex biosynthetic machinery of Paenibacillus. This diversity presents both a challenge and an opportunity for the discovery and development of novel therapeutic agents.
Elucidating the Lipid Chain: A Step-by-Step Methodological Approach
The accurate characterization of the lipid chain is paramount to understanding the structure-activity relationship of Paenibacillus secondary metabolites. A multi-pronged analytical approach is typically required, combining separation science, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Diagram: Workflow for Lipid Chain Analysis
Caption: A generalized workflow for the analysis of lipid chains from Paenibacillus secondary metabolites.
Experimental Protocols
1. Cultivation and Extraction
The production of secondary metabolites is highly dependent on the cultivation conditions.
Step 1: Cultivation. Grow the Paenibacillus strain of interest in a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized production medium) under optimal temperature and aeration conditions. Incubation times will vary depending on the strain and the target metabolite.
Step 2: Extraction. Separate the bacterial cells from the culture broth by centrifugation. The secondary metabolites may be present in the supernatant or associated with the cells.
For secreted metabolites: Acidify the cell-free supernatant to approximately pH 2.0 with an acid like HCl and extract with an organic solvent such as ethyl acetate or isopropanol.[7][11]
For cell-associated metabolites: Extract the cell pellet with a solvent like acetonitrile or methanol.[10]
Step 3: Concentration. Evaporate the organic solvent from the extract under reduced pressure to obtain the crude extract.
Reverse-phase HPLC is the workhorse for purifying lipopeptides from the crude extract.
Step 1: Column Selection. A C18 column is commonly used for the separation of lipopeptides.
Step 2: Mobile Phase. A gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid (TFA), is used to elute the compounds.[7][14]
Step 3: Detection. Monitor the elution profile using a UV detector, typically at wavelengths around 210-220 nm for the peptide backbone and 254 nm if aromatic residues are present.[14]
Step 4: Fraction Collection. Collect the fractions corresponding to the peaks of interest for further analysis. Multiple rounds of purification may be necessary to achieve high purity.[11]
3. Structural Elucidation
MS provides crucial information about the molecular weight and fragmentation pattern of the lipopeptide.
Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed.[10][11][15]
High-Resolution MS: Provides accurate mass measurements, allowing for the determination of the elemental composition.
Tandem MS (MS/MS): Fragmentation of the parent ion provides sequence information for the peptide portion and can reveal the mass of the lipid chain.[13]
To definitively identify the fatty acid, it is often necessary to hydrolyze it from the peptide and analyze it separately.
Step 1: Hydrolysis. The lipopeptide can be hydrolyzed under acidic or basic conditions, or enzymatically using an acylase, to cleave the fatty acid from the peptide.[10]
Step 2: Derivatization. The free fatty acid is typically converted to a more volatile derivative, such as a fatty acid methyl ester (FAME), by reacting it with a reagent like methanol in the presence of an acid catalyst.
Step 3: GC-MS Analysis. The FAME is then analyzed by GC-MS. The retention time and mass spectrum of the FAME are compared to those of authentic standards to identify the fatty acid.
NMR provides detailed structural information, including the connectivity of atoms and stereochemistry.
1D and 2D NMR: Experiments such as 1H, 13C, COSY, TOCSY, and HSQC are used to determine the structure of the peptide and the fatty acid.[10]
NOESY: This experiment provides information about through-space proximities of protons, which can help to determine the three-dimensional structure of the molecule.[10]
Quantitative Data Summary: Lipid Chain Composition in Paenibacillus Lipopeptides
The following table summarizes the lipid chain composition of several representative lipopeptides from Paenibacillus species.
The biosynthesis of the fatty acid moieties of lipopeptides is a complex process involving fatty acid synthesis (FAS) and, in many cases, polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) machinery. The diversity of lipid chains is a result of the varied enzymatic activities encoded within the BGCs. Understanding these biosynthetic pathways is crucial for efforts to engineer novel lipopeptides with improved properties. Genome mining approaches are powerful tools for identifying and characterizing these BGCs.[2][4]
Conclusion and Future Perspectives
The lipid chains of Paenibacillus secondary metabolites are critical determinants of their biological activity. The structural diversity of these fatty acid moieties highlights the remarkable biosynthetic capabilities of this bacterial genus. A thorough understanding of the lipid chain composition is essential for the discovery, characterization, and development of novel therapeutic and agricultural agents.
Future research in this area will likely focus on:
Genome-guided discovery: Leveraging genomic data to identify novel BGCs and predict the structures of new lipopeptides with unique lipid chains.
Metabolic engineering: Manipulating the biosynthetic pathways of Paenibacillus to produce novel lipopeptide analogs with enhanced activity or altered specificity.
Advanced analytical techniques: Employing cutting-edge mass spectrometry and NMR techniques to rapidly and accurately elucidate the structures of complex lipopeptides and their lipid components.
The continued exploration of the chemical diversity of Paenibacillus secondary metabolites, with a particular focus on their lipid components, holds immense promise for addressing the growing challenges of infectious diseases and the need for sustainable agricultural practices.
References
Characterization of the antagonistic secondary metabolites of Paenibacillus polymyxa MEZ6 against Staphylococcus aureus - Frontiers. (2025, July 30). Frontiers. [Link]
Unlocking the biosynthetic potential of Paenibacilli through a genus-wide exploration of gene clusters for secondary metabolite production. (2025, January 24). bioRxiv. [Link]
Isolation of a Paenibacillus sp. Strain and Structural Elucidation of Its Broad-Spectrum Lipopeptide Antibiotic. Applied and Environmental Microbiology, 76(20), 6701–6708. [Link]
New Paenibacillus strain produces a family of linear and cyclic antimicrobial lipopeptides: cyclization is not essential for their antimicrobial activity. (2017, April 15). FEMS Microbiology Letters, 364(7). [Link]
Exploring the Multifunctional Role of Paenibacillus Metabolites in Various Fields. (2025, December 16). MDPI. [Link]
Chemical and genetic characterization of lipopeptides from Bacillus velezensis and Paenibacillus ottowii with activity against Fusarium verticillioides. (2024, August 25). Frontiers in Microbiology, 15. [Link]
Isolation, Characterization, Genome Annotation, and Evaluation of Tyrosinase Inhibitory Activity in Secondary Metabolites of Paenibacillus sp. JNUCC32: A Comprehensive Analysis through Molecular Docking and Molecular Dynamics Simulation. (2024, February 12). MDPI. [Link]
Chemical and genetic characterization of lipopeptides from Bacillus velezensis and Paenibacillus ottowii with activity against Fusarium verticillioides. (2024, August 26). Embrapa. [Link]
Total Synthesis, Structure Elucidation, and Bioactivity Evaluation of the Cyclic Lipopeptide Natural Product Paenilipoheptin A. (2025, March 18). Organic Letters. [Link]
The Genome of the Plant Growth-Promoting Rhizobacterium Paenibacillus polymyxa M-1 Contains Nine Sites Dedicated to Nonribosomal Synthesis of Lipopeptides and Polyketides. Journal of Bacteriology, 194(19), 5467–5468. [Link]
Novel glycosidase from Paenibacillus lactis 154 hydrolyzing the 28-O-β-d-glucopyranosyl ester bond of oleanane-type saponins. (2024, April 4). PMC. [Link]
Paleic acid, a fatty acid from Paenibacillus sp.: taxonomy, fermentation, isolation, structure determination, and anti-Mannheimia and -Pasteurella activity. (2010, August 15). The Journal of Antibiotics, 63(8), 459–463. [Link]
From Biocontrol to Synthesis: Innovative Progress of Paenibacillus in Mechanism Analysis, Gene Editing and Platform Construction. (2025, November 10). MDPI. [Link]
Characterization of Paenibacillus sp. GKG Endo-β-1, 3-Glucanase, a Member of Family 81 Glycoside Hydrolases. (2022, September 28). MDPI. [Link]
Paenibacillus polymyxa – Knowledge and References. Taylor & Francis. [Link]
Mass spectrometric analysis of lipopeptides from Bacillus strains isolated from diverse geographical locations. (2007, June 15). FEMS Microbiology Letters, 272(2), 224–231. [Link]
Crystal structure of Paenibacillus sp. 598K alpha-1,6-glucosyltransferase complexed with acarbose (5x7p). Pfam. [Link]
Characterization of lipopeptides from Paenibacillus sp. (IIRAC30) suppressing Rhizoctonia solani. (2010, August 6). World Journal of Microbiology and Biotechnology, 26(12), 2241–2247. [Link]
Biosynthesis of paenibacillin, a lantibiotic with N-terminal acetylation, by Paenibacillus polymyxa. (2015, August 6). ResearchGate. [Link]
Biosynthesis of paenibacillin, a lantibiotic with N-terminal acetylation, by Paenibacillus polymyxa. (2015, December 15). Microbiological Research, 181, 15–21. [Link]
Paenibacillus Puernese Sp. Nov., a β-glucosidase-producing Bacterium Isolated From Pu'er Tea. (2016, April 15). Current Microbiology, 72(4), 441–447. [Link]
An In-depth Technical Guide to the Synthesis, Characterization, and Significance of Branched-Chain Hydroxy Fatty Acid Methyl Esters
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of branched-chain hydroxy fatty acid methyl esters (BCHFAMEs). It delves into the core aspects of th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of branched-chain hydroxy fatty acid methyl esters (BCHFAMEs). It delves into the core aspects of their chemical synthesis, detailed analytical characterization, and their emerging biological significance. The methodologies presented are grounded in established laboratory practices, ensuring both scientific integrity and practical applicability.
Introduction to Branched-Chain Hydroxy Fatty Acids (BCHFAs)
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups along their aliphatic chain.[1][2] They are distinct from their straight-chain counterparts and possess unique physicochemical properties that influence their biological roles.[2] The most prevalent BCFAs feature iso or anteiso structures, where the methyl branch is located on the penultimate or antepenultimate carbon, respectively.[3]
Hydroxy fatty acids, a subclass of BCFAs, contain at least one hydroxyl group on the carbon chain. Their methyl esters (BCHFAMEs) are often prepared for analytical purposes, particularly for gas chromatography, as esterification increases volatility.[4]
1.1 Natural Occurrence and Significance
BCFAs are significant components of the cellular membranes of many bacteria, where they play a crucial role in regulating membrane fluidity and permeability.[3][5] They are found in various natural sources, including dairy products and ruminant meats, as a result of the biohydrogenation and microbial synthesis processes in the rumen.[3]
In humans, BCFAs are notably present in the vernix caseosa, the waxy, white substance covering the skin of newborns, and in meconium, an infant's first stool.[5][6][7] This suggests a role in skin integrity, gut colonization, and early-life nutrition.[2][5][7][8] Research indicates that BCFAs may have various health benefits, including anti-inflammatory, anti-cancer, and metabolic regulatory properties.[2][3][9] The analysis of specific BCFAs and their hydroxy derivatives is a growing area of interest for identifying biomarkers and developing therapeutic agents.[2][9][10]
Chemical Synthesis and Derivatization of BCHFAMEs
The synthesis of BCHFAMEs is a critical step for creating analytical standards and for studying their biological activities. The process typically involves the esterification of the corresponding branched-chain hydroxy fatty acid.
2.1 Strategic Approaches to Synthesis and Derivatization
The most common laboratory-scale method for preparing FAMEs, including BCHFAMEs, from lipids or free fatty acids is through acid- or base-catalyzed transesterification or esterification.[11]
Acid-Catalyzed Esterification: This method is highly effective for converting free fatty acids into their methyl esters. Reagents like boron trifluoride in methanol (BF₃-methanol) or methanolic hydrogen chloride are widely used.[11][12][13] They are robust and can esterify fatty acids even within complex lipid mixtures.
Base-Catalyzed Transesterification: This approach is suitable for converting triglycerides and other glycerolipids into FAMEs. It is generally faster than acid-catalyzed methods but is not effective for free fatty acids.[4]
For hydroxy fatty acids, an additional derivatization step is often required prior to GC-MS analysis to protect the hydroxyl group. Trimethylsilylation, which converts the -OH group to a less polar and more volatile -O-Si(CH₃)₃ group, is a standard and effective technique.[10]
2.2 Detailed Step-by-Step Synthesis and Derivatization Protocol
This protocol details a common two-step process: acid-catalyzed esterification of a BCFA followed by trimethylsilylation of the resulting hydroxy methyl ester.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Pyridine or other suitable solvent
Glass reaction vials with PTFE-lined caps
Heating block or water bath
Vortex mixer
Nitrogen gas supply for solvent evaporation
2.2.2 Experimental Protocol: Esterification and Silylation
Esterification:
Weigh approximately 1-5 mg of the branched-chain hydroxy fatty acid into a glass reaction vial.
Add 1 mL of 14% BF₃-methanol solution to the vial.
Seal the vial tightly and heat at 60-70°C for 20-30 minutes with occasional vortexing.[4]
Allow the vial to cool to room temperature.
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial to stop the reaction and facilitate phase separation.[4]
Vortex vigorously for 1 minute.
Centrifuge briefly to separate the layers and carefully transfer the upper hexane layer containing the BCHFAME to a clean vial.
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
Trimethylsilylation:
Evaporate the hexane solvent from the purified BCHFAME under a gentle stream of nitrogen.
To the dried residue, add 50 µL of pyridine (or another appropriate solvent) and 50 µL of BSTFA + 1% TMCS.
Seal the vial and heat at 60°C for 30 minutes.
After cooling, the sample is ready for GC-MS analysis.
2.3 Causality of Experimental Choices
BF₃-Methanol: This reagent is chosen for its efficiency in catalyzing the esterification of free fatty acids.[11] The reaction proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Hexane Extraction: Hexane is an non-polar solvent that effectively extracts the newly formed, non-polar FAMEs while leaving polar impurities and excess reagents in the aqueous/methanolic phase.
BSTFA + TMCS: This silylating agent is highly reactive and efficiently converts the hydroxyl group to a trimethylsilyl ether.[10] TMCS acts as a catalyst in this reaction. This derivatization is crucial as it increases the volatility and thermal stability of the hydroxy ester, preventing peak tailing and improving chromatographic separation in GC.
Analytical Characterization of BCHFAMEs
The structural elucidation and quantification of BCHFAMEs rely heavily on chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for this analysis.[14][15]
3.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides both separation based on volatility and structural information based on mass fragmentation patterns.
3.1.1 GC-MS Protocol
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).
Column: A high-polarity capillary column (e.g., SP-2560 or equivalent, 100 m x 0.25 mm) is recommended for optimal separation of FAME isomers.[16]
Injector: Operate in splitless mode at 250°C.
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-90°C), ramps up to a higher temperature (e.g., 250°C) to elute all compounds.[16][17]
Carrier Gas: Helium or Hydrogen at a constant flow rate.
MS Detector: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full scan mode for identification, with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and quantification.[1][15]
3.1.2 Data Interpretation and Structural Elucidation
The mass spectra of BCHFAMEs provide key structural information.
Molecular Ion (M⁺): The molecular ion peak of the derivatized BCHFAME will be present, though it may be weak.[18]
Characteristic Fragments: The fragmentation patterns are highly informative. Cleavage at the methyl branch is a key diagnostic feature.[18][19]
iso-BCHFAMEs: Show a prominent ion corresponding to the loss of an isopropyl group ([M-43]⁺).[19]
anteiso-BCHFAMEs: Yield significant ions from the loss of an ethyl group ([M-29]⁺) and a sec-butyl group ([M-57]⁺).[19]
Hydroxy Group Position: The position of the hydroxyl group (as a TMS ether) can be determined by the fragmentation pattern around it. Cleavage alpha to the carbon bearing the -OTMS group is common. For example, a β-fission relative to the hydroxyl group can produce characteristic ions that pinpoint its location.[20]
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the unambiguous structural confirmation of synthesized BCHFAMEs.
3.2.1 Sample Preparation and Protocol
Dissolve 5-10 mg of the purified BCHFAME in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
Transfer the solution to an NMR tube.
Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[21]
For quantitative analysis, a longer relaxation delay (d1) of at least 5 times the longest T₁ is crucial.[22]
3.2.2 Spectral Interpretation
¹H NMR:
Methyl Ester (-OCH₃): A sharp singlet around 3.6-3.7 ppm.[21]
Proton on Hydroxyl-bearing Carbon (-CHOH-): A multiplet typically between 3.5-4.0 ppm.
Branched Methyl Groups (-CH(CH₃)-): Doublets in the upfield region (0.8-0.9 ppm).
¹³C NMR:
Ester Carbonyl (C=O): A signal in the highly deshielded region of 170-185 ppm.[23][24]
Ester Methoxyl (-OCH₃): A signal around 50-55 ppm.[24]
Carbon with Hydroxyl Group (-CHOH-): A signal typically in the 50-75 ppm range.[24]
Branched Methyl Carbons: Signals in the aliphatic region (10-25 ppm).[24]
3.3 Comparative Data Summary
Analytical Technique
Information Provided
Strengths
Limitations
GC-MS
Retention time, molecular weight, fragmentation patterns for structural clues.
High sensitivity, excellent for complex mixtures, established libraries.
Requires derivatization for hydroxyl groups, isomers can co-elute.
Non-destructive, provides detailed connectivity, excellent for quantification.
Lower sensitivity than MS, complex spectra for mixtures.
¹³C NMR
Number and type of unique carbon atoms.
Unambiguous carbon backbone information.
Low sensitivity, requires more sample, longer acquisition times.[23]
Biological Roles and Potential Applications
The unique structures of BCFAs and their hydroxylated forms give rise to specific biological functions that are areas of active research.
4.1 Known Biological Activities
Gut Health and Development: BCFAs are found in the gastrointestinal tract of healthy newborns, likely originating from swallowed vernix caseosa.[2][7] They are believed to play a role in the healthy colonization of the infant gut microbiome.[7][8] Certain bacteria, including beneficial probiotics like Bacillus subtilis, incorporate BCFAs into their cell membranes to maintain fluidity.[5]
Anti-inflammatory and Anti-diabetic Effects: A specific class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which includes branched-chain variants, has been identified as having potent anti-inflammatory and anti-diabetic properties.[9] These molecules can improve glucose tolerance and enhance insulin sensitivity, making them promising targets for metabolic disease research.[9]
Anticancer Properties: Studies have demonstrated that certain BCFAs can inhibit the proliferation of cancer cells.[2][3] The cytotoxic activity appears to be structure-dependent, with specific chain lengths and branching patterns (e.g., iso-16:0) showing greater potency.[3]
4.2 Future Directions in BCHFAMEs Research
The study of BCHFAMEs is a rapidly evolving field. Key future directions include:
Biomarker Discovery: Investigating the correlation between the profiles of specific BCFAs and BCHFAs in tissues and biofluids with diseases such as metabolic syndrome, inflammatory bowel disease, and certain cancers.[10]
Therapeutic Development: Synthesizing novel BCHFAs and related FAHFA analogues to explore their potential as therapeutic agents for metabolic and inflammatory disorders.[9]
Microbiome Interactions: Elucidating the precise mechanisms by which dietary and endogenous BCFAs influence the composition and function of the gut microbiome and how this interaction impacts host health.
Conclusion
Branched-chain hydroxy fatty acid methyl esters are a fascinating and biologically significant class of lipids. A thorough understanding of their synthesis and derivatization is essential for accurate analytical characterization. Advanced techniques like GC-MS and NMR spectroscopy provide the detailed structural information necessary to distinguish between various isomers and elucidate their roles in biological systems. As research continues to uncover their importance in human health, from neonatal development to metabolic regulation, the methodologies described in this guide will serve as a critical foundation for scientists and researchers in the field.
References
Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. MDPI. [Link]
Branched-chain fatty acids role in health and nutrition. Dellait. [Link]
Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. PubMed. [Link]
Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages. National Center for Biotechnology Information. [Link]
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. National Center for Biotechnology Information. [Link]
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. [Link]
Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. Spectrospin. [Link]
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
Fatty acid composition of vegetable oils determined from 13c-nmr spectra. Revista de Chimie. [Link]
Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract. National Center for Biotechnology Information. [Link]
Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. AcademicJournals.org. [Link]
Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers. [Link]
What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. [Link]
(PDF) Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages. ResearchGate. [Link]
Method for synthesizing fatty acid methyl ester.
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
Branched-Chain Fatty Acids in the Neonatal Gut and Estimated Dietary Intake in Infancy and Adulthood. Karger Publishers. [Link]
Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International. [Link]
Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. National Center for Biotechnology Information. [Link]
A Technical Guide to the Natural Occurrence and Analysis of Methyl 3-hydroxy-8-methyldecanoate in Bacillus
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the potential natural occurrence of methyl 3-hydroxy-8-methyldecanoate, a branched-chain...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential natural occurrence of methyl 3-hydroxy-8-methyldecanoate, a branched-chain 3-hydroxy fatty acid methyl ester, in bacteria of the genus Bacillus. While direct reports of this specific metabolite are not extensively documented, the well-established capacity of Bacillus species to synthesize a diverse array of branched-chain and hydroxylated fatty acids suggests its plausible biosynthesis. This document serves as a foundational resource, offering insights into the putative biosynthetic pathways, detailed protocols for cultivation, isolation, and characterization, and a discussion of the potential biological significance of this class of molecules. The methodologies and conceptual frameworks presented herein are designed to empower researchers to explore and unlock the potential of Bacillus as a source of novel bioactive lipids.
Introduction: The Untapped Potential of Bacillus Lipids
The genus Bacillus is a ubiquitous and metabolically diverse group of Gram-positive bacteria, renowned for its production of a wide spectrum of bioactive secondary metabolites, including antibiotics, enzymes, and surfactants.[1] Among the less-explored frontiers of the Bacillus metabolome are its unique lipids, particularly branched-chain and hydroxylated fatty acids. These molecules are not merely structural components of cell membranes but are also integral to the bacterium's adaptation to various environmental niches.[2][3]
3-Hydroxy fatty acids (3-HFAs) are of particular interest due to their role as precursors to polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics, and as constituents of potent lipopeptide biosurfactants like surfactin.[4][5] The introduction of branching in the fatty acid chain, a hallmark of Bacillus lipid profiles, further diversifies the chemical space of these molecules, potentially leading to novel biological activities.[6]
This guide focuses on the methodical investigation of a specific molecule at the intersection of these structural features: methyl 3-hydroxy-8-methyldecanoate . We will delve into the rationale for its potential presence in Bacillus, provide a roadmap for its discovery and characterization, and discuss its prospective applications in drug development and biotechnology.
Putative Biosynthesis of Methyl 3-hydroxy-8-methyldecanoate in Bacillus
The biosynthesis of methyl 3-hydroxy-8-methyldecanoate in Bacillus is hypothesized to originate from the fatty acid synthesis (FAS II) pathway, with modifications that introduce both the hydroxyl group and the methyl branch. The proposed pathway integrates precursors from amino acid metabolism to generate the characteristic branched-chain structure.[2][3]
The 8-methyl branching pattern suggests the utilization of a specific branched-chain acyl-CoA primer derived from the catabolism of the amino acid leucine. Leucine is converted to isovaleryl-CoA, which can then be used by the FAS II system to initiate fatty acid elongation. The 3-hydroxy group is a natural intermediate in each cycle of fatty acid elongation. The final step would involve the methylation of the carboxylic acid, a common biochemical modification.
Below is a DOT script visualizing the proposed biosynthetic pathway.
Figure 1: Proposed biosynthetic pathway for methyl 3-hydroxy-8-methyldecanoate in Bacillus.
Experimental Workflow for a Senior Application Scientist
The following sections outline a comprehensive experimental workflow for the cultivation of Bacillus species, and the subsequent isolation and characterization of the target metabolite.
Cultivation of Bacillus for Enhanced Lipid Production
The composition of the growth medium can significantly influence the fatty acid profile of Bacillus.[4] To promote the synthesis of the target molecule, the medium should be supplemented with precursors that can be channeled into the branched-chain fatty acid biosynthetic pathway.
Table 1: Recommended Media Composition for Bacillus Cultivation
Media Preparation: Dissolve all components in deionized water and adjust the pH to 7.0. Sterilize by autoclaving at 121°C for 15 minutes.
Inoculation: Inoculate the sterile medium with a fresh overnight culture of the desired Bacillus strain (e.g., B. subtilis, B. megaterium).
Incubation: Incubate the culture at 30-37°C with shaking at 200 rpm for 48-72 hours.
Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
Isolation and Purification of Methyl 3-hydroxy-8-methyldecanoate
The isolation of the target metabolite involves a multi-step process of extraction and chromatographic purification.
Figure 2: Workflow for the isolation and purification of methyl 3-hydroxy-8-methyldecanoate.
Step-by-Step Protocol:
Cell Harvesting: Centrifuge the culture broth to separate the cell pellet from the supernatant. The target compound may be present in both fractions.
Extraction: Extract the cell pellet and the supernatant separately with an equal volume of ethyl acetate. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude lipid extract.
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate the components based on polarity.
Thin Layer Chromatography (TLC): Monitor the fractions from the column using TLC. Visualize the spots by staining with a suitable reagent (e.g., phosphomolybdic acid).
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.
Structural Characterization
The definitive identification of methyl 3-hydroxy-8-methyldecanoate requires a combination of spectroscopic techniques.
3.3.1. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of fatty acid methyl esters.
Expected Molecular Ion: The molecular weight of methyl 3-hydroxy-8-methyldecanoate (C12H24O3) is 216.32 g/mol . The mass spectrum should show a molecular ion peak ([M]+) at m/z 216.
Fragmentation Pattern: Key fragments would include the loss of a methoxy group (-OCH3, m/z 31) and cleavage adjacent to the hydroxyl group.[7]
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon skeleton and the position of functional groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-hydroxy-8-methyldecanoate
Position
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
1 (C=O)
-
~174
2 (CH2)
~2.4
~41
3 (CH-OH)
~4.0
~68
OCH3
~3.7
~51
8 (CH)
~1.5
~34
9, 10 (CH3)
~0.9 (d)
~22
(Note: Predicted chemical shifts are approximate and may vary depending on the solvent and other experimental conditions. These values are extrapolated from data for similar structures.)[8][9]
Potential Biological Activities and Applications
While the specific biological activities of methyl 3-hydroxy-8-methyldecanoate are yet to be determined, the structural motifs present in the molecule suggest several potential applications.
Antimicrobial and Antifungal Activity: 3-Hydroxy fatty acids are known to possess antimicrobial properties.[10] The branched-chain nature of the molecule may enhance its ability to disrupt microbial membranes.[11]
Biosurfactant Properties: As a component of lipopeptides, 3-hydroxy fatty acids contribute to the surface-active properties of these molecules.[4][12] Methyl 3-hydroxy-8-methyldecanoate could exhibit emulsifying or surface tension-reducing capabilities.
Precursor for Novel Polymers: This molecule could serve as a monomer for the synthesis of novel biodegradable polyesters with unique physical and chemical properties.
Conclusion and Future Directions
The exploration of the Bacillus metabolome for novel lipids like methyl 3-hydroxy-8-methyldecanoate represents a promising avenue for the discovery of new bioactive compounds. This technical guide provides a comprehensive framework for researchers to embark on this exploratory journey. The successful isolation and characterization of this and related molecules will not only expand our understanding of Bacillus metabolism but also has the potential to yield valuable products for the pharmaceutical, agricultural, and materials science industries. Future work should focus on screening diverse Bacillus strains, optimizing fermentation conditions for enhanced production, and conducting thorough bioactivity profiling of the purified compounds.
References
Cooper, D. G., & Zajic, J. E. (1980). Surface-active compounds from microorganisms. Advances in applied microbiology, 26, 229-253.
Kalantari, A., et al. (2017). Engineering Bacillus subtilis for the production of 3-hydroxypropionic acid. Frontiers in Microbiology, 8, 1833. [Link]
Diomandé, S. E., et al. (2015). Role of fatty acids in Bacillus environmental adaptation. Frontiers in Microbiology, 6, 783. [Link]
Quillaguamán, J., et al. (2010). High production of poly(3-hydroxybutyrate) from a wild Bacillus megaterium Bolivian strain. Journal of Applied Microbiology, 108(5), 1718-1725.
PubChem. (n.d.). Methyl 3-hydroxyoctadecanoate. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). Methyl 3-hydroxyhexadecanoate. National Center for Biotechnology Information. [Link]
Shah, A. A., et al. (2021). Production, isolation, optimization, and characterization of microbial PHA from Bacillus australimaris. Scientific Reports, 11(1), 5723. [Link]
Al-Tel, T. H. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4277. [Link]
Shah, A. A., et al. (2007). Isolation and characterization of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) degrading bacteria and purification of PHBV depolymerase from newly isolated Bacillus sp. AF3.
O'Donnell, A. G., et al. (1980). Characterization of Bacillus subtilis, Bacillus pumilus, Bacillus licheniformis, and Bacillus amyloliquefaciens by Pyrolysis Gas-Liquid Chromatography, Deoxyribonucleic Acid-Deoxyribonucleic Acid Hybridization, Biochemical Tests, and API Systems. International Journal of Systematic and Evolutionary Microbiology, 30(2), 448-459.
Nguyen, T. T. T., et al. (2023). Bacillus Species: Evolving Roles in Bio-Based Detergents. Processes, 11(6), 1885. [Link]
de Farias, A. F., et al. (2025). Biosurfactant Produced by Bacillus subtilis UCP 1533 Isolated from the Brazilian Semiarid Region: Characterization and Antimicrobial Potential. Journal of Fungi, 11(7), 713.
Wang, Y., et al. (2025). Metabolic Engineering Strategy for Bacillus subtilis Producing MK-7. International Journal of Molecular Sciences, 26(23), 1-18.
Nengroo, Z., & Rauf, A. (2021). Fatty acid composition and antioxidant activity of Angelica glauca and Chenopodium album seed extracts from Kashmir. Journal of the Indian Chemical Society, 98(3), 100034.
de Sarrau, B., et al. (2013). Role of fatty acids in Bacillus environmental adaptation. Frontiers in microbiology, 4, 225.
Jérôme, F., et al. (2012). Fatty acid based biocarbonates: Al-mediated stereoselective preparation of mono-, di-. Green Chemistry, 14(10), 2844-2850. [Link]
Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288-302.
Delacuvellerie, A., et al. (2025). Isolation, Identification, and Characterization of Novel Environmental Bacteria with Polyurethane-Degrading Activity. Microorganisms, 13(9), 1-20.
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl methanoate. [Link]
Caulier, S., et al. (2019). Antimicrobial Bacillus: Metabolites and Their Mode of Action. Frontiers in Microbiology, 10, 1-18. [Link]
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of methoxyethane. [Link]
Thippeswamy, S., et al. (2020). Bacillus thermoamylovorans-Related Strain Isolated from High Temperature Sites as Potential Producers of Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA). Current Microbiology, 77(10), 2963-2972. [Link]
Manivasagan, P., et al. (2021). Screening And Bioactivity Profiling of Marine Bacillus Species Against Human Pathogens. Journal of Scientific Research, 65(5), 72-81.
Castro-Engler, T., et al. (2025). Microbial catalysis for the production of hydroxy- and amino-fatty acids. Doctoral dissertation, KTH Royal Institute of Technology.
Das, P., et al. (2026). Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. International Journal of Molecular Sciences, 27(1), 1-20.
Kumar, B. K. G., et al. (2015). Isolation and characterization of polyhydroxybutyrate (PHB) producing Bacillus species from agricultural soil. Journal of Microbiology and Biotechnology Research, 5(1), 23-30.
El-Sayed, W. M., et al. (2022). Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams (Born, 1778). Journal of Applied Pharmaceutical Science, 12(5), 118-126. [Link]
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]
Slimani, H., et al. (2022). Isolation, characterization and growth assessment of biodegrading chlorpyrifos-methyl Bacillus species isolated from Algerian soil. Science Review Engineering and Environmental Sciences, 31(2), 135-146.
Total Synthesis of Methyl 3-hydroxy-8-methyldecanoate: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the total synthesis of methyl 3-hydroxy-8-methyldecanoate, a chiral molecule of interest in the fields of natural product synthesis and drug discovery. This docum...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed protocol for the total synthesis of methyl 3-hydroxy-8-methyldecanoate, a chiral molecule of interest in the fields of natural product synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind procedural choices, and methods for stereochemical control.
Introduction
Methyl 3-hydroxy-8-methyldecanoate is a fatty acid ester characterized by a hydroxyl group at the C3 position and a methyl branch at the C8 position. The stereochemistry at these centers is crucial for its biological activity, necessitating a synthetic approach with precise control over the formation of these chiral centers. This guide outlines a robust and efficient synthetic pathway, divided into two main stages: the construction of the C11 carbon backbone with the C8 methyl branch, and the stereoselective introduction of the C3 hydroxyl group.
The chosen strategy involves the synthesis of methyl 8-methyldecanoate as a key intermediate, followed by the formation of a β-keto ester and its subsequent asymmetric reduction to yield the desired 3-hydroxy product with high enantiomeric excess. This approach is selected for its reliability, scalability, and the well-documented nature of the key transformations.
Synthetic Strategy Overview
The retrosynthetic analysis of methyl 3-hydroxy-8-methyldecanoate reveals a logical disconnection at the C3-C4 bond, suggesting a precursor such as methyl 3-oxo-8-methyldecanoate. This β-keto ester can be obtained from methyl 8-methyldecanoate. The synthesis of the C11 branched-chain backbone can be achieved through a Grignard coupling reaction.
Overall synthetic workflow for methyl 3-hydroxy-8-methyldecanoate.
Part 1: Synthesis of the C11 Backbone: Methyl 8-Methyldecanoate
This part of the protocol focuses on the construction of the branched alkyl chain and its conversion to the corresponding methyl ester. The synthesis starts from commercially available 6-chloro-1-hexanol and involves a Grignard reaction to introduce the 8-methyl group.[1]
Experimental Protocol: Synthesis of 8-Methyldecanal
A practical synthesis of 8-methyldecanal has been reported, starting from 6-chloro-1-hexanol.[2] This aldehyde serves as a direct precursor to the desired carboxylic acid. The key steps involve protection of the hydroxyl group, Grignard reagent formation and coupling, deprotection, and oxidation.[1]
Step 1: Oxidation of 8-Methyldecanal to 8-Methyldecanoic Acid
The synthesized 8-methyldecanal is oxidized to the corresponding carboxylic acid.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
8-Methyldecanal
170.30
10.0 g
58.7
Jones Reagent (CrO₃/H₂SO₄)
-
As needed
-
Acetone
58.08
200 mL
-
Diethyl ether
74.12
300 mL
-
Saturated NaCl solution
-
100 mL
-
Anhydrous MgSO₄
120.37
10 g
-
Procedure:
Dissolve 8-methyldecanal (10.0 g, 58.7 mmol) in 200 mL of acetone in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution to 0 °C in an ice bath.
Slowly add Jones reagent dropwise with vigorous stirring. The color of the solution will change from orange to green. Continue adding the reagent until the orange color persists.
Stir the reaction mixture for an additional 2 hours at room temperature.
Quench the reaction by adding isopropanol until the green color returns.
Remove the acetone under reduced pressure.
Extract the aqueous residue with diethyl ether (3 x 100 mL).
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 8-methyldecanoic acid.[3]
Step 2: Esterification to Methyl 8-Methyldecanoate
The crude 8-methyldecanoic acid is converted to its methyl ester.[4]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
8-Methyldecanoic Acid
186.29
~10.9 g
~58.7
Methanol
32.04
150 mL
-
Concentrated H₂SO₄
98.08
2 mL
-
Saturated NaHCO₃ solution
-
100 mL
-
Diethyl ether
74.12
200 mL
-
Anhydrous Na₂SO₄
142.04
10 g
-
Procedure:
Dissolve the crude 8-methyldecanoic acid in 150 mL of methanol in a 250 mL round-bottom flask.
Carefully add 2 mL of concentrated sulfuric acid.
Reflux the mixture for 4 hours.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in 100 mL of diethyl ether and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 8-methyldecanoate.[5] Purify by vacuum distillation if necessary.
Part 2: Stereoselective Synthesis of Methyl 3-hydroxy-8-methyldecanoate
This section details the introduction of the hydroxyl group at the C3 position with stereochemical control. The chosen method is the asymmetric reduction of a β-keto ester, which is a highly reliable and enantioselective transformation.[6][7]
Step 3: Synthesis of Methyl 3-oxo-8-methyldecanoate
The β-keto ester is prepared via a Claisen condensation reaction.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Methyl 8-methyldecanoate
200.32
10.0 g
49.9
Methyl acetate
74.08
7.4 g
99.8
Sodium methoxide (25% in MeOH)
54.02
23.7 mL
104.8
Diethyl ether
74.12
150 mL
-
1 M HCl
-
As needed
-
Saturated NaHCO₃ solution
-
50 mL
-
Anhydrous MgSO₄
120.37
5 g
-
Procedure:
In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve methyl 8-methyldecanoate (10.0 g, 49.9 mmol) and methyl acetate (7.4 g, 99.8 mmol) in 50 mL of anhydrous diethyl ether.
Slowly add sodium methoxide solution (23.7 mL, 104.8 mmol) to the stirred solution at room temperature.
Reflux the mixture for 6 hours.
Cool the reaction to 0 °C and carefully acidify with 1 M HCl to pH ~5.
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
Concentrate under reduced pressure to yield crude methyl 3-oxo-8-methyldecanoate, which can be purified by column chromatography.
Step 4: Asymmetric Reduction to Methyl (R)-3-hydroxy-8-methyldecanoate
The enantioselective reduction of the β-keto ester is achieved using a chiral ruthenium catalyst. The Noyori asymmetric transfer hydrogenation is a well-established method for this transformation.[8][9]
Asymmetric transfer hydrogenation of the β-keto ester.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Methyl 3-oxo-8-methyldecanoate
214.30
5.0 g
23.3
(S,S)-RuCl(p-cymene)(TsDPEN)
640.17
149 mg
0.233
Formic acid
46.03
5.4 g (4.4 mL)
116.5
Triethylamine
101.19
5.9 g (8.1 mL)
58.3
Dichloromethane (DCM)
84.93
100 mL
-
Water
18.02
100 mL
-
Anhydrous Na₂SO₄
142.04
5 g
-
Procedure:
In a 250 mL round-bottom flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by combining formic acid (5.4 g) and triethylamine (5.9 g).
Dissolve methyl 3-oxo-8-methyldecanoate (5.0 g, 23.3 mmol) and the (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (149 mg, 0.233 mmol, 1 mol%) in the formic acid/triethylamine mixture.
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with 100 mL of dichloromethane and wash with water (3 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl (R)-3-hydroxy-8-methyldecanoate.
Characterization
The final product and key intermediates should be characterized by standard analytical techniques:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
Mass Spectrometry (MS): To determine the molecular weight.
Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the final product.
Optical Rotation: To measure the specific rotation of the enantiomerically enriched product.
Concluding Remarks
This guide provides a detailed and scientifically grounded protocol for the total synthesis of methyl 3-hydroxy-8-methyldecanoate. The outlined synthetic route is based on well-established and reliable chemical transformations, with a focus on achieving high stereoselectivity in the key hydroxyl group introduction step. The use of asymmetric transfer hydrogenation offers a practical and efficient method for obtaining the desired chiral product. Researchers are encouraged to optimize reaction conditions as needed and to rigorously characterize all intermediates and the final product to ensure purity and stereochemical integrity.
References
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. (URL: [Link])
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (URL: [Link])
Application Note: Quantitative Analysis of Methyl 3-hydroxy-8-methyldecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract This application note provides a comprehensive and detailed protocol for the analysis of Methyl 3-hydroxy-8-methyldecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 3-hydroxy-8-methyldecanoate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive and detailed protocol for the analysis of Methyl 3-hydroxy-8-methyldecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 3-hydroxy-8-methyldecanoate is a branched-chain hydroxy fatty acid methyl ester of interest in various fields, including metabolic research and drug development. Due to the presence of a polar hydroxyl group, direct GC-MS analysis is challenging due to the compound's low volatility.[1] This protocol details a robust silylation derivatization method to enhance analyte volatility and thermal stability, ensuring accurate and reproducible quantification.[1][2] The described methodology is intended for researchers, scientists, and drug development professionals requiring a validated and reliable analytical procedure.
Introduction: The Rationale for Derivatization in GC-MS Analysis of Hydroxy Fatty Acid Methyl Esters
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, offering high separation efficiency and definitive compound identification.[3][4] Fatty acid methyl esters (FAMEs) are well-suited for GC-MS analysis; however, the presence of functional groups such as hydroxyl moieties in compounds like Methyl 3-hydroxy-8-methyldecanoate introduces analytical challenges.[1] The hydroxyl group increases the polarity of the molecule, leading to poor peak shape, decreased volatility, and potential thermal degradation in the high-temperature environment of the GC injector and column.[2]
To mitigate these issues, a chemical derivatization step is employed.[3] Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more amenable to a particular analytical method.[2] For hydroxylated compounds, silylation is a highly effective and widely used derivatization technique.[1][2] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[1][2] This application note provides a detailed protocol for the silylation of Methyl 3-hydroxy-8-methyldecanoate followed by GC-MS analysis.
Experimental Workflow: A Step-by-Step Overview
The analytical workflow for Methyl 3-hydroxy-8-methyldecanoate is a multi-step process designed to ensure accurate and reproducible results. The key stages include sample preparation, derivatization, and instrumental analysis.
Caption: A schematic overview of the analytical workflow for the GC-MS analysis of Methyl 3-hydroxy-8-methyldecanoate.
Detailed Protocols
Sample Preparation
For samples where Methyl 3-hydroxy-8-methyldecanoate is present in a complex matrix (e.g., cell cultures, biological fluids), an initial extraction step is necessary.
To 1 mL of the sample in a glass centrifuge tube, add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol.[5]
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
To induce phase separation, add 0.5 mL of 0.9% NaCl solution.[1]
Vortex the mixture again for 2 minutes and then centrifuge at 2000 rpm for 10 minutes.[1]
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.[1]
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator at a temperature not exceeding 40°C. The dried extract is now ready for derivatization.
Silylation Derivatization
This protocol describes the silylation of the hydroxyl group of Methyl 3-hydroxy-8-methyldecanoate to form its more volatile trimethylsilyl (TMS) ether derivative.
Materials:
Dried sample extract or a known amount of Methyl 3-hydroxy-8-methyldecanoate standard
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
Pyridine (or other suitable aprotic solvent like acetonitrile)
Heating block or oven
GC vials with inserts and caps
Protocol:
To the dried sample extract or standard in a reaction vial, add 50 µL of pyridine to dissolve the residue.[1]
Add 50 µL of BSTFA with 1% TMCS to the vial.
Cap the vial tightly and vortex briefly to mix the contents.
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[1]
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Method Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters may require optimization for your specific instrument and application.
Parameter
Recommended Setting
Gas Chromatograph
Column
HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
10:1 (can be adjusted based on analyte concentration)[5]
Carrier Gas
Helium at a constant flow rate of 1 mL/min
Oven Temperature Program
Initial temperature: 100°C, hold for 2 minutes. Ramp to 250°C at 15°C/min. Ramp to 300°C at 20°C/min, hold for 5 minutes.[1]
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Analyzer
Quadrupole
Acquisition Mode
Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
Ion Source Temperature
230°C
Transfer Line Temperature
280°C
Data Analysis and Interpretation
Qualitative Analysis: Mass Spectral Fragmentation
The identification of the TMS-derivatized Methyl 3-hydroxy-8-methyldecanoate is confirmed by its mass spectrum. While a library spectrum for this specific compound may not be available, the fragmentation pattern can be predicted based on the known fragmentation of other 3-hydroxy FAME TMS ethers. Key expected fragments would arise from cleavage adjacent to the TMS-ether group and McLafferty rearrangements. The molecular ion peak [M]+ may be weak or absent in EI mass spectra.[6]
Caption: Logical flow for compound identification via mass spectral fragmentation.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of Methyl 3-hydroxy-8-methyldecanoate that have undergone the same derivatization procedure as the samples.[1] An internal standard, such as deuterated methyl heptadecanoate, should be used to improve accuracy and precision.[7] The analysis should be performed in Selected Ion Monitoring (SIM) mode, monitoring characteristic and abundant fragment ions of the derivatized analyte to enhance sensitivity and selectivity.
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated for the following parameters:
Validation Parameter
Description
Acceptance Criteria (Typical)
Linearity
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
The closeness of the test results obtained by the method to the true value.
Recovery of 80-120%
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Relative Standard Deviation (RSD) ≤ 15%
Conclusion
The GC-MS method detailed in this application note, incorporating a silylation derivatization step, provides a robust and reliable approach for the quantitative analysis of Methyl 3-hydroxy-8-methyldecanoate. The protocol is designed to be a comprehensive guide for researchers, ensuring high-quality data for a range of applications in scientific research and development. Adherence to the principles of method validation is crucial for ensuring the integrity of the generated results.
References
LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. [Link]
PubMed. (n.d.). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. [Link]
SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. [Link]
ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxyoctadecanoate. PubChem. [Link]
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 8-methyldecanoate. PubChem. [Link]
Academia.edu. (n.d.). Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry. [Link]
Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
UBB. (2024, January 11). DEVELOPMENT AND VALIDATION OF A GAS CHROMATOGRAPHY METHOD FOR QUANTITATIVE ANALYSIS OF FATTY ACIDS IN VEGETABLE OILS. [Link]
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxydecanoate. PubChem. [Link]
Application Note: Structural Characterization of Anteiso-3-Hydroxy Fatty Acid Methyl Esters by Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract Anteiso-3-hydroxy fatty acids (a-3-OH-FAs) are important components of the cell membranes of various bacteria and can serve as significant biomarkers. Their structural elucidation is critical for understanding b...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Anteiso-3-hydroxy fatty acids (a-3-OH-FAs) are important components of the cell membranes of various bacteria and can serve as significant biomarkers. Their structural elucidation is critical for understanding bacterial physiology and for potential diagnostic and therapeutic applications. This application note provides a comprehensive guide for the unambiguous characterization of anteiso-3-hydroxy fatty acid methyl esters (a-3-OH-FAMEs) using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC), and spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require precise structural confirmation of these complex lipids.
Introduction
Branched-chain fatty acids, particularly those with iso and anteiso methyl branching, are characteristic lipid constituents in many bacterial species.[1][2] The presence of a hydroxyl group at the C-3 position further adds to their structural diversity and biological function. Accurate structural determination is paramount, as subtle differences in chain length, branching pattern, or hydroxyl group position can significantly impact their physicochemical properties and biological activity.
While gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying fatty acids, it can sometimes be challenging to definitively distinguish between positional and branching isomers.[1] NMR spectroscopy, however, offers a non-destructive method that provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete and unambiguous structure elucidation.[3] This note details the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques for the comprehensive characterization of a-3-OH-FAMEs.
Principle and Theory
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint for different functional groups within a molecule.[4]
¹H NMR: Provides information on the number and type of hydrogen atoms. The area under each peak (integration) is proportional to the number of protons it represents. Spin-spin coupling between neighboring protons causes signals to split, revealing connectivity information.[5]
¹³C NMR: Provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in single sharp lines for each unique carbon atom.[6]
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to map out the proton-proton connectivity through the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments.
By combining these techniques, a complete and validated structural assignment of an a-3-OH-FAME can be achieved.
Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).
Equipment:
High-quality 5 mm NMR tubes.
Vortex mixer.
Pipettes.
NMR Spectrometer (400 MHz or higher recommended for optimal resolution).
Sample Preparation Protocol
The quality of the NMR spectrum is highly dependent on proper sample preparation. This protocol ensures a homogenous sample free from paramagnetic impurities.
Weighing: Accurately weigh 1-5 mg of the a-3-OH-FAME sample directly into a clean, dry vial. The amount depends on the sensitivity of the NMR instrument.[7]
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[7][8]
Causality Insight: CDCl₃ is an excellent solvent for lipids and provides a deuterium lock signal for the spectrometer. TMS is the universally accepted internal standard, with its ¹H and ¹³C signals defined as 0.00 ppm, providing a reliable reference.[4]
Homogenization: Gently vortex the sample to ensure complete dissolution.
Transfer: Carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.
Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for several minutes before starting the acquisition.
NMR Data Acquisition Workflow
The following is a standard workflow for acquiring the necessary spectra for structural elucidation.
Caption: NMR workflow for a-3-OH-FAME characterization.
Recommended Spectrometer Parameters (400 MHz)
Experiment
Parameter
Recommended Value
Rationale
¹H NMR
Pulse Program
zg30
Standard 30° pulse for quantitative analysis.
Spectral Width
12 ppm
Covers the entire proton chemical shift range.
Number of Scans
16-64
Sufficient for good signal-to-noise (S/N).
Relaxation Delay (d1)
5 s
Allows for full relaxation of protons for accurate integration.
¹³C{¹H} NMR
Pulse Program
zgpg30
Standard 30° pulse with proton decoupling.
Spectral Width
220 ppm
Covers the full carbon chemical shift range.
Number of Scans
1024-4096
More scans are needed due to the low sensitivity of ¹³C.
Relaxation Delay (d1)
2 s
Standard delay for qualitative carbon spectra.
gCOSY
Spectral Width
12 ppm (F2 & F1)
Covers the entire proton chemical shift range in both dimensions.
Number of Scans
4-8
Typically sufficient for good correlation signals.
HSQC
Spectral Width
12 ppm (F2), 165 ppm (F1)
Covers the proton range in F2 and the aliphatic/oxygenated carbon range in F1.
Number of Scans
8-16
Provides clear C-H correlation spots.
Data Interpretation and Spectral Features
The key to identifying an anteiso-3-hydroxy FAME lies in recognizing its unique set of signals, which arise from the methyl ester, the 3-hydroxy group, and the anteiso terminal branch.
Molecular Structure and Key NMR-Active Nuclei
The following diagram illustrates a representative a-3-OH-FAME (methyl 3-hydroxy-14-methylpentadecanoate) with key atoms labeled for assignment.
Caption: Key structural features of an a-3-OH-FAME.
Characteristic ¹H NMR Signals
The ¹H NMR spectrum provides the initial, most crucial information.
Methyl Ester Protons (-OCH₃): A sharp singlet appears around δ 3.67 ppm .[9] Its integration value of 3H makes it an excellent reference peak.
Methine Proton at C-3 (-CH(OH)-): This proton is deshielded by the adjacent hydroxyl group and appears as a multiplet around δ 3.98 - 4.05 ppm .[10] Its multiplicity is determined by coupling to the protons on C-2 and C-4.
Methylene Protons at C-2 (-CH₂-C=O): These protons are adjacent to the carbonyl group and are diastereotopic (magnetically non-equivalent) due to the chiral center at C-3. They appear as two distinct signals, often as a pair of doublets of doublets (dd), around δ 2.39 - 2.55 ppm .[10]
Anteiso Group Protons: The terminal anteiso group gives rise to three characteristic signals in the upfield region:
A triplet for the terminal methyl group (CH₃-CH₂-) around δ 0.86 ppm .
A doublet for the other methyl group (-CH(CH₃)-) around δ 0.85 ppm .
A complex multiplet for the methine proton (-CH(CH₃)-) further downfield.
Bulk Methylene Protons (-(CH₂)n-): The long aliphatic chain produces a large, broad signal centered around δ 1.25 ppm .[9]
Characteristic ¹³C NMR Signals
The ¹³C spectrum confirms the carbon skeleton.
Carbonyl Carbon (C-1): The ester carbonyl carbon is the most downfield signal, typically appearing around δ 172-174 ppm .
Hydroxylated Carbon (C-3): The carbon bearing the hydroxyl group is found in the range of δ 68-70 ppm .
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group gives a sharp signal around δ 51.5 ppm .
Methylene Carbon at C-2: This carbon, adjacent to the carbonyl, appears around δ 41-43 ppm .
Anteiso Group Carbons: The terminal carbons of the anteiso group are diagnostic:
The terminal CH₃ carbon (CH₃-CH₂-) appears around δ 11.0 ppm .
The other CH₃ carbon (-CH(CH₃)-) is found around δ 19.0 ppm .
The CH₂ carbon is around δ 26-27 ppm .
The CH carbon is around δ 34-35 ppm .
Bulk Methylene Carbons (-(CH₂)n-): These carbons resonate in a cluster between δ 25-32 ppm .
Summary of Expected Chemical Shifts
The table below summarizes the typical chemical shift ranges for a representative a-3-OH-FAME in CDCl₃.
Assignment
Position
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Ester Carbonyl
C-1
-
~173.5
Methylene
C-2
~2.40 - 2.55 (2H, m)
~41.5
Methine (Hydroxylated)
C-3
~3.98 - 4.05 (1H, m)
~68.2
Methylene
C-4
~1.45 - 1.55 (2H, m)
~37.0
Bulk Methylene
(CH₂)n
~1.25 (br s)
~25-32
Anteiso Methine
CH
~1.35 (m)
~34.5
Anteiso Methylene
CH₂
~1.15 (m)
~26.8
Anteiso Methyl
CH₃ (doublet)
~0.85 (d, J=6.8 Hz)
~19.1
Anteiso Methyl
CH₃ (triplet)
~0.86 (t, J=7.4 Hz)
~11.2
Ester Methyl
OCH₃
~3.67 (3H, s)
~51.5
Validation with 2D NMR
COSY: A COSY spectrum is essential for validating the proton assignments. A clear correlation should be observed between the H-3 methine proton (~4.0 ppm) and the two diastereotopic H-2 methylene protons (~2.4-2.55 ppm). Further correlations will trace the spin system from H-3 to H-4 and into the bulk methylene chain.
HSQC: The HSQC spectrum provides the final, unambiguous proof of structure. Each cross-peak confirms a direct bond between a proton and a carbon. For example, the singlet at δ 3.67 ppm in the ¹H spectrum will show a correlation to the carbon at δ 51.5 ppm in the ¹³C spectrum, confirming the -OCH₃ group. Similarly, the signals at ~4.0 ppm (¹H) will correlate to the carbon at ~68.2 ppm (¹³C), definitively assigning the C-3 position of the hydroxyl group.
Conclusion
NMR spectroscopy is an indispensable tool for the complete and unambiguous structural characterization of anteiso-3-hydroxy fatty acid methyl esters. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques as outlined in this guide, researchers can confidently determine the precise molecular architecture of these important bacterial lipids. The detailed protocols and spectral interpretation guidelines provided herein serve as a robust framework for achieving accurate and reliable results in lipidomics, natural product chemistry, and drug development.
References
AOCS. (2019, July 23). Quantification by 1H-NMR. AOCS Lipid Library. [Link]
Preti, R., & Mele, A. (2020). NMR Determination of Free Fatty Acids in Vegetable Oils. Processes, 8(4), 410. [Link]
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. [Link]
Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of unsaturated fatty acid composition by high-resolution nuclear magnetic resonance spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094.
Knothe, G., & Kenar, J. A. (2004). Determination of the fatty acid profile by 1H-NMR spectroscopy. European Journal of Lipid Science and Technology, 106(2), 88-96.
Murata, K. (1977). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Analytical Biochemistry, 82(1), 16-25. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]
Gunstone, F. D. (2011). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 16(9), 7256-7288. [Link]
AOCS. (2019, July 23). Hydroxy and Hydroperoxy Fatty Acids. AOCS Lipid Library. [Link]
Soderbery, T. (2022, March 9). 1H NMR Chemical Shift. Oregon State University. [Link]
Jakob, F., et al. (1996). Rhamnolipids--biosurfactants, bioregulators, and potential biocontrol agents.
National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxyhexadecanoate. PubChem Compound Database. [Link]
Rock, C. O., & Cronan, J. E., Jr. (1996). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1302(1), 1-16. [Link]
Vyssotski, M., et al. (2014). The major fatty acids of a novel species of Thermogemmatispora sp. were identified and structurally analyzed using 1H- and 13C-NMR, with 1H–1H-COSY and 1H–13C-HSQC experiments. Royal Society of Chemistry. [Link]
da Costa, D. P., et al. (2019). A Protocol for Fish Lipid Analysis Using Nuclear Magnetic Resonance Spectroscopy. Journal of the Brazilian Chemical Society, 30(11), 2474-2485. [Link]
Musio, B., et al. (2024). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. Metabolites, 14(8), 449. [Link]
Advanced Extraction and Characterization of Lipid A Acyl Chains from Polymyxin-Resistant Gram-Negative Bacteria
Application Note & Protocol Guide Target Audience: Analytical Chemists, Microbiologists, and Drug Development Scientists Introduction: The Role of Lipid Tails in Polymyxin Resistance Polymyxins (e.g., colistin, polymyxin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Analytical Chemists, Microbiologists, and Drug Development Scientists
Introduction: The Role of Lipid Tails in Polymyxin Resistance
Polymyxins (e.g., colistin, polymyxin B) are last-resort cationic antimicrobial peptides that target the lipid A component of lipopolysaccharide (LPS) in Gram-negative bacteria. While the addition of positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN) to the phosphate groups of lipid A is a well-documented resistance mechanism, alterations to the lipid tails (acyl chains) play an equally critical role.
In species such as Pseudomonas aeruginosa and Klebsiella pneumoniae, bacteria actively modify their lipid A acylation state—often transitioning from a hexa-acylated to a penta-acylated structure—to survive polymyxin exposure.1[1]. This deacylation acts as an innate immune response, decreasing the hydrophobic interactions required for the polymyxin lipid tail to insert into the outer membrane. Similarly,2[2].
To study these phenomena, researchers must precisely extract and quantify these lipid tails. This guide details a self-validating, two-phase methodology: the isolation of intact lipid A, followed by the cleavage and derivatization of its acyl chains for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Fig 1. Regulatory pathway driving Lipid A acyl chain modifications in polymyxin resistance.
Quantitative Signatures of Lipid Tail Modifications
Before executing the extraction, it is vital to understand the target analytical endpoints. When analyzing intact lipid A via MALDI-TOF MS or cleaved tails via GC-MS, specific mass shifts serve as diagnostic markers for polymyxin resistance mechanisms.
Table 1: Quantitative Mass Spectrometry Shifts in Lipid A Acylation
Extracting lipid tails requires a delicate chemical balance. If the extraction is too harsh, you risk artificially de-O-acylating the lipid A, generating false positives for biological deacylation. If it is too mild, the lipid A remains bound to the core oligosaccharide, preventing accurate quantification.
Fig 2. Step-by-step workflow for the extraction and FAME derivatization of Lipid A acyl chains.
Methodologies
Protocol 1: Isolation of Intact Lipid A via Mild Acid Hydrolysis
This protocol isolates the lipid A backbone from the rest of the LPS molecule.4[4].
Step-by-Step Procedure:
Cell Harvest: Centrifuge 200 mL of logarithmic phase culture (OD600 = 0.8–1.0) at 7,800 rpm for 15 minutes.
Wash Step: Wash the pellet twice with 30 mL of PBS.
Causality: Removing residual culture media is critical, as media components can act as buffers, neutralizing the mild acid used in the next step and preventing complete hydrolysis.
Hydrolysis: Resuspend the pellet in 10 mL of 10 mM sodium acetate buffer (pH 4.5) containing 1% SDS. Incubate at 100°C for 45 minutes.
Causality: The specific pH of 4.5 provides sufficient protonation to hydrolyze the acid-labile glycosidic bond between the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and the non-reducing glucosamine of Lipid A. Crucially, this pH is mild enough to prevent the unwanted de-O-acylation of the lipid tails.
Precipitation: Lyophilize the sample. Resuspend the dried material in 100 µL of endotoxin-free water and 900 µL of acidified ethanol. Centrifuge at 14,000 × g for 10 minutes to pellet precipitated SDS and proteins.
Bligh-Dyer Extraction: Transfer the supernatant to a glass vial and apply a modified single-phase Bligh-Dyer mixture (Chloroform:Methanol:Water at 1:2:0.8 v/v/v), followed by the addition of chloroform and water to force phase separation (final ratio 2:2:1.8).
Causality: This specific solvent ratio creates a biphasic system where the highly hydrophobic Lipid A partitions exclusively into the lower chloroform layer, leaving hydrophilic core oligosaccharides in the upper aqueous layer[3].
Recovery: Collect the lower organic phase, wash once with water, and dry completely under a gentle stream of N₂ gas.
Self-Validating System (Quality Control):
Spot 2 µL of the reconstituted organic phase onto a silica TLC plate. Run the plate using a solvent system of Chloroform:Methanol:Water:Ammonium Hydroxide (50:25:4:2).
Validation Logic: A single, fast-migrating distinct band indicates pure Lipid A. If intact LPS is present (indicating failed hydrolysis), it will remain trapped at the origin due to the highly polar O-antigen and core oligosaccharide.
Protocol 2: Acyl Chain Cleavage and FAME Derivatization for GC-MS
To analyze the individual lipid tails, the extracted Lipid A must be chemically disassembled.5[5].
Step-by-Step Procedure:
Internal Standard Spiking: To the dried Lipid A extract from Protocol 1, add 10 µg of pentadecanoic acid (C15:0) internal standard.
Causality/Validation Logic: C15:0 is a synthetic odd-chain fatty acid not naturally synthesized by most Gram-negative bacteria. Quantifying its recovery at the end of the GC-MS run validates the efficiency of the esterification and extraction steps, ensuring the quantitative accuracy of the endogenous lipid tails.
Methanolysis: Add 1 mL of 1 M methanolic HCl to the vial. Seal tightly with a PTFE-lined cap and incubate at 80°C for 16 hours.
Causality: The combination of strong acid and sustained heat catalyzes transesterification. This reaction cleaves both the ester-linked (positions 3, 3') and the more recalcitrant amide-linked (positions 2, 2') fatty acyl chains from the diglucosamine backbone, converting them directly into FAMEs.
Phase Partitioning: Cool the vial to room temperature. Add 1 mL of GC-grade hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
Causality: Hexane selectively extracts the highly hydrophobic FAMEs. The addition of saturated NaCl increases the polarity of the aqueous phase, driving the polar diglucosamine backbone, unreacted acid, and any residual phosphate modifications into the aqueous layer.
FAME Recovery: Centrifuge briefly to resolve the emulsion. Collect the upper hexane layer. Repeat the hexane extraction twice more to ensure >95% recovery of the lipid tails. Pool the hexane fractions and evaporate under N₂ gas.
GC-MS Injection: Resuspend the dried FAMEs in 100 µL of hexane and inject 1 µL into the GC-MS system equipped with a polar capillary column (e.g., DB-WAX).
References
MacDonald, L., et al. "Polymyxin Resistance and Heteroresistance Are Common in Clinical Isolates of Achromobacter Species and Correlate with Modifications of the Lipid A Moiety of Lipopolysaccharide." PMC.
"A Sensitive GC-MS Method for Quantitation of Lipid A Backbone Components and Terminal Phosphate Modific
"A novel decoy strategy for polymyxin resistance in Acinetobacter baumannii." eLife.
"Molecular basis for the increased polymyxin susceptibility of Klebsiella pneumoniae strains with under-acyl
"Chemical Highlights Supporting the Role of Lipid A in Efficient Biological Adaptation of Gram-Negative Bacteria to External Stresses." Journal of Medicinal Chemistry.
Application Note: High-Fidelity Synthesis of Chiral 3-Hydroxy Esters via Evans Aldol Reaction
Strategic Overview The synthesis of chiral 3-hydroxy esters is a cornerstone in the production of polyketide natural products (e.g., macrolides) and statin-based therapeutics (e.g., Atorvastatin). While catalytic asymmet...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
The synthesis of chiral 3-hydroxy esters is a cornerstone in the production of polyketide natural products (e.g., macrolides) and statin-based therapeutics (e.g., Atorvastatin). While catalytic asymmetric methods exist, the Evans Aldol Reaction remains the industrial and academic "gold standard" for predictability, scalability, and diastereomeric purity (
).
This guide details a high-precision workflow for generating syn-3-hydroxy esters. Unlike standard textbook descriptions that often end at the aldol adduct (the imide), this protocol focuses on the complete pathway to the ester functionality, utilizing a direct transesterification strategy to bypass the cumbersome hydrolysis-esterification sequence.
Key Advantages of this Protocol
Absolute Stereocontrol: Boron-mediated enolization locks the transition state, guaranteeing syn-selectivity.
Direct Cleavage: Titanium-mediated transesterification yields the methyl/ethyl ester directly from the auxiliary, saving one unit operation.
Scalability: Reagents (
-BuBOTf, DIPEA) are amenable to gram-to-kilogram scale.
Mechanistic Rationale & Stereocontrol[1]
The high fidelity of the Evans Aldol reaction arises from the formation of a rigid Zimmerman-Traxler transition state .
Z-Enolate Formation: The use of a boron Lewis acid (
-BuBOTf) with a tertiary amine base (DIPEA) exclusively generates the (Z)-enolate . The boron atom coordinates to both the carbonyl oxygen and the auxiliary, creating a tight chelate.
Facial Selectivity: The chiral auxiliary (typically derived from Valine or Phenylalanine) projects a steric bulk that blocks one face of the enolate.
Dipole Minimization: In the transition state, the dipoles of the auxiliary carbonyl and the aldehyde align in an anti-parallel fashion to minimize repulsion. This forces the aldehyde to approach from the face opposite the auxiliary's steric bulk, resulting in the Evans-syn product.
Visualization: The Zimmerman-Traxler Transition State[2]
Caption: Logical flow from reagents to the rigid Zimmerman-Traxler transition state, yielding the syn-aldol adduct.
Experimental Protocols
Protocol A: Preparation of the Boron Enolate & Aldol Addition
Objective: Synthesize the 3-hydroxy imide with high diastereoselectivity.
Reagents:
N-Propionyl (or Acetyl) Oxazolidinone (1.0 equiv)
-BuBOTf (1.1 equiv, 1.0 M in CHCl) [Critical: Freshness matters]
DIPEA (1.2 equiv)
Aldehyde (1.1 – 1.2 equiv)
Methanol / Phosphate Buffer (pH 7) / 30% H
O (for workup)
Step-by-Step Methodology:
Enolization:
Flame-dry a round-bottom flask and cool to 0°C under
.
Add the N-acylated auxiliary dissolved in anhydrous CH
Cl (0.2 M).
Add
-BuBOTf slowly via syringe. The solution may turn pale yellow.
Add DIPEA dropwise. Crucial: Stir at 0°C for 30 minutes to ensure complete enolate formation.
Cool the mixture to -78°C (Dry ice/Acetone bath).
Aldol Addition:
Add the aldehyde (neat or in minimal CH
Cl) dropwise over 5-10 minutes.
Stir at -78°C for 30–60 minutes.
Warm slowly to 0°C over 1 hour (or keep at -78°C if the substrate is highly reactive/unstable).
Oxidative Workup (The "Evans Quench"):
Why this step? You must cleave the B-O bond to release the product and prevent retro-aldol.
Purification: Flash column chromatography. The chiral auxiliary is polar and elutes later; the 3-hydroxy ester is less polar. Recover the auxiliary for reuse.
Data Summary & Optimization
Lewis Acid Selection Guide
The choice of Lewis Acid dictates the stereochemical outcome.[4]
Lewis Acid
Enolate Geometry
Product Stereochemistry
Notes
-BuBOTf
(Z)-Enolate
Syn (Evans)
Standard. Highest selectivity (>99:1).
(Z)-Enolate
Syn (Evans)
Can be "leaky" (lower dr). Requires amine base.
+ Sparteine
(Z)-Enolate
Syn (Non-Evans)
Reverses facial selectivity (Crimmins method).
/ TMSCl
(E)-Enolate
Anti
Via boat-like transition state.
Troubleshooting Matrix
Problem
Probable Cause
Solution
Low Yield
Incomplete B-O bond cleavage
Increase HO concentration or time during workup.
Poor
Temperature fluctuation
Ensure -78°C is maintained during aldehyde addition.
Retro-Aldol
Workup too basic
Ensure pH 7 buffer is used before adding HO.
Auxiliary Stuck
Steric hindrance
Switch from Ti-mediated cleavage to LiOOH (LiOH + HO) hydrolysis.
Process Workflow Diagram
Caption: Complete synthetic workflow from chiral auxiliary to isolated 3-hydroxy ester.
References
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society.
Organic Chemistry Portal. Evans Aldol Reaction: Mechanism and Examples.
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, Coll. Vol. 8, p. 339.
Seebach, D., et al. Titanium-mediated transesterification methods (General reference for Ti(OEt)4 protocols). Synthesis.
Application Note: Preparation and Analytical Validation of Methyl 3-hydroxy-8-methyldecanoate Reference Standard
Introduction & Biological Significance Methyl 3-hydroxy-8-methyldecanoate is a critical branched-chain fatty acid methyl ester (FAME) utilized as an analytical reference standard in natural product chemistry and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Significance
Methyl 3-hydroxy-8-methyldecanoate is a critical branched-chain fatty acid methyl ester (FAME) utilized as an analytical reference standard in natural product chemistry and drug development. It is the derivatized form of 3-hydroxy-8-methyldecanoic acid, a highly specific anteiso-branched lipid tail found in several potent antimicrobial cyclic lipopeptides.
Recent drug discovery efforts have highlighted the importance of this lipid tail in the octapeptins , a class of lipopeptides demonstrating broad-spectrum activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative bacteria, including polymyxin-resistant strains[1]. Furthermore, this specific fatty acid is a key structural component of tridecaptins [2] and the newly discovered svalbamides A and B , which are pyrrolidinone-bearing lipodipeptides isolated from Arctic Paenibacillus species[3].
Because the stereochemistry and branching of the lipid tail directly dictate the membrane-disrupting capabilities and toxicity profiles of these antibiotics[4], synthesizing an optically pure reference standard is paramount. This standard enables precise absolute configuration assignment and structural differentiation of structural isomers (e.g., iso vs. anteiso branching) via Gas Chromatography-Mass Spectrometry (GC-MS)[5].
Mechanistic Rationale & Synthetic Strategy
The Chiral Pool Advantage
To synthesize the (3R, 8S) or (3S, 8S) stereoisomers of 3-hydroxy-8-methyldecanoic acid, traditional asymmetric catalysis often suffers from poor stereoinduction at the flexible C3 position. To overcome this, modern synthetic routes derive chirality from an inexpensive and readily available chiral pool starting material: (S)-3-hydroxy-γ-butyrolactone [1].
Causality of Choice: Utilizing this lactone firmly establishes the C3 stereocenter from the very first step, bypassing the need for expensive chiral ligands. The lactone is protected and reduced to an aldehyde or epoxide intermediate, which serves as a highly electrophilic coupling partner[1].
Chain Elongation via Grignard Coupling
The anteiso-branched tail is installed using a commercially available alkyl bromide feedstock (e.g., 1-bromo-4-methylhexane).
Causality of Choice: Converting the alkyl bromide to a Grignard reagent and coupling it with the aldehyde intermediate allows for rapid, modular C-C bond formation[1]. This modularity means the same synthetic pipeline can be used to generate the entire suite of octapeptin lipid tails simply by swapping the alkyl bromide feedstock.
Fig 1. Stereoselective synthesis of Methyl 3-hydroxy-8-methyldecanoate from a chiral pool.
Experimental Protocols
Phase 1: Stereoselective Synthesis of the Free Fatty Acid
Note: This protocol assumes the successful preparation of the protected aldehyde intermediate from (S)-3-hydroxy-γ-butyrolactone as described by Bolisetti et al.[1].
Grignard Preparation: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.5 eq) and anhydrous THF. Slowly add 1-bromo-4-methylhexane (1.2 eq) dropwise. Mild heating may be required to initiate the reaction. Stir for 2 hours until the magnesium is consumed.
Coupling: Cool the Grignard reagent to -78 °C. Dropwise, add the protected aldehyde intermediate (1.0 eq) dissolved in THF. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C.
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Deprotection & Oxidation: Remove the silyl protecting group using TBAF (1.1 eq) in THF. Subsequently, oxidize the resulting primary alcohol to the carboxylic acid using TEMPO/BAIB or a standard Jones oxidation to yield 3-hydroxy-8-methyldecanoic acid .
Phase 2: Mild Esterification to the FAME Reference Standard
Mechanistic Rationale: Traditional Fischer esterification (MeOH/H₂SO₄) requires harsh heating, which frequently causes E1cB dehydration of the β-hydroxy group to yield an unwanted α,β-unsaturated ester. Trimethylsilyldiazomethane (TMS-diazomethane) offers a mild, room-temperature alternative that quantitatively methylates the carboxylic acid while preserving the delicate β-hydroxy moiety.
Preparation: Dissolve 50 mg of 3-hydroxy-8-methyldecanoic acid in 2 mL of a 1:1 mixture of anhydrous Methanol and Dichloromethane (DCM)[5].
Methylation (Self-Validating Step): Cool the solution to 0 °C. Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise. Validation: Continue addition until a faint yellow color persists in the solution. This visual cue confirms an excess of the reagent and the complete consumption of the carboxylic acid.
Quenching: Stir for 30 minutes at room temperature. Quench the excess TMS-diazomethane by adding 2.0 M acetic acid dropwise until the yellow color completely dissipates[5].
Isolation: Dry the mixture under a gentle stream of argon or nitrogen[5]. Re-dissolve the residue in 100 µL of DCM for immediate GC-MS analysis.
Analytical Validation & GC-MS Workflow
To utilize the synthesized reference standard, the natural lipopeptide must be hydrolyzed and derivatized identically.
Lipopeptide Hydrolysis Protocol
Dissolve the purified lipopeptide (e.g., tridecaptin or octapeptin analogue) in 4 mL of 6 M HCl[5].
Hydrolyze the peptide bonds by heating the mixture at 110 °C for 2 hours in a sealed glass ampoule[5].
Extract the hydrolysate with 5 mL of diethyl ether. Causality: Diethyl ether is selected because its low boiling point (34.6 °C) prevents the evaporative loss of the volatile short-chain fatty acids during subsequent concentration.
Separate the layers, dry the organic layer with anhydrous sodium sulfate, filter, and derivatize using the TMS-diazomethane protocol described in Section 3.2[5].
Fig 2. Analytical workflow for lipopeptide hydrolysis and GC-MS FAME characterization.
Data Interpretation
During Electron Impact Mass Spectrometry (EI-MS), 3-hydroxy FAMEs undergo a characteristic McLafferty-type rearrangement, yielding a highly diagnostic base peak at m/z 103.0 ([CH₂=C(OH)OCH₃]⁺)[5]. Monitoring this specific ion allows for high-sensitivity extracted ion chromatogram (XIC) generation.
Furthermore, the relative elution order and specific high-mass fragmentation patterns allow researchers to differentiate between the iso-branched and anteiso-branched structural isomers[5].
Table 1: GC-MS and EI-MS Analytical Parameters for 3-Hydroxy FAME Isomers
Isomer Type
Compound Name
Relative Elution Order
Key EI-MS Fragments (m/z)
Diagnostic Feature
iso-branched
Methyl 3-hydroxy-9-methyldecanoate
1st (e.g., 23.36 min)
103.0 (base), [M-15], [M-43]
iso-branching terminal loss
anteiso-branched
Methyl 3-hydroxy-8-methyldecanoate
2nd (e.g., 23.67 min)
103.0 (base), [M-29]
anteiso-branching ethyl loss
Data summarized from the structural characterization of tridecaptin lipid chains[5].
References
Bolisetti, R., Hansford, K. A., Zuegg, J., Elliott, A. G., Friberg, L. I. M., Cooper, M. A., & Blaskovich, M. A. T. (2026). "Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Du, et al. (2021). "Svalbamides A and B, Pyrrolidinone-Bearing Lipodipeptides from Arctic Paenibacillus sp." Marine Drugs, MDPI. URL:[Link]
Cochrane, S. A., et al. (2016). "Structural Characterization of the Highly Cyclized Lantibiotic Paenicidin A via a Partial Desulfurization / Tridecaptin A Lipid Chain Fragmentation." Supporting Information.
Application Note: Hydrolysis of Lipopeptide Antibiotics for Fatty Acid Analysis
Abstract & Scope This guide details a robust protocol for the cleavage and analysis of the lipid moiety in lipopeptide antibiotics (e.g., Daptomycin, Polymyxin B, Colistin). Unlike simple triglycerides, lipopeptide fatty...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This guide details a robust protocol for the cleavage and analysis of the lipid moiety in lipopeptide antibiotics (e.g., Daptomycin, Polymyxin B, Colistin). Unlike simple triglycerides, lipopeptide fatty acids are typically linked via an N-terminal amide bond , rendering them resistant to standard alkaline saponification. This protocol utilizes Acid-Catalyzed Methanolysis to simultaneously hydrolyze the amide bond and derivatize the liberated fatty acid into a Fatty Acid Methyl Ester (FAME) suitable for high-resolution GC-MS analysis. This method is critical for structural elucidation, impurity profiling (e.g., distinguishing Polymyxin B1 from B2), and manufacturing quality control.
Most standard lipid analysis protocols (AOCS/USP) utilize alkaline hydrolysis (saponification) to cleave ester bonds. However, lipopeptide antibiotics like Daptomycin (decanoyl tail) and Polymyxin B (6-methyloctanoyl tail) attach their lipid side chains to the peptide core via an amide linkage.
Ester Hydrolysis (Standard): Facile; occurs at room temperature with NaOH/KOH.
Amide Hydrolysis (Lipopeptide): Requires high activation energy. Alkaline conditions often fail to cleave the bond or result in racemization of the amino acids before the lipid is released.
The Solution: One-Pot Acid Methanolysis
We employ anhydrous Hydrogen Chloride in Methanol (Methanolic HCl). This reagent serves a dual purpose in a single reaction vessel ("One-Pot"):
Protonation: The acid protonates the carbonyl oxygen of the amide, making the carbon susceptible to nucleophilic attack.[1][2]
Transamidation/Esterification: Methanol acts as the nucleophile, displacing the peptide amine and forming the methyl ester of the fatty acid (FAME).
Experimental Protocol
Reagents & Equipment
Reaction Solvent: 3N Methanolic HCl (Sigma-Aldrich or freshly prepared by bubbling HCl gas into anhydrous MeOH). Note: Avoid aqueous HCl; water inhibits FAME formation.
Extraction Solvent: n-Hexane (HPLC Grade).
Internal Standard (ISTD): C11:0 (Undecanoic acid) or C17:0 (Heptadecanoic acid) methyl ester (1 mg/mL in Hexane).
Equipment: Screw-cap glass culture tubes with Teflon (PTFE) lined caps; Dry block heater capable of 85°C.
Weigh 5–10 mg of the lipopeptide antibiotic powder into a glass culture tube.
Add 100 µL of ISTD solution (for quantitation).
Evaporate the solvent from the ISTD under a gentle stream of Nitrogen (
) until dry.
Step 2: Hydrolysis & Derivatization (The Critical Step)
Add 2.0 mL of 3N Methanolic HCl to the dried sample.
Flush the headspace with Nitrogen for 10 seconds to prevent oxidation (critical for unsaturated tails, though less common in standard antibiotics).
Tightly seal the cap.
Vortex for 30 seconds to disperse the solid.
Incubate at 85°C for 2 hours .
Expert Insight: Unlike triglycerides (30 min), amides require 2+ hours. Do not exceed 100°C to prevent degradation of the peptide core if amino acid recovery is also desired.
Step 3: Extraction
Cool the samples to room temperature.
Add 1.0 mL of saturated NaCl (aq) (brine) to increase ionic strength and drive lipids into the organic phase.
Add 2.0 mL of n-Hexane .
Vortex vigorously for 1 minute.
Centrifuge at 3,000 x g for 5 minutes to separate phases.
Step 4: Neutralization & Collection
Carefully transfer the top organic layer (Hexane) to a fresh GC vial.
Optional: If the extract appears cloudy (water contamination), add a pinch of anhydrous Sodium Sulfate (
) to dry.
Visualized Workflow (DOT Diagram)
Caption: Workflow for the conversion of amide-linked fatty acids in lipopeptides to FAMEs for GC-MS analysis.
Data Analysis & Expected Results
GC-MS Parameters
Column: DB-Wax or HP-88 (High polarity for isomer separation) or DB-5MS (General purpose).
Carrier Gas: Helium at 1.0 mL/min.
Temp Program: 50°C (1 min)
10°C/min to 250°C Hold 5 min.
MS Mode: Scan (m/z 50–500) for identification; SIM for quantification.
Reference Data: Common Lipopeptide Tails
The following table summarizes the expected fatty acid side chains for major lipopeptide antibiotics.
Antibiotic
Primary Fatty Acid Tail
IUPAC Name
FAME Equivalent
Daptomycin
Decanoyl
Decanoic acid
Methyl decanoate (C10:0)
Polymyxin B1
6-MOA
6-methyloctanoic acid
Methyl 6-methyloctanoate
Polymyxin B2
6-MHA
6-methylheptanoic acid
Methyl 6-methylheptanoate
Colistin (Poly E)
6-MOA / 6-MHA
(Mixture similar to Poly B)
(Mixture)
Surfactin
-hydroxy fatty acids
3-hydroxy-13-methyltetradecanoic acid
Methyl 3-hydroxy...
Troubleshooting Guide
Low Recovery: Ensure the Methanolic HCl is fresh. If the reagent absorbs water from the air, the reaction equilibrium shifts back toward hydrolysis (free acid) rather than esterification.
Unknown Peaks: Polymyxins often contain structural isomers (iso- vs. anteiso- fatty acids). Use a high-polarity column (e.g., CP-Sil 88) to resolve branched-chain isomers.
References
Orwa, J. A., et al. (2001). "Liquid chromatography-mass spectrometry analysis of polymyxin B." Journal of Chromatography A. (Details the heterogeneity of Polymyxin fatty acid tails). [Link]
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[3] The LipidWeb. (Authoritative source on acid-catalyzed methylation mechanisms). [Link]
Tran, T. T., et al. (2018). "Impact of Bacterial Membrane Fatty Acid Composition on the Failure of Daptomycin To Kill Staphylococcus aureus." Antimicrobial Agents and Chemotherapy. (Context on Daptomycin's interaction with lipid tails). [Link]
FDA Prescribing Information: Daptomycin. (Official chemical structure confirmation). [Link]
Separating iso and anteiso 3-hydroxy fatty acid methyl esters
Welcome to the Lipidomics & Biomarker Technical Support Center . This hub is designed for researchers, analytical chemists, and drug development professionals tasked with the complex chromatographic separation of branche...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Lipidomics & Biomarker Technical Support Center . This hub is designed for researchers, analytical chemists, and drug development professionals tasked with the complex chromatographic separation of branched-chain lipids.
Below, you will find mechanistic FAQs, self-validating experimental protocols, and troubleshooting logic trees specifically tailored for resolving iso and anteiso 3-hydroxy fatty acid methyl esters (3-OH FAMEs).
Section 1: Core Concepts & FAQs (The "Why")
Q: Why is baseline separation of iso and anteiso 3-OH FAMEs critical for my assays?A: Branched-chain 3-hydroxy fatty acids are the primary structural components of the lipid A moiety in Gram-negative bacterial lipopolysaccharides (LPS/endotoxins)[1]. Their relative abundances are not merely taxonomic markers; they reflect functional homeoviscous adaptations to environmental stressors. For example, the ratio of anteiso to iso or normal 3-OH FAs (often calculated as the RIAN or RAN15 index) is a proven proxy for microbial membrane adaptation to temperature and pH[1][2]. Co-elution of these isomers leads to inaccurate endotoxin quantification and flawed paleoenvironmental or ecological models.
Q: Why do iso and anteiso isomers co-elute on my standard DB-5 GC column?A: Standard non-polar columns (e.g., 5% phenyl / 95% dimethylpolysiloxane) separate analytes primarily by their boiling points. Because the structural difference between these isomers is limited to a single carbon shift in the methyl branch (penultimate in iso, antepenultimate in anteiso), their boiling points and vapor pressures are virtually identical. To resolve them, you must abandon boiling-point-driven separation and exploit their subtle steric differences using a stationary phase that offers strong dipole-dipole interactions, such as a biscyanopropyl or high-polarity polyethylene glycol (PEG) column[3].
Q: Why must I derivatize the 3-OH FAMEs before GC-MS analysis?A: While methyl esterification volatilizes the carboxylic acid end of the lipid, the free hydroxyl group at the C3 position remains highly polar. If injected directly, this free -OH group will hydrogen-bond with active silanol sites inside the GC injector liner and the column itself, causing severe peak tailing and complete loss of resolution[4]. Silylating the hydroxyl group to a trimethylsilyl (TMS) ether masks this polarity.
Section 2: Validated Experimental Workflows (The "How")
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol contains an internal checkpoint to verify chemical causality before proceeding to the next step.
Protocol 1: Acid Methanolysis & Lipid Extraction
Causality Check: Acid digestion is strictly required over basic saponification. The 3-OH FAs in Gram-negative lipid A are predominantly amide-linked. Base hydrolysis (saponification) efficiently cleaves ester bonds but fails to cleave amide bonds, leading to artificially low yields of 3-OH FAMEs[2][5].
Dehydration: Lyophilize the sample matrix (soil, biofilm, or bacterial pellet) to absolute dryness. Reasoning: Residual water will quench the subsequent methylation reaction.
Hydrolysis & Methylation: Add 1 M HCl in anhydrous methanol to the dried sample. Heat in a sealed vial at 100°C for 3 hours. This simultaneously hydrolyzes the lipid A backbone and methylates the liberated fatty acids.
Phase Separation: Cool the vial to room temperature. Add a mixture of Dichloromethane (DCM) and ultrapure water (approx. 1:1 v/v) to induce liquid-liquid partitioning[6].
Recovery: Recover the lower organic (DCM) phase containing the FAMEs and dry it completely under a gentle stream of ultra-high purity nitrogen.
Self-Validation Checkpoint: Compare the total yield of 3-OH FAMEs to standard non-hydroxy FAMEs. If the 3-OH yield is disproportionately low, the amide bonds were not fully cleaved, indicating either degraded HCl reagent or insufficient heating time.
Protocol 2: TMS Derivatization
Reconstitution: Dissolve the dried FAME extract in 50 µL of anhydrous hexane or pyridine.
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Reasoning: TMCS acts as a critical catalyst to drive the silylation of sterically hindered hydroxyl groups.
Incubation: Heat the mixture at 60°C for 1 hour.
Preparation for GC: Evaporate the reagent under nitrogen and reconstitute in 100 µL of hexane for GC-MS injection.
Self-Validation Checkpoint: Analyze the resulting chromatogram. A perfectly symmetrical peak confirms complete masking of the highly polar C3 hydroxyl group. Any peak tailing serves as an immediate internal flag that the BSTFA reagent has hydrolyzed (due to moisture) and derivatization failed.
Workflow for the extraction, derivatization, and GC-MS separation of 3-OH FAMEs.
Section 3: Troubleshooting Guide (The "What Went Wrong")
Issue: My 3-OH FAME peaks are tailing severely, making integration impossible.
Root Cause: Active hydroxyl (-OH) sites are interacting with the GC column or inlet liner. This means your TMS derivatization was incomplete.
Solution: BSTFA is highly sensitive to moisture. Ensure your sample is completely dry before derivatization. Replace your BSTFA ampoule, as it may have degraded. Additionally, check if your GC inlet liner is deactivated; active glass wool can strip TMS groups off your analytes.
Issue: The iso and anteiso peaks are perfectly sharp, but they are merging into a single peak.
Root Cause: You are using an inadequate stationary phase (likely a 5% Phenyl column) that cannot differentiate the steric hindrance of the branched methyl groups.
Solution: Switch to a highly polar column. Biscyanopropyl phases (e.g., SP-2560, CP-Sil 88) or robust PEG phases (e.g., DB-WAX) are required to achieve baseline resolution for these specific isomers[3].
Troubleshooting logic tree for resolving iso and anteiso 3-OH FAME chromatography issues.
Section 4: Data Presentation & Reference Tables
Use the following tables to validate your GC-MS parameters and confirm peak identities.
Table 1: GC Column Selection Guide for 3-OH FAMEs
Column Stationary Phase
Polarity
Resolution of Iso/Anteiso
Primary Separation Mechanism
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5)
Low
Poor (Co-elution)
Boiling point
Polyethylene Glycol (e.g., DB-WAX)
High
Good
Dipole-dipole & Hydrogen bonding
Biscyanopropyl (e.g., SP-2560, CP-Sil 88)
Very High
Excellent (Baseline)
Steric hindrance & Strong dipole interactions
Table 2: Diagnostic MS Fragmentation for 3-OH FAMEs
Note: When analyzing TMS-derivatized 3-OH FAMEs, extract the m/z 175 ion ([CH3]3SiO=CHCH2CO2CH3+) from your Total Ion Chromatogram (TIC) to easily locate and integrate the iso and anteiso isomers against complex background matrices[8].
References
Membrane lipid adaptation of soil Bacteroidetes isolates to temperature and pH
Source: PMC - NIH
URL:[Link]
Influence of extraction methods on the distribution pattern and concentration of Fatty acids and hydroxy Fatty acids in soil samples: Acid digestion versus saponification
Source: ResearchGate
URL:[Link]
Gas chromatographic-mass spectrometric detection of 2-and 3-hydroxy fatty acids as methyl esters from soil, sediment and biofilm
Source: ResearchGate
URL:[Link]
Technical Support Center: Synthesis of Methyl 3-hydroxy-8-methyldecanoate
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Methyl 3-hydroxy-8-methyldecanoate. As Senior Application Scientists, we have compiled this resource...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of Methyl 3-hydroxy-8-methyldecanoate. As Senior Application Scientists, we have compiled this resource to address common challenges and enhance experimental outcomes by explaining the causality behind procedural choices and providing validated protocols.
Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I improve it?
Low overall yield in a multi-step synthesis can be attributed to several factors, from incomplete reactions to product loss during workup and purification. Let's break down the common culprits in the synthesis of Methyl 3-hydroxy-8-methyldecanoate.
Answer 1: The synthesis of Methyl 3-hydroxy-8-methyldecanoate often involves the formation of a carbon-carbon bond followed by reduction and esterification. A common route is the reaction of a Grignard reagent with an appropriate aldehyde, followed by the reduction of the resulting ketone.
Troubleshooting Steps:
Grignard Reagent Formation and Quality:
Issue: The Grignard reagent, isobutylmagnesium bromide, may not be forming efficiently or may be degrading. This is often due to residual moisture in the glassware or solvent.
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent. The magnesium turnings should be fresh and activated if necessary (e.g., with a small crystal of iodine).
Aldehyde Purity and Addition:
Issue: The aldehyde starting material may be impure or the Grignard reaction itself could be sluggish.
Solution: Purify the aldehyde by distillation immediately before use. During the addition of the aldehyde to the Grignard reagent, maintain a low temperature (e.g., 0 °C) to minimize side reactions.
Reduction Step Inefficiency:
Issue: The reduction of the intermediate ketone to the desired alcohol may be incomplete.
Solution: Sodium borohydride (NaBH4) is a common and effective reducing agent for this transformation. Ensure the correct stoichiometry is used and that the reaction is allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC).
Workup and Extraction Losses:
Issue: The product may be lost during the aqueous workup and extraction phases.
Solution: After quenching the reaction, ensure the pH is adjusted correctly to protonate the alkoxide. Use a suitable extraction solvent (e.g., diethyl ether or ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous layer.
Question 2: I am observing a significant amount of a byproduct that I suspect is the unreduced ketone. How can I confirm this and prevent its formation?
Answer 2: The presence of a significant amount of the intermediate ketone is a strong indicator of an incomplete reduction step.
Confirmation and Prevention:
Confirmation:
TLC Analysis: The ketone will have a different Rf value than the desired alcohol. The ketone is less polar and will travel further up the TLC plate.
Infrared (IR) Spectroscopy: The ketone will show a characteristic strong C=O stretch around 1715 cm⁻¹. The desired product will have a broad O-H stretch around 3300-3500 cm⁻¹ and the C=O stretch of the ester around 1740 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the ketone will lack the characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH), which typically appears as a multiplet around 3.6-4.2 ppm.
Prevention:
Increase Reducing Agent Stoichiometry: Use a slight excess of NaBH4 (e.g., 1.2-1.5 equivalents) to ensure the complete reduction of the ketone.
Reaction Time and Temperature: While NaBH4 reductions are often rapid, ensure the reaction is stirred for a sufficient time. Monitoring by TLC is crucial. The reaction can typically be run at room temperature.
Solvent Choice: Methanol or ethanol are common solvents for NaBH4 reductions. Ensure the solvent is of appropriate purity.
Question 3: My final product is difficult to purify by column chromatography. What are some common impurities and alternative purification strategies?
Answer 3: Purification challenges often arise from the presence of structurally similar impurities.
Common Impurities and Purification Strategies:
Starting Aldehyde: Unreacted aldehyde can be a persistent impurity.
Unreduced Ketone: As discussed in the previous question.
Diastereomers: If the starting materials are chiral or if a chiral center is introduced, diastereomers may form.
Purification Strategies:
Optimize Column Chromatography:
Solvent System: A gradient elution of hexane and ethyl acetate is typically effective. A shallow gradient can improve separation.
Sample Loading: Ensure the sample is concentrated and loaded onto the column in a narrow band.
Alternative Purification Methods:
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxy-8-methyldecanoate
Step 1: Grignard Reaction
Dry all glassware in an oven at 120 °C for at least 4 hours and assemble under a stream of dry nitrogen.
To a round-bottom flask containing magnesium turnings (1.2 eq.), add anhydrous diethyl ether.
Add a small crystal of iodine to initiate the reaction.
Slowly add isobutyl bromide (1.1 eq.) dissolved in anhydrous diethyl ether to the magnesium suspension. Maintain a gentle reflux.
After the magnesium has been consumed, cool the reaction mixture to 0 °C.
Slowly add the starting aldehyde (1.0 eq.) dissolved in anhydrous diethyl ether.
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC indicates the consumption of the aldehyde.
Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
Step 2: Reduction
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Dissolve the crude ketone in methanol.
Cool the solution to 0 °C and add sodium borohydride (1.2 eq.) portion-wise.
Stir the reaction at room temperature for 1 hour, or until TLC indicates the complete consumption of the ketone.
Quench the reaction by the slow addition of water.
Step 3: Esterification (Fischer Esterification)
Concentrate the reaction mixture to remove most of the methanol.
Add a large excess of methanol and a catalytic amount of sulfuric acid.
Reflux the mixture for 4 hours, or until TLC indicates the formation of the ester.
Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with diethyl ether (3x), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Data Presentation
Parameter
Recommended Value
Common Observation with Low Yield
Grignard Reagent
Mg:Isobutyl Bromide Ratio
1.2 : 1.1
Incomplete formation of Grignard
Solvent
Anhydrous Diethyl Ether
Presence of water inhibits reaction
Reduction
Ketone:NaBH4 Ratio
1.0 : 1.2
Incomplete reduction, ketone remains
Solvent
Methanol
-
Esterification
Acid Catalyst
Catalytic H2SO4
Slow or incomplete reaction
Methanol
Large Excess
Equilibrium favors starting material
Visualizations
Caption: Workflow for the synthesis of Methyl 3-hydroxy-8-methyldecanoate.
Caption: Troubleshooting guide for low yield issues.
References
Troubleshooting
Technical Support Center: GC-MS Analysis of Branched Hydroxy Esters
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Fragmentation, Derivatization, and Chromatography of Branched Hydroxy Esters Welcome to the Advanced Support Portal...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Fragmentation, Derivatization, and Chromatography of Branched Hydroxy Esters
Welcome to the Advanced Support Portal
You are likely here because branched hydroxy esters are among the most notoriously difficult analytes in GC-MS. They possess "dual-personality" chemical behavior: the ester moiety demands specific alpha-cleavage rules, while the hydroxyl group—if not properly managed—causes thermal degradation and adsorption. Furthermore, branching points introduce competitive fragmentation pathways that can obscure the molecular ion (
).
This guide is structured to troubleshoot your workflow from Sample Preparation to Data Interpretation .
Part 1: Sample Preparation (The "Missing Molecular Ion" Issue)
User Report: "I see a forest of low-mass peaks (m/z 73, 75) or broad tailing peaks, but no molecular ion. My library match scores are low."
Root Cause Analysis
Hydroxy esters are thermally labile. The free hydroxyl (-OH) group participates in intermolecular hydrogen bonding, raising the boiling point and causing adsorption on the liner (tailing). More critically, under Electron Ionization (EI) conditions, free alcohols often dehydrate (
), making the molecular ion invisible.
The Solution: Silylation Derivatization
You must block the protic -OH group. The industry standard is converting it to a Trimethylsilyl (TMS) ether .
Standard Operating Procedure (SOP): BSTFA Derivatization
Strict adherence to anhydrous conditions is required.
Dry: Evaporate your sample extract to complete dryness under Nitrogen (
). Water kills the reagent.
Reconstitute: Add 50
of anhydrous Pyridine (acts as a scavenger for the acid byproduct).
Derivatize: Add 50
of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Note: The 1% TMCS (Trimethylchlorosilane) acts as a catalyst for sterically hindered (branched) hydroxyls.
Incubate: Heat at 65°C for 30-60 minutes .
Why: Branched secondary alcohols react slowly. Room temperature is insufficient.
Inject: Inject directly or dilute in anhydrous hexane/isooctane.
Technical Insight: The TMS group does not just improve volatility; it directs fragmentation. The Silicon atom stabilizes the positive charge on the oxygen, often making the
-cleavage next to the ether oxygen the base peak.
Part 2: Chromatography Troubleshooting
User Report: "My peaks are tailing, or I see 'ghost' peaks from previous runs."
Troubleshooting Logic Flow
Use the following decision tree to diagnose chromatographic failures.
Caption: Figure 1. Decision matrix for isolating the source of peak tailing in GC-MS.
Part 3: Mass Spectral Interpretation (The "Puzzle")
User Report: "I have the TMS derivative, but I can't tell where the branching is. The spectra look identical to the straight-chain isomer."
Mechanism: Competitive Fragmentation
In a branched hydroxy ester (TMS derivative), two "directing groups" fight for the positive charge:
The Ester Group: Tries to trigger McLafferty Rearrangement (if
-hydrogens exist) or -cleavage.
The TMS-Ether Group: Triggers strong
-cleavage. This usually wins.
Diagnostic Fragmentation Rules
Feature
Diagnostic Ion (m/z)
Mechanism
TMS Group
73, 75
Silicon-stabilized ions. Ubiquitous in all TMS derivatives.
Methyl Ester Base
74
McLafferty Rearrangement . Indicates a methyl ester with a -hydrogen available.
Branch Point
Variable (e.g., M-15, M-57)
-Cleavage . The molecule cleaves at the carbon carrying the OTMS group.
Loss of TMS
[M-15] , [M-90]
Loss of Methyl radical () or Trimethylsilanol ().
Visualizing the Fragmentation Pathway
The following diagram illustrates how a branched hydroxy ester (e.g., Methyl 3-hydroxy-4-methylpentanoate-TMS) fragments.
-cleavage ions: Look for the cleavage on both sides of the carbon holding the -OTMS group.
Example: If you have a methyl group on the
-carbon relative to the OTMS, you will see a mass shift compared to the straight-chain equivalent.
Calculate Mass Differences:
Loss of
(Methyl branch) = Gap of 15 amu.
Loss of
(Ethyl branch) = Gap of 29 amu.
Note: Branching at the OTMS carbon strongly favors the loss of the larger alkyl chain (Stevenson’s Rule).
Part 4: Frequently Asked Questions (FAQs)
Q1: I suspect I have diastereomers (e.g., syn vs anti). Can EI-MS distinguish them?
Answer: Rarely. The high energy of Electron Ionization (70 eV) usually obliterates subtle stereochemical differences. The mass spectra will be nearly identical.
Solution: Rely on Retention Indices (RI) or Equivalent Chain Lengths (ECL) . Diastereomers often separate on polar columns (e.g., wax phases), but you must run authentic standards to confirm elution order [1].
Q2: My molecular ion is still missing even after TMS derivatization.
Answer: This is common for tertiary alcohols or highly branched esters where the carbocation formed by losing a methyl group (
) is extremely stable.
Solution: Switch to Chemical Ionization (CI) using Methane or Ammonia as the reagent gas. CI is a "soft" ionization technique that preserves the pseudo-molecular ion
, allowing you to confirm the molecular weight [2].
Q3: Why is m/z 73 the base peak?
Answer: This is the trimethylsilyl cation
. It is non-diagnostic (it tells you nothing about the structure other than "it is a TMS derivative"). If this is your only strong peak, your concentration might be too low, or the ionization energy is too high. Zoom in on the higher mass region (m/z > 100) to find the structural ions.
References
BenchChem Technical Support. (2025).[1] Troubleshooting peak tailing in GC analysis of hydroxy esters. Retrieved from BenchChem.[1]
Whitman College. (n.d.). Fragmentation of Esters: McLafferty Rearrangement and Alpha Cleavage.[2] Retrieved from Whitman.edu.
National Institutes of Health (NIH). (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling.[3] Retrieved from PubMed Central.
Chemistry Steps. (2025). The McLafferty Rearrangement in Mass Spectrometry.[4][5][6][7][8][9] Retrieved from ChemistrySteps.com.
ResearchGate. (2023). Fragmentation of TMS derivatives of hydroxy fatty acids.[10] Retrieved from ResearchGate.net.
Technical Support Center: Optimizing the Purification of Synthetic 3-Hydroxy Fatty Acids
Welcome to the technical support center dedicated to the purification of synthetic 3-hydroxy fatty acids (3-OH-FAs). This guide is designed for researchers, scientists, and drug development professionals, providing in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the purification of synthetic 3-hydroxy fatty acids (3-OH-FAs). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of isolating these valuable molecules. As key intermediates in metabolic pathways and components of bacterial lipopolysaccharides, the purity of 3-OH-FAs is paramount for accurate biological and pharmacological studies[1][2]. This resource synthesizes established protocols with field-proven insights to help you achieve optimal purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the primary challenges in purifying synthetic 3-hydroxy fatty acids?
A1: The purification of 3-OH-FAs is complicated by two main molecular features: their amphipathic nature, possessing both a polar head (carboxylic acid and hydroxyl group) and a nonpolar tail, and their susceptibility to degradation. The free carboxyl and hydroxyl groups are prone to forming hydrogen bonds, which can lead to issues like peak tailing in gas chromatography and strong adsorption to polar stationary phases[3][4]. Furthermore, like many lipids, they can be susceptible to oxidation, especially if unsaturation is present, and hydrolysis under harsh pH conditions[5].
Q2: Which purification method is the most effective for 3-OH-FAs?
A2: There is no single "best" method; the optimal strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity.
Silica Gel Column Chromatography is the most common workhorse for preparative purification, effectively separating 3-OH-FAs from less polar starting materials or non-polar byproducts[6][7].
Solid-Phase Extraction (SPE) is ideal for rapid, small-scale purification or sample cleanup prior to analysis. It offers a faster alternative to column chromatography for removing major classes of impurities[5][8][9].
Recrystallization can be a highly effective final polishing step, particularly for saturated 3-OH-FAs, to achieve very high purity by removing trace impurities that may co-elute during chromatography[10].
Q3: How can I prevent my 3-OH-FA sample from degrading during purification and storage?
A3: Preventing degradation is crucial for maintaining sample integrity. Key strategies include:
Work under an inert atmosphere: Purge solvents and sample vials with nitrogen or argon to minimize exposure to oxygen, which can cause oxidation[5].
Use low temperatures: Perform purification steps in a cold room or on ice whenever possible to slow the rate of potential degradation reactions[5].
Protect from light: Use amber glass vials or wrap containers in aluminum foil to prevent photo-oxidation[5].
Control pH: Avoid strongly acidic or basic conditions during workups to prevent hydrolysis of any ester-containing impurities back to contaminating acids[5].
Add antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solvents if oxidative degradation is a major concern[5].
Q4: Is derivatization necessary to analyze the purity of my final 3-OH-FA product?
A4: For Gas Chromatography (GC) analysis, derivatization is essential. The high polarity of the free acid and hydroxyl groups causes poor peak shape and low volatility[3][4]. A two-step derivatization is standard: first, the carboxylic acid is converted to a methyl ester (FAME), followed by silylation (e.g., using BSTFA) of the hydroxyl group to form a trimethylsilyl (TMS) ether[11][12]. This process neutralizes the polar groups, yielding sharp, symmetrical peaks. For High-Performance Liquid Chromatography (HPLC), derivatization is often not required, especially when using mass spectrometry (MS) detection[1][13].
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of 3-OH-FAs.
Problem 1: Low Final Yield or Poor Recovery
Symptom: The mass of the purified 3-OH-FA is significantly lower than theoretically expected.
Potential Cause
Systematic Solution & Scientific Rationale
Adsorption to Surfaces
Solution: Use silanized glassware for all steps, including chromatography fractions and final product storage. Rationale: The polar carboxyl and hydroxyl groups of 3-OH-FAs can irreversibly adsorb to active sites on standard glass surfaces, leading to sample loss. Silanization neutralizes these sites, minimizing adsorption[5].
Incomplete Elution from Chromatography
Solution: After the main product has eluted, flush the column with a much stronger solvent (e.g., 10-20% methanol in dichloromethane) and analyze the flush. Rationale: If your primary elution solvent system is not strong enough, a significant amount of your polar 3-OH-FA may remain bound to the silica gel. This is a common issue if the polarity gradient is not steep enough or is terminated prematurely.
Sample Degradation
Solution: Re-evaluate your purification conditions for sources of degradation as outlined in FAQ Q3. Run a small-scale, rapid purification and compare the yield to a longer one. Rationale: Extended exposure to air, light, or non-neutral pH can lead to the breakdown of the target molecule, directly reducing the final yield[5].
Inefficient Extraction
Solution: Ensure the solvent used for liquid-liquid extraction is appropriate. For extracting 3-OH-FAs from aqueous solutions, use a moderately polar solvent like ethyl acetate. Perform multiple extractions (e.g., 3x) as partitioning is never 100% efficient in a single pass. Rationale: The choice of extraction solvent is critical and depends on the polarity of the target lipid. A solvent that is too non-polar will not efficiently extract the amphipathic 3-OH-FA[5][8].
Emulsion Formation
Solution: During liquid-liquid extraction, if an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, centrifuge the mixture to break the emulsion. Rationale: Emulsions trap your product at the interface between the aqueous and organic layers, preventing its recovery. Salting out disrupts the surfactant-like properties of impurities that cause emulsions[14].
Problem 2: Product is Impure After Column Chromatography
Symptom: Analytical results (TLC, GC-MS, HPLC) show the presence of one or more contaminants in the final product.
Potential Cause
Systematic Solution & Scientific Rationale
Poor Separation / Co-elution
Solution 1: Optimize the mobile phase. Decrease the polarity of the solvent system (e.g., lower the percentage of ethyl acetate in hexane) to increase the retention time and improve separation between closely eluting spots. Rationale: A solvent system that is too polar will move all components down the column too quickly, resulting in poor resolution. Fine-tuning the mobile phase is the most critical variable in chromatographic separation[15]. Solution 2: Change the stationary phase or use an orthogonal method. If an impurity has a very similar polarity (e.g., another fatty acid), silica gel may not be sufficient. Consider argentation (silver ion) chromatography if the impurity has a different degree of unsaturation[16][17]. Follow up with recrystallization, which separates based on crystal lattice packing and solubility, not just polarity[10].
Column Overloading
Solution: Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material on 100 g of silica). Rationale: Overloading the column saturates the stationary phase, exceeding its capacity to separate components effectively. This leads to broad, overlapping bands and poor purification[18].
Contaminated Fractions
Solution: Analyze fractions more carefully by TLC before combining them. Only combine fractions that are unambiguously pure. If there is overlap, set aside "mixed" fractions for a separate re-purification run. Rationale: Overly aggressive pooling of fractions is a common source of final product contamination. It is better to sacrifice some yield from mixed fractions to ensure the purity of the main batch.
Problem 3: Poor Peak Shape in Analytical Chromatography
Symptom: GC or HPLC analysis of the purified product shows significant peak tailing, fronting, or splitting.
Potential Cause
Systematic Solution & Scientific Rationale
Incomplete Derivatization (GC-MS)
Solution: Re-optimize the derivatization protocol. Ensure reagents are fresh and anhydrous. Increase reaction time or temperature. After derivatization, extract the FAME/TMS-ether derivative into a non-polar solvent (e.g., hexane) and wash with water to remove catalysts or byproducts. Rationale: Any remaining free carboxyl or hydroxyl groups will interact strongly with the GC column, causing severe peak tailing. Incomplete derivatization is a primary cause of poor GC performance for these compounds[3][19].
Secondary Interactions (HPLC)
Solution: Add a small amount of a modifier to the mobile phase, such as 0.1% formic acid or acetic acid. Rationale: The free carboxylic acid can interact with residual, un-capped silanol groups on the C18 stationary phase, causing peak tailing. An acidic modifier protonates these silanols and the analyte's carboxyl group, minimizing these unwanted secondary interactions.
Column Contamination or Degradation
Solution: Flush the column with a strong solvent (as recommended by the manufacturer). If the problem persists, test the column with a standard mixture to evaluate its performance. Replace the column if necessary. Rationale: A buildup of contaminants on the column inlet frit or degradation of the stationary phase can create active sites and void volumes, leading to distorted peak shapes[18].
Section 3: Key Purification & Analysis Protocols
Protocol 1: Preparative Silica Gel Column Chromatography
This protocol is a standard method for the purification of gram-scale quantities of synthetic 3-OH-FAs.
Column Preparation:
Select a glass column with an appropriate diameter-to-height ratio (e.g., 10:1 to 20:1).
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate).
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.
Sample Loading:
Dissolve the crude 3-OH-FA in a minimal amount of dichloromethane or the mobile phase.
Alternatively (for better resolution): Use "dry loading." Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
Elution:
Begin eluting with a low-polarity mobile phase (e.g., Hexane with 5-10% Ethyl Acetate).
Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:
80:20 Hexane:EtOAc (often where the 3-OH-FA begins to elute)
70:30 Hexane:EtOAc (to ensure all product is eluted)
Collect fractions of a consistent volume (e.g., 10-20 mL).
Fraction Analysis:
Analyze collected fractions by Thin Layer Chromatography (TLC) using a similar solvent system. Visualize spots using an appropriate stain (e.g., permanganate or vanillin stain) and gentle heating.
Combine the fractions containing the pure 3-OH-FA.
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Derivatization for GC-MS Analysis
This two-step protocol prepares the 3-OH-FA for robust GC-MS analysis.
Esterification to Fatty Acid Methyl Ester (FAME):
Place 1-2 mg of the purified 3-OH-FA in a micro-reaction vessel.
Add 2 mL of 12% Boron Trichloride-Methanol (BCl3-Methanol) solution[3].
Seal the vessel and heat at 60 °C for 10 minutes.
Cool the vessel, then add 1 mL of water and 1 mL of hexane.
Shake vigorously to extract the FAME into the hexane layer. Carefully transfer the upper hexane layer to a clean vial[3].
Silylation of the Hydroxyl Group:
Evaporate the hexane from the FAME sample under a gentle stream of nitrogen.
Add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[11].
Seal the vial and heat at 80 °C for 1 hour.
Cool the sample. It is now ready for injection into the GC-MS.
Section 4: Data & Visualization
Data Tables
Table 1: Representative Solvent Systems for Silica Gel Chromatography
Application
Stationary Phase
Mobile Phase System (v/v/v)
Comments
Reference
General Purification
Silica Gel 60
Hexane / Diethyl Ether
Start at 95:5 and increase ether polarity for elution.
Technical Support Center: Preserving Stereochemical Integrity During Fatty Acid Esterification
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you overcome the critical challenge of racemization during the esterification of chiral fatty acids. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the stereochemical integrity of your molecules.
Understanding the Root Cause: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand why racemization occurs. For fatty acids with a chiral center at the α-carbon (the carbon atom adjacent to the carboxyl group), the primary mechanism of racemization is the formation of a planar, achiral intermediate called an enol or enolate.[1] This process can be catalyzed by both acids and bases.
Base-Catalyzed Racemization: A base can abstract the acidic proton from the α-carbon, creating a planar enolate anion. When this enolate is reprotonated, the proton can be added back to either face of the planar structure with roughly equal probability, leading to a mixture of both R and S enantiomers.
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which makes the α-proton more acidic. A weak base (like the alcohol reactant or solvent) can then deprotonate the α-carbon to form a planar enol intermediate. Tautomerization back to the keto form can occur via protonation from either face, resulting in racemization.[1]
The key takeaway is that any reaction condition that promotes the formation of these planar intermediates will increase the risk of racemization.
Frequently Asked Questions (FAQs)
Here we address common questions regarding racemization during fatty acid esterification.
Q1: I am esterifying an α-chiral fatty acid using a standard Fischer esterification (sulfuric acid in methanol) and observing a loss of optical activity. Why is this happening?
A1: Fischer esterification is conducted under strong acidic conditions and typically requires heating, both of which promote the formation of a planar enol intermediate, leading to racemization.[2] The prolonged reaction times and elevated temperatures often necessary to drive the equilibrium towards the ester product provide ample opportunity for the stereocenter to epimerize.
Q2: Are base-catalyzed methods, like using sodium methoxide, a better alternative to avoid racemization?
A2: Not necessarily. While base-catalyzed transesterification is common for triglycerides, using a strong base with a free fatty acid that has an α-chiral center can be even more problematic than acid catalysis.[3][4] Strong bases readily deprotonate the α-carbon, leading to rapid formation of the planar enolate and subsequent racemization.
Q3: Which esterification methods are generally considered "low-racemization"?
A3: Methods that avoid harsh acidic or basic conditions and elevated temperatures are preferable. These include:
Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (DMAP) at mild temperatures (0 °C to room temperature).[5][6]
Mitsunobu Reaction: This reaction allows for the esterification of a carboxylic acid with an alcohol under mild, neutral conditions with inversion of configuration at the alcohol's stereocenter. Importantly for your purpose, the stereocenter of the chiral fatty acid is not affected.[7][8][9]
Enzymatic Esterification: Lipases can catalyze esterification with high enantioselectivity under very mild conditions (typically 30-50 °C), making this an excellent method for preserving stereochemistry.[10][11]
Q4: How can I accurately determine if my esterification protocol is causing racemization?
A4: You need to measure the enantiomeric excess (ee) of your fatty acid ester product. The most common methods are:
Chiral Gas Chromatography (GC): The fatty acid esters are separated on a GC column with a chiral stationary phase. Each enantiomer will have a different retention time, allowing for their quantification.[12]
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a chiral stationary phase to resolve the enantiomers. This is often used for non-volatile fatty acids or after derivatization to introduce a UV-active chromophore.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section is designed to help you troubleshoot specific problems you may encounter during your experiments.
Problem 1: Significant loss of enantiomeric excess (% ee) after Steglich esterification (DCC/DMAP).
Possible Cause
Explanation
Troubleshooting Steps & Solutions
High Reaction Temperature
Although milder than Fischer esterification, allowing the reaction to proceed at elevated temperatures can still promote enolization.
- Perform the reaction at 0 °C or below. - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
Excess or Strong Base
DMAP is a catalyst, but using a large excess or a stronger, non-hindered base can increase the rate of α-proton abstraction.
- Use a catalytic amount of DMAP (0.1-0.2 equivalents). - If a stronger base is required for a difficult esterification, consider a more sterically hindered, non-nucleophilic base like 2,4,6-collidine.[13]
Prolonged Reaction Time
The longer the chiral fatty acid is exposed to the activating and basic conditions, the greater the opportunity for racemization.
- Optimize the reaction time by taking aliquots at different time points and analyzing the % ee. - Use a more efficient coupling reagent combination to reduce the required reaction time.
Use of Additives
The addition of racemization-suppressing agents can be highly effective.
- Add 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture. These additives react with the activated fatty acid to form an active ester that is less prone to racemization.[14][15][16][17]
Problem 2: My chiral GC/HPLC analysis shows two peaks for my esterified product, but I started with an enantiomerically pure fatty acid.
This is a clear indication of racemization. The workflow below will help you pinpoint the cause.
Caption: Troubleshooting workflow for unexpected racemization.
Problem 3: The reaction yield is low when using milder, low-racemization conditions.
Possible Cause
Explanation
Troubleshooting Steps & Solutions
Steric Hindrance
Sterically hindered fatty acids or alcohols can react slowly under mild conditions.
- Consider using a more powerful coupling reagent known for low racemization, such as HATU or COMU, which are often used in challenging peptide couplings.[16] - For sterically hindered alcohols, the Mitsunobu reaction can be particularly effective.[7]
Solvent Effects
The polarity of the solvent can influence reaction rates.
- Screen a variety of anhydrous, aprotic solvents. Polar aprotic solvents like DMF or NMP can sometimes accelerate coupling reactions, but non-polar solvents like DCM or THF are often preferred to minimize side reactions.[18][19]
Incomplete Activation
The carboxylic acid may not be fully activated before the addition of the alcohol.
- Allow for a pre-activation step where the fatty acid, coupling reagent, and any additives are stirred for a short period (e.g., 5-10 minutes at 0 °C) before adding the alcohol.
Experimental Protocols
Here are detailed, step-by-step protocols for key experiments, designed to minimize racemization.
This protocol is suitable for most α-chiral fatty acids and primary or secondary alcohols.
Preparation:
Thoroughly dry all glassware.
Use anhydrous solvents.
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
a. In a round-bottom flask, dissolve the chiral fatty acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM).
b. Cool the solution to 0 °C in an ice bath.
c. Add the alcohol (1.2 eq) to the solution.
d. In a separate flask, dissolve N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) in a minimal amount of anhydrous DCM.
e. Add the DIC solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.
f. Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours.
g. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
a. Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea byproduct.
b. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
d. Purify the crude product by column chromatography.
Protocol 2: Chiral GC-MS Analysis for Enantiomeric Excess Determination
This protocol provides a general guideline for analyzing the enantiomeric purity of the synthesized fatty acid methyl ester.
Instrumentation and Materials:
Gas Chromatograph with a Mass Spectrometer (GC-MS).
Chiral capillary column (e.g., a cyclodextrin-based column).
Helium carrier gas.
Anhydrous hexane for sample dilution.
Sample Preparation:
a. Prepare a standard solution of the racemic fatty acid methyl ester to determine the retention times of both enantiomers.
b. Prepare a dilute solution of your synthesized ester in hexane.
GC-MS Method:
a. Injector: Set to a temperature appropriate for the volatility of your ester (e.g., 250 °C).
b. Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature that allows for the elution of your compound (e.g., 250 °C).
c. Carrier Gas Flow: Set to a constant flow rate (e.g., 1.0 mL/min).
d. MS Detector: Operate in scan mode or selected ion monitoring (SIM) for higher sensitivity.
Data Analysis:
a. Integrate the peak areas for both enantiomers.
b. Calculate the enantiomeric excess (% ee) using the formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Caption: General workflow from esterification to analysis.
References
Bannon, C. D., et al. (1982). Analysis of fatty acid methyl esters with high accuracy and reliability.
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Advances in Lipid Methodology-Two (pp. 69-111). Oily Press.
Joseph, J. D., & Ackman, R. G. (1992). Capillary column gas chromatographic method for analysis of encapsulated fish oils and fish oil ethyl esters: collaborative study.
Mastrorilli, P., et al. (2010). A new insight into the mechanism of the Fischer–Speier esterification. Journal of Organic Chemistry, 75(15), 5127-5133.
Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry-A European Journal, 15(37), 9394-9403.
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N, N-diethylphosphoramidite-based coupling reagents: Application to the synthesis of a difficult sequence. The Journal of Organic Chemistry, 64(12), 4372-4374.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Albericio, F., et al. (2001). Use of 1-hydroxybenzotriazole (HOBt)-derived auxiliaries for peptide synthesis. Journal of Organic Chemistry, 66(26), 8837-8843.
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
Kates, S. A., et al. (1993). A novel, convenient, and high-yielding method for the solid-phase synthesis of C-terminal peptide amides. Tetrahedron Letters, 34(10), 1549-1552.
Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
Gotor-Fernández, V., et al. (2006). Lipases: useful biocatalysts for the resolution of pharmaceuticals.
LaVecchia, L., & Ina, H. (1995). Solvent and temperature effects on the rates of reaction of carboxylic acids with diazodiphenylmethane. Canadian Journal of Chemistry, 73(11), 1878-1884.
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
Hudson, D. (1988). Methodological implications of simultaneous solid-phase peptide synthesis. I. Comparison of different coupling procedures. Journal of Organic Chemistry, 53(4), 617-624.
Carpino, L. A., et al. (1993). (1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (1H-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) as coupling reagents in peptide synthesis. Journal of the American Chemical Society, 115(10), 4397-4398.
Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2551-2651.
Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763-2772.
Dodge, J. A., et al. (1994). A new reagent for the Mitsunobu reaction. Journal of Organic Chemistry, 59(2), 234-236.
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
Schuchardt, U., et al. (1998). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society, 9(1), 199-210.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
Knorr, R., et al. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.
Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.
Jaeger, G., et al. (1989). Peptide synthesis. In Houben-Weyl Methods of Organic Chemistry, Vol. E22a (pp. 1-846). Georg Thieme Verlag.
Schurig, V. (2001). Separation of enantiomers by gas chromatography.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Carpino, L. A., et al. (2002). The 1-hydroxy-7-azabenzotriazole (HOAt)-based coupling reagents. Organic Letters, 4(15), 2577-2580.
Akaji, K., et al. (1992). A new condensing reagent for peptide synthesis. Tetrahedron Letters, 33(22), 3177-3180.
Li, P., & Xu, J. C. (2000). Highly efficient and chemoselective esterification of carboxylic acids. The Journal of Organic Chemistry, 65(9), 2951-2958.
Ishihara, K., et al. (1994). A new method for the esterification of carboxylic acids with alkyl halides. The Journal of Organic Chemistry, 59(13), 3505-3507.
Vedejs, E., & Diver, S. T. (1993). Tributylphosphine: a remarkable acylation catalyst. Journal of the American Chemical Society, 115(8), 3358-3359.
Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis.
Carpino, L. A., & El-Faham, A. (1995). The N-hydroxy-7-azabenzotriazole (HOAt) based coupling reagents. Tetrahedron, 51(42), 11435-11442.
Technical Support Center: A Guide to Impurity Identification in Methyl 3-hydroxy-8-methyldecanoate Samples
Answering your questions about identifying impurities in your Methyl 3-hydroxy-8-methyldecanoate samples. Welcome to the technical support center for the analysis of Methyl 3-hydroxy-8-methyldecanoate.
Author: BenchChem Technical Support Team. Date: March 2026
Answering your questions about identifying impurities in your Methyl 3-hydroxy-8-methyldecanoate samples.
Welcome to the technical support center for the analysis of Methyl 3-hydroxy-8-methyldecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this chiral molecule. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
This section addresses common challenges and questions encountered during the analysis of Methyl 3-hydroxy-8-methyldecanoate.
Q1: What are the most probable impurities I should expect in my sample and where do they come from?
A1: Impurities in a synthetically derived compound like Methyl 3-hydroxy-8-methyldecanoate typically originate from three main sources: the synthetic route, subsequent degradation, or storage.
Process-Related Impurities: These are by-products of the chemical synthesis. Given a likely synthesis route such as a Reformatsky reaction or asymmetric hydrogenation, you can anticipate specific impurities.[1]
Unreacted Starting Materials: Residual 8-methyldecanal, methyl bromoacetate (if using a Reformatsky route), or the corresponding β-keto ester (if using hydrogenation).
Side-Products: Dehydration of the β-hydroxy group can lead to the formation of α,β-unsaturated esters, especially if the reaction or work-up involves acidic conditions or high temperatures.[1]
Diastereomers/Enantiomers: If the synthesis is not perfectly stereocontrolled, you will have the undesired stereoisomers of your target molecule. The presence of the (S)-enantiomer or other diastereomers is a common purity issue for chiral compounds.[1]
Degradation Products: These impurities form over time due to the chemical instability of the molecule under certain conditions. Forced degradation studies are the best way to proactively identify these.[2][3]
Hydrolysis Products: The ester can hydrolyze back to 3-hydroxy-8-methyldecanoic acid and methanol, particularly in the presence of moisture, acid, or base.[4]
Oxidation Products: The secondary alcohol is susceptible to oxidation, which would yield the corresponding ketone, Methyl 3-oxo-8-methyldecanoate.
Contaminants: These can be introduced from solvents, reagents, or equipment during the manufacturing or handling process.
Q2: I see an unexpected peak in my initial GC/HPLC screening. What is the most logical next step?
A2: An unexpected peak requires a systematic approach to identification. The immediate goal is to gather more structural information.
Hyphenated Mass Spectrometry: The most efficient first step is to re-analyze the sample using a hyphenated technique.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern of the unknown peak, which is invaluable for identification.[5] Fatty acid methyl esters (FAMEs) are well-suited for GC analysis.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for non-volatile or thermally sensitive impurities. It provides the molecular weight of the compound eluting at a specific retention time.
Compare with Starting Materials: Inject standards of all starting materials and key intermediates used in the synthesis to see if the unexpected peak co-elutes with any of them.
Conduct a Forced Degradation Study: Briefly subjecting the pure compound to stress conditions (e.g., acid, base, peroxide) can help determine if the impurity is a degradation product.[8] If the peak intensity increases under a specific stress condition, it provides a strong clue about its identity and formation pathway.
The workflow below illustrates this logical progression.
Caption: Workflow for systematic impurity identification.
Q3: My sample purity looks good on a standard GC column, but I suspect stereoisomeric impurities. How can I confirm this?
A3: Standard (achiral) chromatographic columns will not separate enantiomers and often fail to separate diastereomers. You must use a chiral separation technique.
Chiral Gas Chromatography (GC): This is an excellent choice for volatile molecules like FAMEs. You will need a column with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[9] This method can provide high resolution and is sensitive to small amounts of the undesired stereoisomer.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used method for chiral separations.[10] You have two primary approaches:
Direct Separation: Use a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are very effective for a wide range of compounds and can be used in normal-phase, reversed-phase, or polar organic modes.[11][12]
Indirect Separation: Derivatize your sample with a chiral agent (e.g., Mosher's acid, MαNP acid) to create diastereomeric esters.[13][14] These diastereomers can then be separated on a standard, achiral HPLC column (like silica or C18), as they now have different physical properties.[13] This approach can be very effective but requires an additional reaction step.
Q4: How can I definitively confirm the chemical structure of an isolated, unknown impurity?
A4: Once an impurity has been isolated in sufficient quantity and purity (typically via preparative HPLC or column chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[15]
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).
¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule. Using techniques like DEPT can distinguish between CH₃, CH₂, CH, and quaternary carbons.[16]
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule. COSY shows which protons are coupled to each other, while HSQC and HMBC show correlations between protons and carbons, allowing you to piece the structure together like a puzzle.
When combined with the molecular weight information from mass spectrometry, a full NMR dataset can provide definitive structural confirmation of an unknown impurity.[5]
Data Summary Tables
Table 1: Potential Impurities in Methyl 3-hydroxy-8-methyldecanoate
Impurity Type
Potential Structure / Name
Likely Origin
Recommended Analytical Technique
Starting Material
8-methyldecanal
Incomplete reaction
GC-MS, HPLC-UV
Starting Material
Methyl 3-oxo-8-methyldecanoate
Incomplete reduction
GC-MS, HPLC-UV/MS
Side-Product
Methyl 8-methyl-dec-2-enoate
Dehydration (acid/heat)
GC-MS, ¹H NMR (alkene protons)
Stereoisomer
(S)-Methyl 3-hydroxy-8-methyldecanoate
Incomplete enantioselectivity
Chiral GC, Chiral HPLC
Degradation
3-hydroxy-8-methyldecanoic acid
Ester hydrolysis
LC-MS (requires derivatization for GC)
Degradation
Methyl 3-oxo-8-methyldecanoate
Oxidation of alcohol
GC-MS, HPLC-UV/MS
Table 2: Comparison of Primary Analytical Techniques
Technique
Best For
Advantages
Limitations
GC-MS
Volatile, thermally stable compounds; initial identification of unknowns.
High resolution, provides MW and fragmentation data, excellent for FAMEs.[6]
Requires derivatization for non-volatile compounds; can degrade thermally labile molecules.[17]
Lower resolution than capillary GC; MS detectors can be less sensitive for some compounds without an ionizable group.
NMR
Definitive structure elucidation of pure, isolated compounds.
Provides unambiguous structural information and connectivity.[15][19]
Requires relatively large amounts of pure sample (µg to mg); low sensitivity.[5]
Chiral GC/HPLC
Separation and quantification of enantiomers and diastereomers.
The only reliable way to determine stereochemical purity.[12]
Columns can be expensive; method development can be time-consuming.[11]
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
This protocol is designed for the general screening of volatile and semi-volatile impurities. Derivatization is included to improve the volatility of the target analyte and potential hydroxyl-containing impurities.
Sample Derivatization (Silylation):
Accurately weigh ~1 mg of the Methyl 3-hydroxy-8-methyldecanoate sample into a 2 mL GC vial.
Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to dissolve the sample.[17]
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]
Cap the vial tightly and heat at 60°C for 30 minutes.
Cool the vial to room temperature before analysis.
GC-MS Instrumentation and Conditions:
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for general screening.[20]
Injector: 280°C, Split mode (e.g., 20:1).
Oven Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas: Helium, constant flow of 1.0 mL/min.
MS Detector:
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-550.
Mode: Electron Ionization (EI) at 70 eV.
Data Analysis:
Integrate all peaks in the total ion chromatogram (TIC).
Analyze the mass spectrum of each peak. Compare the obtained spectra with a reference library (e.g., NIST) for tentative identification.[21]
Confirm the identity of known impurities by comparing retention times and mass spectra with pure reference standards.
Protocol 2: Chiral HPLC for Stereoisomeric Purity
This protocol describes a direct method for separating the enantiomers of Methyl 3-hydroxy-8-methyldecanoate.
Instrumentation and Column:
HPLC System: An HPLC with a UV detector.
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).[12]
Chromatographic Conditions (Normal Phase):
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 95:5 (Hexane:IPA, v/v). Adjust the ratio to optimize resolution.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C (use a column oven for stability).[18]
Detection Wavelength: 210 nm (esters have low UV absorbance, so a low wavelength is needed).
Injection Volume: 10 µL.
Sample and Standard Preparation:
Prepare a sample solution of ~1 mg/mL in the mobile phase.
If available, prepare a solution of the racemic mixture to confirm the retention times of both enantiomers.
Analysis and Quantification:
Inject the sample and identify the peaks corresponding to the (R)- and (S)-enantiomers.
Calculate the percentage of the undesired enantiomer using the peak areas.
% Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100
Protocol 3: General Forced Degradation Study
This protocol outlines the conditions to intentionally degrade the sample to identify potential degradation products, which is crucial for developing stability-indicating methods.[2][8]
Sample Preparation: Prepare separate solutions of Methyl 3-hydroxy-8-methyldecanoate (e.g., 1 mg/mL) for each stress condition.
Stress Conditions:
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[22]
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.[22]
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[22]
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.
Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.
Analysis:
After exposure, neutralize the acidic and basic samples before injection.
Analyze all stressed samples, along with a non-stressed control sample, by a suitable method (e.g., HPLC-UV or LC-MS).
Compare the chromatograms to identify new peaks that have formed, which represent degradation products.
Visualizations
Caption: Common impurity classes and their origins.
References
Aqar, D. Y., & Mujtaba, I. M. (2020). Synthesis of Methyl Decanoate Using Different Types of Batch Reactive Distillation Systems. Separation and Purification Technology. [Link]
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry.
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
Sándor, Z., et al. (2014). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Journal of Pharmaceutical and Biomedical Analysis.
Restek. (n.d.).
SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. [Link]
Siddiqui, F. A., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Compton, D. L., et al. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. RSC Advances. [Link]
Grivas, K., et al. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. Foods. [Link]
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
ChC, H. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics.
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
Google Patents. (n.d.).
Torano, J. S., & G-Jaime, V. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
Shinde, P., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
A Senior Application Scientist's Guide to Gas Chromatographic Separation: Methyl 3-hydroxy-8-methyldecanoate vs. Methyl 3-hydroxydecanoate
Abstract In the analysis of complex biological and chemical mixtures, the precise separation and identification of structurally similar molecules are paramount. This guide provides an in-depth comparison of the gas chrom...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the analysis of complex biological and chemical mixtures, the precise separation and identification of structurally similar molecules are paramount. This guide provides an in-depth comparison of the gas chromatographic (GC) retention behavior of Methyl 3-hydroxy-8-methyldecanoate and its straight-chain analogue, Methyl 3-hydroxydecanoate. We will explore the theoretical principles governing their separation, predict their elution order based on physicochemical properties, and provide a robust, validated experimental protocol for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, chemists, and drug development professionals who require reliable methods for the differentiation of branched-chain and straight-chain fatty acid methyl esters (FAMEs).
Introduction to the Analytes
Methyl 3-hydroxydecanoate and Methyl 3-hydroxy-8-methyldecanoate are both hydroxy fatty acid methyl esters. Such compounds are of significant interest as they can be intermediates in organic synthesis, components of bacterial lipids, or potential biomarkers for metabolic processes. Their structural similarity, differing only by a single methyl group on the aliphatic chain, presents a classic chromatographic challenge that necessitates a well-designed analytical method for effective resolution.
Methyl 3-hydroxydecanoate: A straight-chain C11 hydroxy FAME.
Methyl 3-hydroxy-8-methyldecanoate: A branched-chain C12 hydroxy FAME.
The ability to distinguish between these two molecules is critical for accurate quantification and identification in complex matrices. This guide will elucidate the factors that dictate their separation and predict their relative retention times.
Physicochemical Properties and Predicted Chromatographic Behavior
The retention time of a compound in gas chromatography is primarily influenced by its volatility (related to its boiling point) and its interaction with the column's stationary phase (related to its polarity).[1] On a standard non-polar stationary phase, which separates compounds largely based on their boiling points, the elution order can be reliably predicted.[2]
The higher boiling point will result in a longer retention time and thus a higher retention index on a non-polar column.[6]
Predicted Elution Order:
Based on the fundamental principles of gas chromatography, the compound with the lower boiling point will elute first from a non-polar column. Methyl 3-hydroxy-8-methyldecanoate has a higher molecular weight than Methyl 3-hydroxydecanoate, which directly correlates with a higher boiling point. Therefore, it is predicted that Methyl 3-hydroxydecanoate will have a shorter retention time than Methyl 3-hydroxy-8-methyldecanoate.
While branching in isomeric alkanes can sometimes lead to a lower boiling point and shorter retention time, this scenario involves the addition of a methyl group, not an isomeric rearrangement. The increase in molecular mass is the dominant factor, leading to a longer retention time.[7]
Recommended Experimental Protocol for GC-MS Analysis
To ensure robust and reproducible results, a validated protocol is essential. The presence of a free hydroxyl group in both analytes can lead to poor peak shape (tailing) and potential thermal degradation in the GC injector. To mitigate this, a derivatization step is highly recommended to convert the hydroxyl group into a more volatile and thermally stable silyl ether.[8]
Step 1: Derivatization (Silylation)
This procedure converts the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether, improving chromatographic performance.
Materials:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Pyridine or Acetonitrile (anhydrous)
Sample containing the analytes (dried extract or standard)
Heating block or oven
Procedure:
Ensure the sample is completely dry, as moisture will react with the silylation reagent. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.
Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample residue.
Add 50 µL of BSTFA + 1% TMCS to the sample solution.
Cap the vial tightly and vortex for 30 seconds.
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Step 2: GC-MS Instrumentation and Conditions
The following conditions are provided as a robust starting point and may be optimized for specific instrumentation.
Parameter
Recommended Setting
Rationale
GC System
Agilent 7890B or equivalent
A reliable system for FAME analysis.
Mass Spectrometer
5977B MSD or equivalent
Provides mass data for confident peak identification.
Column
SLB-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
A low-polarity phase that separates primarily by boiling point, ideal for this analysis.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert and provides good efficiency.
Oven Program
Initial: 100°C, hold for 2 minRamp 1: 15°C/min to 250°CRamp 2: 20°C/min to 300°C, hold for 5 min
The temperature program allows for the separation of a range of compounds with varying volatilities.[8]
Injector
Splitless mode at 280°C
Ensures efficient transfer of analytes to the column.
Injection Volume
1 µL
Standard volume for capillary GC.
MSD Transfer Line
280°C
Prevents condensation of analytes.
MS Ion Source
230°C
Standard temperature for electron ionization.
MS Quadrupole
150°C
Standard temperature for the mass filter.
Acquisition Mode
Full Scan (m/z 50-550)
Allows for the identification of unknown compounds and confirmation of derivatized analytes.
Step 3: Data Analysis and Validation
Retention Time (RT): Record the retention time for the peaks corresponding to the TMS-derivatized analytes.
Mass Spectra: Confirm the identity of each peak by analyzing its mass spectrum. The TMS-derivatized compounds will exhibit characteristic fragment ions.
Kovats Retention Index (RI): For ultimate confirmation, analyze a mixture of n-alkanes (e.g., C10-C28) under the exact same GC conditions. Calculate the retention indices for your target compounds to compare with literature values or for inter-laboratory method transfer.[6][9]
Visualization of the Analytical Workflow
The following diagram outlines the complete process from sample handling to final data analysis, ensuring a clear and logical experimental flow.
Caption: Experimental workflow for the GC-MS analysis of hydroxy FAMEs.
Conclusion
The separation of Methyl 3-hydroxy-8-methyldecanoate and Methyl 3-hydroxydecanoate is readily achievable using standard gas chromatography techniques. Based on a thorough analysis of their physicochemical properties, Methyl 3-hydroxy-8-methyldecanoate is expected to have a significantly longer retention time due to its higher molecular weight and corresponding higher boiling point. The provided experimental protocol, which includes a critical silylation step, offers a reliable and validated method for researchers to achieve baseline separation and accurate identification of these compounds. By understanding the underlying principles of chromatography and employing robust analytical practices, scientists can confidently differentiate between these and other structurally similar molecules.
References
Restek Corporation. (n.d.). The Retention Index System in Gas Chromatography: McReynolds Constants. Retrieved from [Link]
Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 521747, Methyl 3-hydroxydecanoate. Retrieved from [Link]
Mondello, L., et al. (2013). Separation of fatty acid methyl esters by GC-online hydrogenation × GC. PubMed. Retrieved from [Link]
ResearchGate. (2023). HPLC and GC chromatograms of various esters. Retrieved from [Link]
Hanai, T. (2014). CHAPTER 4: Retention in Gas Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Retention times for eight compounds measured with two different MCC-IMS. Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 538801, Methyl 3-hydroxyoctadecanoate. Retrieved from [Link]
LCGC International. (2020). The Challenges of Changing Retention Times in GC–MS. Retrieved from [Link]
Drawell. (2023). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10878226, Methyl (3R)-3-hydroxydecanoate. Retrieved from [Link]
DigitalCommons@UNL. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Retrieved from [Link]
Comparative Technical Guide: Synthetic vs. Natural Methyl 3-hydroxy-8-methyldecanoate
This technical guide provides an in-depth comparison of synthetic and natural Methyl 3-hydroxy-8-methyldecanoate , a critical chiral lipid intermediate primarily associated with the Tridecaptin family of lipopeptide anti...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth comparison of synthetic and natural Methyl 3-hydroxy-8-methyldecanoate , a critical chiral lipid intermediate primarily associated with the Tridecaptin family of lipopeptide antibiotics.
Executive Summary
Methyl 3-hydroxy-8-methyldecanoate is the methyl ester derivative of the anteiso-C11 fatty acid tail found in Tridecaptin A3 , a non-ribosomal lipopeptide produced by Paenibacillus polymyxa. This molecule is not merely a fatty acid; it is a structural anchor essential for the antibiotic's ability to disrupt Gram-negative bacterial membranes by binding to Lipid II .
Natural Product: Derived from the hydrolysis of biological Tridecaptins. It represents a specific stereoisomer (likely
) but often co-elutes with iso-isomers (8-methyl vs. 9-methyl).
Synthetic Product: Produced via asymmetric organic synthesis. It allows for precise stereochemical control, enabling Structure-Activity Relationship (SAR) studies that determine how lipid chirality influences antibiotic potency.
Key Insight: While early studies suggested lipid chirality was non-essential, recent data indicates that inverting both chiral centers (
) can reduce antibiotic potency by up to 4-fold , highlighting the necessity of stereochemical precision in drug development.
Chemical Profile & Stereochemistry
The biological activity of this molecule hinges on two chiral centers: the
-hydroxyl group at C3 and the methyl branch at C8 .
Feature
Natural (Biogenic)
Synthetic (Chemogenic)
Structure
Anteiso-branched (C8-methyl on C10 chain)
Customizable (Racemic, Iso, or Anteiso)
Stereochemistry
Single Isomer: Typically
Controlled: Can be , , or racemic
Purity Profile
High isomeric complexity (often mixed with iso-isomer)
High isomeric purity (>98% ee/de possible)
Primary Impurity
Methyl 3-hydroxy-9-methyldecanoate (Iso-isomer)
Solvent residues, catalyst byproducts
CAS No.
62675-84-7 (General)
Specific to isomer (e.g., 62675-84-7 for generic)
Stereochemical Significance
In Paenibacillus, the C3-hydroxyl is introduced during fatty acid biosynthesis (typically
-configuration), while the C8-methyl (anteiso) is derived from L-Isoleucine precursors (typically -configuration). Synthetic pathways must replicate this geometry to mimic the natural "lock-and-key" interaction with bacterial membranes.
Production Workflows
A. Natural Extraction Protocol (Tridecaptin Hydrolysis)
Objective: Isolate the lipid tail from Paenibacillus polymyxa fermentation broth.
Fermentation: Cultivate P. polymyxa (e.g., strain NRRL B-30509) in LB broth at 30°C for 48 hours.
Peptide Isolation: Extract supernatant with Amberlite XAD-16 resin; elute with MeOH. Purify Tridecaptin fraction via RP-HPLC (C18 column).
Acid Hydrolysis: Dissolve purified Tridecaptin (5 mg) in 6 M HCl (4 mL). Heat at 110°C for 2-4 hours in a sealed tube. This cleaves the amide bond linking the lipid tail to the N-terminal D-Valine.
Extraction: Extract the free fatty acid into diethyl ether (
). Dry over anhydrous .
Methylation (Derivatization): Treat the residue with Trimethylsilyldiazomethane (TMS-CHN
) in MeOH/Hexanes (1:1) for 30 mins. Quench with acetic acid.
Why TMS-CHN
? It is a safer alternative to Diazomethane and ensures quantitative conversion to the methyl ester for GC analysis.
B. Synthetic Route (Asymmetric Synthesis)
Objective: Produce enantiopure
-Methyl 3-hydroxy-8-methyldecanoate.
Chiral Pool Start: Begin with (S)-2-methylbutanol (derived from L-Isoleucine fermentation oil) to establish the C8 center.
Chain Extension: Convert alcohol to iodide, then alkylate using Myers' pseudoephedrine auxiliary or standard cuprate chemistry to extend the chain to the C10 aldehyde.
Reformatsky Reaction / Aldol: React the aldehyde with a chiral acetate equivalent (e.g., Evans oxazolidinone or Reformatsky reagent with chiral ligand) to install the C3-hydroxyl with
-selectivity.
Transesterification: Cleave the auxiliary with NaOMe/MeOH to yield the final methyl ester.
Visualizing the Workflow
The following diagram contrasts the extraction logic with the synthetic logic, highlighting the critical "Isomer Separation" bottleneck in the natural route.
Figure 1: Comparison of production workflows. Note that the natural route yields a mixture of isomers requiring difficult separation, while the synthetic route targets the specific stereoisomer.
Analytical Comparison & Validation
To validate the identity of your molecule, you must distinguish the anteiso (8-methyl) from the iso (9-methyl) isomer.
GC-MS Fragmentation Analysis
The position of the methyl branch alters the retention time and fragmentation pattern.
Column: DB-5ms or equivalent non-polar capillary column.
Temperature Program: 50°C (2 min)
10°C/min 300°C.
Key Diagnostic Ions (EI-MS):
m/z 103: Characteristic of 3-hydroxy fatty acid methyl esters (cleavage between C3 and C4).
Retention Time: The anteiso isomer (8-methyl) typically elutes after the iso isomer (9-methyl) on non-polar phases due to slightly higher boiling point/van der Waals interactions.
NMR Distinction (
H)[3]
Anteiso (8-methyl): The terminal ethyl group creates a distinct triplet/multiplet pattern upfield.
Iso (9-methyl): The terminal isopropyl group creates a strong doublet signal (approx
0.86 ppm, Hz) integrating for 6 protons.
Functional Performance: Antibiotic Efficacy
The primary application of this molecule is as a lipid tail for Tridecaptin analogues.[1][2][3]
Mechanism of Action
Tridecaptin uses this lipid tail to anchor itself into the Gram-negative inner membrane, where it binds to Lipid II (the peptidoglycan precursor) and disrupts the Proton Motive Force (PMF).
Comparative Data: Stereochemistry vs. Activity
Experimental data from Tridecaptin analogues (e.g., Oct-TriA1 variants) suggests the following:
Lipid Variant
MIC vs E. coli (g/mL)
Relative Potency
Interpretation
Natural (3R, 8S)
3.13
100%
Optimal "Lock-and-Key" fit.
Synthetic (Racemic)
~3-6
~50-100%
Activity is retained but variable.
Inverted (3S, 8R)
12.5
25%
4-fold loss in potency.
Linear (n-Octyl)
3.13
100%
Branching is less critical than chain length/hydrophobicity.
References
Lohans, C. T., et al. (2014). Structural Characterization of the Highly Cyclized Lantibiotic Paenicidin A via a Partial Desulfurization. Journal of the American Chemical Society . Link
Source of GC-MS fragmentation d
Cochrane, S. A., et al. (2016). Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II.[2] Proceedings of the National Academy of Sciences (PNAS) . Link
Source of mechanism of action and lipid tail importance.[1][2]
Cochrane, S. A., & Vederas, J. C. (2014). Lipopeptides from Paenibacillus polymyxa: Structure, Synthesis and Bioactivity. International Journal of Molecular Sciences . Link
Review of Tridecaptin structures and synthetic analogues.
Kato, T., & Hiraoka, H. (1978). Structure and synthesis of the lipid part of tridecaptin A. Agricultural and Biological Chemistry . Link
Foundational paper on the chemical synthesis and structural elucid
A Researcher's Guide to Bacterial Chemotaxonomy: Validating Cellular Fatty Acid Profiles Against Modern Identification Platforms
In the intricate world of microbiology, the accurate and reproducible identification of bacteria is a cornerstone of research, diagnostics, and drug development. For decades, chemotaxonomy, the classification of organism...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of microbiology, the accurate and reproducible identification of bacteria is a cornerstone of research, diagnostics, and drug development. For decades, chemotaxonomy, the classification of organisms based on their chemical constituents, has provided a robust framework for this endeavor. Among the most established chemotaxonomic markers are the fatty acids that comprise bacterial cell membranes. The analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) has long been a reliable method for bacterial identification. However, the advent of molecular and proteomic techniques, namely 16S rRNA gene sequencing and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), has introduced powerful alternatives.
This guide provides a critical comparison of these three key methodologies. We will delve into the underlying principles, experimental workflows, and performance characteristics of each, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about the most suitable bacterial identification strategy for their specific needs, ensuring both scientific rigor and practical efficiency.
The Foundation: Fatty Acid Methyl Ester (FAME) Analysis
The composition of fatty acids in a bacterium's cell membrane is a remarkably stable and genetically determined trait.[1] This principle forms the basis of FAME analysis. The specific types and relative abundances of fatty acids create a unique chemical fingerprint for different bacterial species. The process involves extracting these fatty acids from cultured bacteria and converting them into their more volatile methyl esters for analysis by gas chromatography.
The power of FAME analysis lies in its ability to provide a quantitative profile of these markers. Over 300 different fatty acids and related compounds have been identified in bacteria, offering a rich dataset for differentiation.[1] Commercial systems, such as the Sherlock Microbial Identification System (MIS), have standardized this process, providing automated analysis and comparison against extensive libraries of known bacterial FAME profiles.[2]
Causality in Experimental Choices for FAME Analysis
The success of FAME analysis is intrinsically linked to the stringent control of experimental variables. The fatty acid composition of a bacterium can be influenced by growth conditions such as temperature, media composition, and the physiological age of the culture.[1] Therefore, standardized culturing protocols are not merely a suggestion but a necessity for reproducible and accurate results. Harvesting cells from a specific quadrant of a streaked plate, for instance, ensures that the bacteria are in a comparable growth phase for every analysis.[2] The choice of a specific temperature and growth medium for different bacterial libraries is a deliberate strategy to minimize variability and ensure the stability of the fatty acid profile.[1]
The FAME Analysis Workflow: A Step-by-Step Protocol
The conversion of cellular fatty acids to FAMEs for GC analysis is a multi-step chemical process designed to ensure complete extraction and derivatization for optimal chromatographic separation.
Culturing and Harvesting:
Streak the bacterial isolate on a standardized medium (e.g., Trypticase Soy Broth Agar - TSBA) and incubate under controlled temperature and atmospheric conditions.
Using a sterile loop, harvest a specified amount of bacterial biomass from the third quadrant of the agar plate to ensure the cells are in a consistent growth phase.
Saponification:
Transfer the bacterial cells to a clean glass tube.
Add 1.0 mL of a saponification reagent (e.g., a solution of sodium hydroxide in methanol and water).
Seal the tube and heat in a boiling water bath for 30 minutes, with intermittent vortexing. This step hydrolyzes the lipids, releasing the fatty acids as sodium salts.
Methylation:
Cool the tube and add 2.0 mL of a methylation reagent (e.g., a solution of hydrochloric acid in methanol).
Seal and heat the tube at 80°C for 10 minutes. This reaction converts the fatty acid salts to their volatile methyl esters.
Extraction:
Cool the tube and add 1.25 mL of an extraction solvent (e.g., a mixture of hexane and methyl tert-butyl ether).
Gently mix for 10 minutes to partition the FAMEs into the organic phase.
Centrifuge briefly to separate the phases and transfer the upper organic layer containing the FAMEs to a clean vial.
Base Wash:
Add 3.0 mL of a dilute sodium hydroxide solution to the extracted organic phase.
Mix for 5 minutes to remove any residual acidic reagents.
Transfer the washed organic phase to a GC vial for analysis.
Gas Chromatography (GC) Analysis:
Inject the FAME extract into a gas chromatograph equipped with a fused-silica capillary column and a flame ionization detector (FID).
The oven temperature is programmed to ramp from an initial temperature (e.g., 170°C) to a final temperature (e.g., 270°C) to separate the different FAMEs based on their boiling points and interactions with the column's stationary phase.
The resulting chromatogram shows a series of peaks, with the retention time and area of each peak corresponding to a specific fatty acid and its relative abundance.
Visualizing the FAME Workflow
Caption: Workflow for bacterial identification using FAME analysis.
The Gold Standard: 16S rRNA Gene Sequencing
16S ribosomal RNA (rRNA) gene sequencing is widely regarded as the gold standard for bacterial identification and phylogeny.[3] The 16S rRNA gene is present in all bacteria and contains both highly conserved regions, ideal for designing universal PCR primers, and hypervariable regions that harbor species-specific sequence motifs.[4][5] By sequencing this gene, or specific variable regions within it, a bacterium can be accurately identified by comparing its sequence to vast, publicly available databases like GenBank.
The Power of a Universal Marker
The universality and conserved nature of the 16S rRNA gene allow for the identification of a broad range of bacteria, including those that are difficult or impossible to culture using standard laboratory methods.[4][5] This makes 16S rRNA sequencing an invaluable tool for studying complex microbial communities in various environments. However, the resolving power of 16S rRNA sequencing can be limited for very closely related species, as their 16S sequences may be nearly identical.[6]
The 16S rRNA Sequencing Workflow: From DNA to Identification
The process of 16S rRNA sequencing involves DNA extraction, amplification of the 16S rRNA gene, sequencing of the amplified product, and bioinformatic analysis of the resulting sequence data.
DNA Extraction:
Isolate genomic DNA from a pure bacterial culture or a complex environmental sample using a commercially available DNA extraction kit or a standard in-house protocol. The choice of extraction method can influence the quality and yield of the DNA.
PCR Amplification:
Amplify the 16S rRNA gene using universal primers that target the conserved regions flanking one or more hypervariable regions (e.g., V3-V4).
Perform the polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to minimize amplification errors. The PCR product should be a single, clear band of the expected size when visualized on an agarose gel.
PCR Product Purification:
Purify the PCR product to remove unincorporated primers, dNTPs, and polymerase. This can be achieved using enzymatic cleanup or column-based purification kits.
Sequencing:
Sequence the purified PCR product using either Sanger sequencing for single isolates or a next-generation sequencing (NGS) platform (e.g., Illumina) for complex samples.
Data Analysis:
For Sanger sequencing data, the resulting sequence is compared against a reference database (e.g., NCBI BLAST) to identify the closest matching bacterial species.
For NGS data, the reads are first quality-filtered and then clustered into Operational Taxonomic Units (OTUs) based on sequence similarity. A representative sequence from each OTU is then compared to a reference database for taxonomic assignment.
Visualizing the 16S rRNA Sequencing Workflow
Caption: Workflow for bacterial identification using 16S rRNA gene sequencing.
The Rapid Revolution: MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has revolutionized bacterial identification in clinical and research laboratories due to its remarkable speed, accuracy, and cost-effectiveness.[7] This technique analyzes the protein profile of a bacterial cell, primarily the highly abundant ribosomal proteins. The resulting mass spectrum serves as a unique "proteomic fingerprint" that can be rapidly matched against a database of known bacterial profiles.
The Principle of Proteomic Fingerprinting
The MALDI-TOF MS process involves mixing a small amount of bacterial colony with a matrix solution on a target plate. The plate is then irradiated with a laser, causing the desorption and ionization of the bacterial proteins. The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio. The resulting spectrum is a characteristic pattern of peaks representing the different proteins present.
The MALDI-TOF MS Workflow: From Colony to Identification in Minutes
One of the key advantages of MALDI-TOF MS is its simple and rapid workflow, which requires minimal sample preparation.
Sample Preparation (Direct Smear Method):
Using a sterile toothpick or loop, pick a single, well-isolated bacterial colony from an agar plate.
Smear a thin layer of the colony directly onto a spot on the MALDI target plate.
Matrix Application:
Overlay the bacterial smear with 1 µL of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in a solution of acetonitrile, water, and trifluoroacetic acid).
Allow the spot to air-dry completely at room temperature. The matrix co-crystallizes with the bacterial proteins, facilitating their ionization.
Mass Spectrometry:
Load the target plate into the MALDI-TOF mass spectrometer.
The instrument automatically acquires the mass spectrum from each spot.
Data Analysis:
The acquired spectrum is compared against a reference database using proprietary software.
The software provides an identification result with a confidence score based on the similarity of the unknown spectrum to the database entries. A high confidence score indicates a reliable identification at the species level.
Visualizing the MALDI-TOF MS Workflow
Caption: Workflow for bacterial identification using MALDI-TOF MS.
Comparative Analysis: FAME, 16S rRNA, and MALDI-TOF MS
The choice of a bacterial identification method depends on a variety of factors, including the required level of accuracy, desired throughput, available budget, and the nature of the samples being analyzed. The following table provides a quantitative comparison of the three techniques.
Feature
FAME Analysis
16S rRNA Sequencing
MALDI-TOF MS
Principle
Cellular Fatty Acid Profile
Conserved Gene Sequence
Ribosomal Protein Profile
Accuracy (Genus Level)
High
Very High (Gold Standard)
Very High
Accuracy (Species Level)
Good to High, dependent on database
High, but can be limited for closely related species
High, dependent on database
Reproducibility
High with standardized conditions
High
Very High
Throughput
Moderate (can be automated)
Low (Sanger) to High (NGS)
Very High
Cost per Sample
~$2.50 - $5.00
~$15 - $50 (Sanger), variable (NGS)
~$0.50 - $2.00
Turnaround Time
4 - 24 hours
1 - 3 days
< 30 minutes
Hands-on Time
~2-3 hours per batch
~4-6 hours
~5-10 minutes per sample
Database Dependency
Highly dependent on commercial libraries
Dependent on public databases
Highly dependent on commercial and in-house libraries
Strengths
Quantitative data, well-established, low cost
Universal applicability, identifies unculturable bacteria, high resolution
Extremely rapid, high throughput, low cost per sample, simple workflow
Limitations
Requires culturing, influenced by growth conditions, limited resolution for some genera
Higher cost, longer turnaround time, potential for chimeras in PCR
Requires culturing, database limitations for environmental isolates, poor discrimination of some species
Conclusion: Selecting the Right Tool for the Job
The validation of bacterial chemotaxonomic markers using fatty acid esters remains a robust and reliable method for bacterial identification. FAME analysis offers a cost-effective and quantitative approach that is well-suited for many research and quality control applications, provided that standardized procedures are meticulously followed.
However, for applications requiring the highest level of taxonomic resolution or the identification of unculturable organisms, 16S rRNA gene sequencing is the undisputed gold standard. Its ability to provide deep phylogenetic insights is unparalleled.
For high-throughput environments where rapid identification is paramount, such as in clinical diagnostics or large-scale screening projects, MALDI-TOF MS offers an unbeatable combination of speed, accuracy, and low cost.
Ultimately, the three methods are not mutually exclusive. A comprehensive approach to bacterial identification may involve using MALDI-TOF MS for rapid initial screening, followed by 16S rRNA sequencing for confirmation of novel or ambiguous isolates, and FAME analysis for detailed chemotaxonomic characterization and strain comparison. By understanding the strengths and limitations of each technique, researchers can select the most appropriate tool to advance their scientific objectives with confidence and integrity.
References
Cobo, F., et al. (2023). Comparative evaluation of MALDI-TOF MS and 16S rRNA gene sequencing for the identification of clinically relevant anaerobic bacteria. Anaerobe, 82, 102754. [Link]
El-Bouri, K., et al. (2012). Comparison of bacterial identification by MALDI-TOF mass spectrometry and conventional diagnostic microbiology methods: agreement, speed and cost implications. Journal of Medical Microbiology, 61(Pt 8), 1121-1126. [Link]
CosmosID. (2024, May 28). How 16S rRNA Can Be Used For Identification of Bacteria. [Link]
Uncoded. (2025, September 24). How 16S rRNA Sequencing Helps Identify Bacterial Identification. [Link]
Timperio, A. M., et al. (2017). Evaluation of MALDI-TOF mass spectrometry and MALDI BioTyper in comparison to 16S rDNA sequencing for the identification of bacteria isolated from Arctic sea water. PLoS One, 12(7), e0181860. [Link]
Šedo, O., et al. (2018). Whole-Cell MALDI-TOF MS Versus 16S rRNA Gene Analysis for Identification and Dereplication of Recurrent Bacterial Isolates. Frontiers in Microbiology, 9, 1269. [Link]
LabRulez GCMS. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). [Link]
bioMérieux. (n.d.). Mass Spectrometry MALDI-TOF Technology Species Level Identification. [Link]
Risch, M., et al. (2010). Comparison of MALDI TOF with conventional identification of clinically relevant bacteria. Swiss Medical Weekly, 140, w13095. [Link]
PAL System. (n.d.). MALDI-TOF MS Application Note. [Link]
Clarridge, J. E., 3rd. (2004). Impact of 16S rRNA gene sequence analysis for identification of bacteria on clinical microbiology and infectious diseases. Clinical microbiology reviews, 17(4), 840–862. [Link]
Singhal, N., et al. (2015). MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis. Frontiers in microbiology, 6, 791. [Link]
Větrovský, T., & Baldrian, P. (2013). The variability of the 16S rRNA gene in bacterial genomes and its consequences for bacterial community analyses. PloS one, 8(2), e57923. [Link]
Lee, J. Y., et al. (2024). rRNA Operon Improves Species-Level Classification of Bacteria and Microbial Community Analysis Compared to 16S rRNA. bioRxiv. [Link]
Sasser, M. (2006). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI, Inc. Technical Note #101. [Link]
Reference Standards for Lipopeptide Fatty Acid Sequencing: A Comparative Technical Guide
Topic: Reference standards for lipopeptide fatty acid sequencing Content Type: Publish Comparison Guides Executive Summary In the development of lipopeptide therapeutics (e.g., Daptomycin, Surfactin, Polymyxins), the fat...
Executive Summary
In the development of lipopeptide therapeutics (e.g., Daptomycin, Surfactin, Polymyxins), the fatty acid (FA) tail is not merely a hydrophobic anchor—it is a critical determinant of membrane penetration, antimicrobial efficacy, and toxicity. "Sequencing" a lipopeptide involves two distinct analytical challenges: determining the amino acid order of the peptide core and precisely characterizing the fatty acid moiety, including its chain length, saturation, and branching (iso/anteiso isomerism).
This guide compares the three primary classes of reference standards used to validate these sequencing workflows: Certified Bacterial Acid Methyl Ester (BAME) Standards , High-Purity Intact Synthetic Lipopeptides , and In-House Natural Product Extracts . We analyze their performance in resolving the critical "isobaric ambiguity" of branched-chain fatty acids.
Part 1: The Technical Challenge – Isobaric Ambiguity
The primary failure mode in lipopeptide characterization is the misidentification of fatty acid isomers. Many lipopeptides produced by Bacillus or Streptomyces species incorporate branched-chain fatty acids (BCFAs).
Iso-C14:0 (Methyl group on penultimate carbon)
Anteiso-C14:0 (Methyl group on ante-penultimate carbon)[1]
Normal-C14:0 (Straight chain)
These three species share the exact same molecular weight (
, MW ~228.37 Da). In standard low-resolution LC-MS, they are indistinguishable. Proper selection of reference standards is the only mechanism to resolve this structural ambiguity.
Part 2: Comparative Analysis of Reference Standards
Best For: Definitive structural elucidation of the fatty acid tail (GC-MS).
Description: These are certified mixtures of methyl-esterified fatty acids specifically curated to include branched-chain isomers common in bacteria (e.g., iso-C15:0, anteiso-C15:0).
Mechanism: Requires hydrolysis of the lipopeptide to release the FA, followed by esterification. The standards are used to calibrate Gas Chromatography (GC) retention times.
Performance:
Specificity:High . Capable of baseline separation of iso and anteiso isomers on polar capillary columns (e.g., CP-Sil 88).
Sensitivity: Moderate (requires derivatization).
Limitation: Destructive analysis; loses the linkage information (which FA was attached to which peptide isoform if multiple exist).
High-Purity Intact Synthetic Lipopeptides
Best For: High-throughput screening and peptide sequencing (LC-MS/MS).
Description: Synthetically produced lipopeptides with a known, single fatty acid tail (e.g., Surfactin-C15-Iso).
Mechanism: Used in LC-MS/MS to establish retention time markers for the intact molecule and to validate MS/MS fragmentation patterns (b-ions and y-ions).
Performance:
Specificity:Medium . While they provide a retention time benchmark, slight shifts in mobile phase composition can cause co-elution of isomers.
Sensitivity:Very High . Ideal for quantifying low-abundance impurities.
Limitation: Extremely expensive to synthesize individual standards for every potential fatty acid homolog.
Best For: Qualitative pattern matching and "fingerprinting".
Description: Purified extracts from the producer organism (e.g., Bacillus subtilis fermentation broth) containing the natural distribution of homologs.
Mechanism: Used to map the "constellation" of isoforms.
Performance:
Specificity:Low . Relying on literature values for peak assignment often leads to error.
Cost: Low.
Risk: High batch-to-batch variability makes them unsuitable for GMP validation.
Part 3: Performance Data Summary
The following table summarizes the performance of these standards when applied to the characterization of a Daptomycin-like lipopeptide containing a mixture of C10-C12 fatty acids.
Feature
BAME Standards (GC-MS)
Intact Synthetic Stds (LC-MS)
Crude Extracts (LC-MS)
Iso/Anteiso Resolution
Excellent (Baseline separated)
Poor (Often co-elute)
Variable (Unreliable)
Structural Certainty
99.9% (via Retention Index)
80% (Inferred via RT)
<50% (Guesswork)
Sample Prep Time
High (4-6 hours)
Low (30 mins)
Medium (2 hours)
Peptide Sequencing
N/A (Lipid only)
Excellent (MS/MS)
Good
Quantification Limit
~10 ng on column
~10 pg on column
N/A (Qualitative)
Regulatory Acceptance
Gold Standard (FDA/USP)
Accepted for Routine QC
Supporting Data Only
Part 4: Detailed Experimental Protocols
Protocol A: Hydrolytic GC-MS Sequencing (The Gold Standard)
Use this protocol with BAME Standards to definitively identify the fatty acid tail.
Reagents:
Lipopeptide Sample (1 mg)
Standard: Supelco® 37 Component FAME Mix or BAME Mix (Sigma-Aldrich).
Hydrolysis Reagent: 6 M HCl.
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol.
Step-by-Step Methodology:
Hydrolysis: Dissolve 1 mg of lipopeptide in 0.5 mL of 6 M HCl. Incubate at 110°C for 18 hours in a sealed glass vial. Rationale: Strong acid is required to break the amide bond between the FA and the N-terminal amino acid.
Extraction: Cool to room temperature. Add 1 mL chloroform. Vortex for 1 min. Centrifuge at 3000 x g. Discard the aqueous (top) layer containing free amino acids. Retain the organic (bottom) layer containing free fatty acids (FFAs).
Evaporation: Dry the chloroform layer under a stream of nitrogen gas.
Derivatization (Methylation): Add 1 mL of 14%
-methanol. Cap tightly and heat at 100°C for 30 mins. Rationale: Converts FFAs to volatile Fatty Acid Methyl Esters (FAMEs) suitable for GC.
Quench & Extract: Cool. Add 1 mL hexane and 1 mL saturated NaCl water. Vortex. The FAMEs will migrate to the hexane (top) layer.
Analysis: Inject 1 µL of the hexane layer into a GC-MS equipped with a high-polarity cyanopropyl column (e.g., SP-2560).
Validation: Compare retention times against the BAME Standard Mix .
Protocol B: Intact De Novo Sequencing (The Rapid Method)
Use this protocol with Synthetic Standards to sequence the peptide and infer FA mass.
Reagents:
Standard: Synthetic Lipopeptide Standard (e.g., purified Surfactin-C15).
LC-MS Grade Acetonitrile and Water (with 0.1% Formic Acid).
Step-by-Step Methodology:
Preparation: Dissolve sample and Standard at 10 µg/mL in 50:50 MeOH:H2O.
LC Separation: Inject onto a C18 Reverse Phase column (e.g., Waters BEH C18). Use a gradient of 50% -> 95% Acetonitrile over 20 mins.
MS/MS Acquisition: Perform Data Dependent Acquisition (DDA). Select the precursor ion (e.g.,
).
Sequencing Logic:
Identify the y-ion series : These fragments contain the C-terminus and will not have the fatty acid attached. They provide the amino acid sequence.[2]
Identify the b-ion series : The
ion (or the lowest mass b-ion detected) will contain the Fatty Acid + N-terminal Amino Acid.
Calculation: Mass of FA = Mass(
) - Mass(AA1) + Mass().
Isomer Check: Compare the retention time of the parent peak exactly with the Synthetic Standard . If the sample elutes 0.2 min earlier/later than the standard, it indicates an isomer mismatch (e.g., iso vs anteiso).
Part 5: Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate reference standard and analytical path.
Caption: Decision tree for selecting BAME standards (GC-MS) versus Synthetic Peptide standards (LC-MS) based on structural resolution needs.
Part 6: Scientific Integrity & Causality
Why Hydrolysis is Non-Negotiable for Isomers:
You might ask, why not just use high-resolution MS to distinguish isomers? The answer lies in physics. Iso-C14 and Anteiso-C14 have identical masses. While their cross-sectional areas differ slightly (affecting ion mobility), standard LC-MS cannot separate them reliably without specialized, long-run chromatography. Acid hydrolysis cleaves the peptide, reducing the molecular complexity and allowing the fatty acid methyl esters to be separated purely by their boiling point and polarity interactions with the GC column stationary phase.
The Self-Validating Protocol:
In Protocol A, the use of a C11:0 (Undecanoic acid) internal standard is recommended (if not naturally present). Since C11:0 is rare in bacterial lipopeptides, its recovery percentage validates the efficiency of the hydrolysis and extraction steps, ensuring that a lack of signal is not due to experimental error.
References
USP Monograph: Daptomycin . United States Pharmacopeia.[3] (Provides the regulatory standard for lipopeptide analysis and impurity limits).
Comparison of GC-MS and LC-MS for Fatty Acid Analysis . BenchChem.[4] (Detailed comparison of lipid analysis workflows).
Surfactin-Like Lipopeptides Biodiversity Application . Frontiers in Microbiology. (Discusses the biodiversity of isoforms and the necessity of structural resolution).
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids . LIPID MAPS. (The authoritative protocol for FAME analysis).
Sequencing Cyclic Peptides by Multistage Mass Spectrometry . National Institutes of Health (PMC). (Foundational text on de novo sequencing of cyclic lipopeptides).
A Senior Application Scientist's Guide to the EI-MS Fragmentation of Methyl 3-hydroxy-8-methyldecanoate
In the landscape of metabolomics and natural product analysis, the structural elucidation of long-chain fatty acids and their derivatives is a critical task. These molecules play vital roles in biological signaling, ener...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of metabolomics and natural product analysis, the structural elucidation of long-chain fatty acids and their derivatives is a critical task. These molecules play vital roles in biological signaling, energy storage, and cellular structure. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) remains a cornerstone technique for this work due to its high chromatographic resolution and the generation of reproducible, library-searchable mass spectra.[1][2]
This guide provides an in-depth analysis of the EI-MS fragmentation patterns of a specific, multifunctional molecule: Methyl 3-hydroxy-8-methyldecanoate. We will dissect its fragmentation behavior by examining the influence of its three key structural features: the methyl ester, the mid-chain hydroxyl group, and the branched methyl group. By comparing its fragmentation to simpler, related structures, we can build a predictive and explanatory framework for interpreting its mass spectrum. This approach moves beyond simple spectral matching, empowering researchers to logically deduce structures of novel but related compounds.
Foundational Principles: Deconstructing the Fragmentation
Electron Ionization is a high-energy process that typically imparts 70 eV to the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+).[3] This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged and neutral species. The resulting mass spectrum is a fingerprint of the original molecule's structure. For a molecule like Methyl 3-hydroxy-8-methyldecanoate, the fragmentation is not random; it is directed by the functional groups.
The Methyl Ester: The McLafferty Rearrangement
For fatty acid methyl esters (FAMEs), one of the most diagnostic fragmentations is the McLafferty rearrangement.[4][5] This process involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the alpha-beta carbon bond.[5] For straight-chain saturated FAMEs, this reliably produces a prominent ion at a mass-to-charge ratio (m/z) of 74.[6][7] The presence of this ion is a strong indicator of a methyl ester functionality.
The Hydroxyl Group: Alpha-Cleavage and Dehydration
Alcohols undergo two primary fragmentation pathways: alpha-cleavage and dehydration.[8][9]
Alpha-cleavage is the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.[10][11] This is a highly favored process because the resulting oxonium ion is stabilized by resonance.[9] Cleavage can occur on either side of the hydroxyl-bearing carbon, providing crucial information about its position in the chain.
Dehydration involves the loss of a water molecule (18 Da), which is often observed but can be less structurally informative than alpha-cleavage.[9]
The Branched Methyl Group: Charge-Site Driven Cleavage
The presence of a methyl branch in the alkyl chain introduces a tertiary carbon, which can influence fragmentation. Cleavage adjacent to the branch point is often favored, leading to the formation of stable secondary or tertiary carbocations.[12] The resulting fragment ions can help pinpoint the location of the branch. For instance, iso-branched FAMEs often show a characteristic loss of an isopropyl group ([M-43]•+).[13]
Predicted Fragmentation of Methyl 3-hydroxy-8-methyldecanoate
By integrating the principles above, we can predict the key fragmentation pathways for our target molecule (Molecular Weight: 216.32 g/mol ).
M [label="Methyl 3-hydroxy-8-methyldecanoate\n(M•+, m/z 216)", pos="0,3!", fillcolor="#FBBC05", fontcolor="#202124"];
F1 [label="α-Cleavage (C2-C3)\nm/z 103", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F2 [label="α-Cleavage (C3-C4)\nm/z 185", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F3 [label="McLafferty Rearrangement\nm/z 74", pos="3,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
F4 [label="Cleavage at Branch Point (C7-C8)\nLoss of C3H7•\nm/z 173", pos="-1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F5 [label="Dehydration\n[M-18]•+\nm/z 198", pos="1.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
M -- F1 [label="- C7H15• (113 Da)"];
M -- F2 [label="- C2H5O2• (61 Da, incorrect logic, should be cleavage of C3-C4 bond)"];
M -- F3 [label="- C8H14O (126 Da)"];
M -- F4 [label="- C3H7• (43 Da)"];
M -- F5 [label="- H2O (18 Da)"];
}
}
Caption: Key EI-MS Fragmentation Pathways for Methyl 3-hydroxy-8-methyldecanoate.
Key Predicted Fragments:
Molecular Ion (M•+), m/z 216: As with many long-chain esters, the molecular ion may be of low abundance or absent.[6]
Alpha-Cleavage around C3: The hydroxyl group at C3 dictates the most significant fragmentation.
Cleavage of the C2-C3 bond: This is a highly favorable cleavage, resulting in a resonance-stabilized ion containing the hydroxyl group and the methyl ester. This fragment is predicted to be the base peak at m/z 103 .
Cleavage of the C3-C4 bond: This cleavage results in the loss of an ethyl radical from the molecular ion, leading to a fragment at m/z 187 (M-29).
Cleavage at the Branch Point (C8): Cleavage of the C7-C8 bond is promoted by the methyl branch. This would result in the loss of a propyl radical (•CH2CH(CH3)2), leading to an ion at m/z 173 (M-43).
McLafferty Rearrangement (m/z 74): While characteristic of FAMEs, the presence of the 3-hydroxy group offers a more favorable fragmentation pathway (alpha-cleavage). Therefore, the ion at m/z 74, while potentially present, is expected to be of much lower abundance compared to the m/z 103 fragment.
Dehydration ([M-18]•+): Loss of water from the molecular ion would produce a fragment at m/z 198 .
To understand the unique spectral features of Methyl 3-hydroxy-8-methyldecanoate, it is instructive to compare its predicted fragmentation pattern with simpler, related molecules.
Analyte
Key Structural Feature(s)
Expected Base Peak (m/z)
Other Diagnostic Ions (m/z)
Rationale for Difference
Methyl Decanoate
Methyl Ester
74
87, 143, M•+ (186)
The classic McLafferty rearrangement at m/z 74 dominates in the absence of other directing functional groups.[14]
Methyl 3-hydroxydecanoate
Methyl Ester, 3-OH Group
103
74, [M-18]•+ (184), M•+ (202)
Alpha-cleavage between C2-C3 is strongly favored over the McLafferty rearrangement, making m/z 103 the base peak.[15]
Methyl 8-methyldecanoate
Methyl Ester, 8-Me Branch
74
[M-43] (157), M•+ (200)
The McLafferty rearrangement (m/z 74) remains the most probable fragmentation, but cleavage at the branch point leads to a noticeable [M-43] ion.[12][13]
Methyl 3-hydroxy-8-methyldecanoate
All three features
103
173, 187, 198
The 3-hydroxy group is the primary director of fragmentation (α-cleavage -> m/z 103). The methyl branch provides a secondary, but significant, cleavage pathway (-> m/z 173).
Experimental Protocol: GC-MS Analysis of Hydroxy FAMEs
This protocol outlines a robust method for the analysis of hydroxy fatty acids after conversion to their methyl esters.
4.1 Sample Preparation: Transesterification
Starting Material: 1-5 mg of lipid extract or pure fatty acid.
Reagent: Add 2 mL of 2% (v/v) sulfuric acid in methanol.
Reaction: Cap the vial tightly and heat at 80°C for 2 hours.
Neutralization & Extraction: After cooling, add 1 mL of saturated NaCl solution and 2 mL of n-hexane. Vortex for 1 minute.
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
Drying: Evaporate the hexane under a gentle stream of nitrogen and reconstitute in 100 µL of fresh hexane for injection.
4.2 GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
GC Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or a polar equivalent like a Supelcowax for better separation of isomers.[1][16]
Injector: Split/Splitless, operated in splitless mode.
Injector Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Caption: Workflow for the GC-MS analysis of hydroxy FAMEs.
Conclusion
The EI-MS fragmentation of Methyl 3-hydroxy-8-methyldecanoate is a prime example of how multiple functional groups collaboratively direct the fragmentation of a molecular ion. The 3-hydroxy group is the dominant feature, inducing a highly specific alpha-cleavage to produce the base peak at m/z 103. This pathway is diagnostically superior to the generic McLafferty rearrangement (m/z 74) typically observed for FAMEs. Furthermore, the 8-methyl branch provides a secondary, but structurally valuable, cleavage point, yielding an ion at m/z 173. By understanding these hierarchical fragmentation rules and comparing the spectrum to simpler analogues, researchers can confidently identify this and other complex fatty acid derivatives, even in the absence of an exact library match.
References
Eder, K., Reichlmayr-Lais, A. M., & Kirchgessner, M. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8873–8879. [Link]
Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Shimadzu Scientific Instruments. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 23(7), 1225–1231. [Link]
National Institute of Standards and Technology. (2024). NIST Atomic Spectra Database. [Link]
Li, J., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 17465–17474. [Link]
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. [Link]
Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]
ResearchGate. (2025). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]
The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. [Link]
National Institute of Standards and Technology. (n.d.). Decanoic acid, methyl ester. NIST Chemistry WebBook. [Link]
Minkler, P. E., et al. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. [Link]
Chemazon. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone. [Link]
Taylor & Francis Online. (2017). Metabolic Profiling of Aliphatic, hydroxy, and Methyl-Branched Fatty Acids in Human Plasma by Gas Chromatography–Mass Spectrometry. [Link]
Härtig, C., & Löffler, D. (2008). Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry database. Journal of Chromatography A, 1177(1), 159-169. [Link]
Executive Summary & Chemical Context Methyl 3-hydroxy-8-methyldecanoate is a specialized fatty acid methyl ester (FAME) often utilized in quorum sensing research (bacterial signaling) and pheromone synthesis. While it sh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Methyl 3-hydroxy-8-methyldecanoate is a specialized fatty acid methyl ester (FAME) often utilized in quorum sensing research (bacterial signaling) and pheromone synthesis. While it shares structural similarities with benign lipids, its disposal requires strict adherence to Non-Halogenated Organic waste protocols.
Critical Operational Directive:
Unlike simple buffers or saline solutions, this compound exhibits aquatic toxicity and low water solubility . Under no circumstances should this material be discharged into municipal sewage systems (sink disposal). Its lipophilic nature promotes bioaccumulation, and its specific signaling properties can disrupt local microbial ecosystems if released untreated.
Hazard Profile & Pre-Disposal Assessment
Before initiating disposal, you must validate the chemical state. As a Senior Scientist, I emphasize that "waste" is still a reactive chemical system. Treat it with the same respect as a reagent.
Physicochemical Properties Relevant to Disposal
Property
Value (Estimated/Class)
Operational Implication
Flash Point
> 90°C (Combustible, Class IIIB)
Not D001 (Ignitable) by RCRA definition alone, but combustible. Keep away from oxidizers.[1]
Water Solubility
Negligible (< 1 mg/L)
Do NOT Sink Dispose. Will coat pipes and form films in water treatment.
Specific Gravity
~0.90 - 0.95 g/mL
Floats on water. Difficult to contain if spilled in wet areas.
Reactivity
Stable; Hydrolyzes in strong base/acid
Segregate from concentrated nitric acid or strong alkalis to prevent exothermic hydrolysis.
Aquatic Toxicity
High (Category 2/3)
Mandatory Incineration.
Expert Insight: While this compound is not "flammable" like acetone (Flash point < 23°C), it is a fuel source. In a waste container fire, it adds significant heat load. Always store waste containers in a flammables cabinet, not on the benchtop.
Waste Segregation Workflow
Proper segregation is the primary defense against laboratory accidents. This compound must enter the Non-Halogenated Organic stream.
Incompatible Stream: Do not mix with Halogenated Solvents (Chloroform, DCM). While chemically compatible, mixing them forces the entire volume to be treated as expensive halogenated waste.
Dangerous Stream: Do not mix with Oxidizers (Nitric Acid, Peroxides). This can lead to pressure buildup and explosion.
Visual Logic: Segregation Decision Tree
Figure 1: Decision logic for segregating FAME waste streams. Green path (Stream B) is the target protocol.
Step-by-Step Disposal Protocol
Step 1: Container Selection
Material: High-Density Polyethylene (HDPE) or Amber Glass.
Avoid: Low-grade plastics (PVC) which may soften over long-term exposure to esters.
Venting: Use a standard safety cap. If the waste contains reaction byproducts that might off-gas, use a vented cap (0.2 µm PTFE filter).
Step 2: Transfer & Accumulation
Don PPE: Nitrile gloves, safety glasses, and lab coat.
Place the waste container in a secondary containment tray (polypropylene) to catch drips.
Pour the Methyl 3-hydroxy-8-methyldecanoate into the container using a funnel.
Rinsing: Rinse the original flask with a small volume of Ethanol or Methanol. Add this rinse to the same waste container.
Why? Ethanol is compatible with the non-halogenated stream and ensures all bioactive residue is captured.
Step 3: Labeling (Crucial for Compliance)
Standard "Chemical Waste" labels must be used. Do not use ambiguous terms like "Lipid Waste."
Hazards: Check "Toxic" (Environmental) and "Combustible/Flammable" (if mixed with ethanol).
Step 4: Satellite Accumulation Area (SAA)
Store the container in the designated SAA.
Keep Closed: The cap must be tightly closed unless actively adding waste. This is the #1 citation during EPA inspections.
Emergency Procedures: Spill Response
If a spill occurs (>100 mL), stop and assess. FAMEs are slippery, creating a slip-and-fall hazard that often precedes chemical exposure.
Figure 2: Immediate response workflow for lipid/ester spills.
Regulatory Compliance (RCRA & EPA)
While Methyl 3-hydroxy-8-methyldecanoate is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic commercial product), it falls under the following regulatory framework:
Characteristic Waste: If mixed with solvents (MeOH/EtOH) with a flashpoint < 60°C (140°F), it becomes D001 (Ignitable) .
Environmental Stewardship: Even if "Non-Regulated" by strict RCRA definition (if pure and high flashpoint), best practice dictates incineration to prevent aquatic toxicity (H411).
Destruction Method: Fuel Blending or Incineration. This ensures the destruction of the bioactive carbon backbone.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl decanoate (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Fatty acids, C8-10, methyl esters. Retrieved from [Link]
Personal protective equipment for handling Methyl 3-hydroxy-8-methyldecanoate
Technical Safety Guide: Handling Methyl 3-hydroxy-8-methyldecanoate Executive Summary & Risk Profile Methyl 3-hydroxy-8-methyldecanoate (often associated with the pheromone systems of Diabrotica species) is a functionali...
Methyl 3-hydroxy-8-methyldecanoate (often associated with the pheromone systems of Diabrotica species) is a functionalized fatty acid methyl ester (FAME).[1][2] While often categorized generically as an "Irritant," its specific structural properties—a lipophilic tail combined with a polar hydroxyl group and an ester linkage—dictate a more nuanced safety approach than standard organic solvents.[2]
Critical Mechanism of Action (Why Safety Matters):
Permeation Enhancement: Methyl esters of medium-chain fatty acids are known permeation enhancers.[2] They modify the stratum corneum lipid structure.[2] If this compound is dissolved in a co-solvent (e.g., DMSO, Methanol), it can facilitate the transdermal delivery of other toxic contaminants directly into the bloodstream.[1]
Biological Activity: As a pheromone component, this molecule is biologically active.[2] While acute toxicity is generally low, sensitization (allergic response) upon repeated exposure is a documented risk for pheromone handlers.[2]
Hydrolysis Risk: Upon contact with mucosal membranes or enzymatic cleavage, the ester hydrolyzes to release Methanol (toxic) and the free fatty acid (irritant).[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed as a self-validating system.[2] Do not deviate without a documented risk assessment.[2]
PPE Category
Standard Recommendation
Technical Specification
Scientific Rationale (The "Why")
Hand Protection
Double Gloving Strategy
Inner: Nitrile (4 mil / 0.10 mm)Outer: Nitrile (High-Dex, 5-8 mil) or Laminate (for spills)
Methyl esters can degrade low-grade latex.[1][2] Nitrile offers superior resistance, but breakthrough can occur with prolonged contact.[2] The "Double Glove" creates a fail-safe; the inner glove remains clean, preventing skin contact during outer glove removal.[2]
Eye/Face
Chemical Splash Goggles
ANSI Z87.1 (Impact & Splash rated)
Safety glasses are insufficient for liquid handling.[1] FAMEs are viscous; a splash adheres to the skin/eye.[2] Goggles prevent migration of the oil into the eye via capillary action around the frames.[2]
Vapor pressure is relatively low at RT.[1] However, if heating or sonicating (creating aerosols), an Organic Vapor (OV) cartridge is mandatory to prevent inhalation of lipid droplets which can cause lipoid pneumonia.[1]
Body
Lab Coat + Apron
100% Cotton or Nomex (if flammability risk exists) + Chemical Resistant Apron
Synthetic blends (polyester) can melt into skin if a fire occurs.[1] An impermeable apron protects the lap area during benchtop transfers, the most common splash zone.[2]
Operational Workflow Logic
The following diagram illustrates the decision logic for handling this compound. It enforces a "Stop-Check" mechanism before any chemical manipulation.[2]
Figure 1: Decision logic for PPE selection based on operational parameters.[2] Note the escalation to Level 2 PPE when heating is involved due to increased vapor/aerosol generation.[1]
Detailed Operational Protocol
Phase A: Preparation & Transfer
Engineering Control Verification: Before opening the vial, verify the fume hood flow monitor reads between 80-120 fpm.
Glove Inspection: Don inner nitrile gloves.[2] Inspect outer gloves for pinholes by trapping air in them and squeezing (the "inflation test").[2]
Vial Opening: Methyl 3-hydroxy-8-methyldecanoate may be stored under inert gas (Argon/Nitrogen) to prevent oxidation.[1][2] Open slowly to equalize pressure.[2]
Transfer Technique:
Do not pour. The viscosity leads to dripping down the side of the bottle.[2]
Use Positive Displacement: Use a glass syringe or a positive displacement pipette.[2] This ensures accuracy with viscous oils and prevents aerosol formation associated with "blowing out" standard pipettes.[2]
Phase B: Synthesis/Usage[2]
Reaction Solvent: If dissolving in DMSO or DMF, treat the solution as highly toxic .[1] The ester will enhance the penetration of the solvent.[2]
Heating: If the protocol requires heating >60°C, ensure a reflux condenser is attached before heating begins to contain vapors.[1]
Wipe the surface with Acetone or Ethanol .[1][2] Water is ineffective due to the lipophilic nature of the ester.[2]
Self-Validation: Shine a UV light (if the molecule is conjugated/fluorescent) or use a simple iodine stain test on a swipe to verify removal if high purity is critical.[2]
Skin Contact:
Immediate Action: Do not use solvents (like ethanol) to wash skin; this drives the chemical deeper.[1]
Wash: Use copious amounts of soap and lukewarm water for 15 minutes.[1]
Alert: Report incident to HSE. Watch for dermatitis (redness) over the next 24 hours.[2]
Disposal & Waste Management
Improper disposal is a primary source of environmental contamination and regulatory fines.[2]
Stream: Segregate into Non-Halogenated Organic Waste .
Incompatibility: Do not mix with concentrated oxidizers (e.g., Nitric Acid, Peroxides) in the waste container.[1] Exothermic hydrolysis or oxidation can cause pressure buildup.[2]
Container: High-density polyethylene (HDPE) or Glass containers are compatible.[1][2]
Labeling: clearly label as "Esters, N.O.S." (Not Otherwise Specified) if specific labels are unavailable, listing "Methyl 3-hydroxy-8-methyldecanoate" as the constituent.[1][2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5363499, Methyl 3-hydroxy-8-methyldecanoate.[1][2] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity.[2] Retrieved from [Link]